molecular formula C10H8O3 B3384666 4-Methylbenzofuran-2-carboxylic acid CAS No. 5670-24-6

4-Methylbenzofuran-2-carboxylic acid

Cat. No.: B3384666
CAS No.: 5670-24-6
M. Wt: 176.17 g/mol
InChI Key: SNKGYZVEYQQMFY-UHFFFAOYSA-N
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Description

4-Methylbenzofuran-2-carboxylic acid (CAS 5670-24-6) is a high-purity chemical compound serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol, belongs to the benzofuran carboxylic acid family, a class of structures recognized for their significant research value . The benzofuran-2-carboxylic acid core is a privileged scaffold in drug discovery, frequently employed as a potent phosphotyrosine mimic for the development of enzyme inhibitors . Recent investigations have identified specific benzofuran-2-carboxylic acid derivatives as potent and selective inhibitors of Lymphoid Tyrosine Phosphatase (LYP), a key regulator of the T-cell receptor (TCR) signaling pathway . These inhibitors have demonstrated promising activity in boosting antitumor immunity and suppressing tumor growth in preclinical models, highlighting their potential in cancer immunotherapy . Furthermore, efficient synthetic routes to analogous compounds, such as microwave-assisted Perkin rearrangement, have been established, allowing for the rapid generation of diverse benzofuran-2-carboxylic acid libraries for structure-activity relationship (SAR) studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-3-2-4-8-7(6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKGYZVEYQQMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(OC2=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5670-24-6
Record name 4-methyl-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methylbenzofuran-2-carboxylic acid CAS 5670-24-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Methylbenzofuran-2-carboxylic acid (CAS 5670-24-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis strategies, reactivity, and applications, moving beyond simple data presentation to explain the underlying chemical principles and experimental rationale.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are prevalent in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and enzyme-inhibitory properties.[1][2] this compound serves as a crucial intermediate, providing a versatile platform for the synthesis of more complex, biologically active molecules.[3][4] Its structure allows for modification at the carboxylic acid group, the methyl-substituted benzene ring, and the furan ring, enabling the exploration of a vast chemical space in drug discovery programs.

Physicochemical and Computational Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 5670-24-6[5]
Molecular Formula C₁₀H₈O₃[5]
Molecular Weight 176.17 g/mol [5]
Appearance Powder
Melting Point 189-191 °C[6]
Purity ≥95%[5]
Storage Temperature Room Temperature[5]
SMILES O=C(C1=CC2=C(C)C=CC=C2O1)O[5]
InChI Key SNKGYZVEYQQMFY-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 50.44 Ų[5]
LogP 2.43942[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 1[5]

Synthesis Methodologies: Constructing the Benzofuran Core

The synthesis of benzofuran-2-carboxylic acids is a well-established area of organic chemistry. These methods are crucial for accessing derivatives for biological screening. We will explore a highly efficient, modern approach.

Microwave-Assisted Perkin Rearrangement

The Perkin rearrangement (or coumarin-benzofuran ring contraction) provides a rapid and high-yield pathway to benzofuran-2-carboxylic acids from readily available 3-halocoumarins.[3] The use of microwave irradiation dramatically reduces reaction times from hours to minutes, a significant advantage for rapid library synthesis.[3]

Causality of the Experimental Design: The mechanism involves a base-catalyzed cleavage of the coumarin's lactone ring. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the five-membered furan ring.[3] Sodium hydroxide provides the necessary basic conditions, and ethanol serves as a suitable solvent. Microwave heating accelerates the reaction by efficiently coupling with the polar solvent and ionic intermediates, leading to rapid thermal effects.[3]

G cluster_0 Step 1: Preparation of 3-Bromocoumarin cluster_1 Step 2: Perkin Rearrangement cluster_2 Step 3: Acidification (Work-up) start Substituted Coumarin reagents1 N-Bromosuccinimide (NBS) Acetonitrile (Solvent) start->reagents1 Add mw1 Microwave Irradiation (e.g., 250W, 80°C, 5 min) reagents1->mw1 Irradiate product1 3-Bromocoumarin Intermediate mw1->product1 Yields reagents2 Sodium Hydroxide (Base) Ethanol (Solvent) product1->reagents2 Dissolve in mw2 Microwave Irradiation (e.g., 300W, 79°C, 5 min) reagents2->mw2 Irradiate product2 Sodium 4-Methylbenzofuran-2-carboxylate mw2->product2 Rearranges to reagents3 Hydrochloric Acid (HCl) product2->reagents3 Hydrolyze with final_product This compound reagents3->final_product Precipitates

Caption: Microwave-assisted synthesis workflow for benzofuran-2-carboxylic acids.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol is adapted from a general method for synthesizing benzofuran-2-carboxylic acids.[3]

  • Bromination: Dissolve the starting 4-methylcoumarin (1 equivalent) in acetonitrile in a microwave-safe vessel. Add N-bromosuccinimide (NBS, 1.5 equivalents).

  • Irradiation (Step 1): Seal the vessel and place it in a microwave reactor. Irradiate at 250W for 5 minutes at 80°C.

  • Isolation of Intermediate: After cooling, the resulting precipitate (3-bromo-4-methylcoumarin) is collected by vacuum filtration.

  • Rearrangement: Place the crude 3-bromo-4-methylcoumarin (1 equivalent) in a new microwave vessel with ethanol and aqueous sodium hydroxide (e.g., 10% solution).

  • Irradiation (Step 2): Seal the vessel and irradiate at 300W for 5 minutes at approximately 79°C.

  • Work-up and Acidification: After the reaction, cool the mixture. Acidify the solution by adding hydrochloric acid (e.g., 1 M HCl) dropwise until the pH is acidic (pH 3-4), which will precipitate the product.[7]

  • Final Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.

Spectral Characterization

Structural elucidation relies on a combination of spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, we can predict the key features based on its structure and data from analogous compounds like benzofuran-2-carboxylic acid and its derivatives.[7][8][9]

  • ¹H NMR: Expected signals would include a singlet for the methyl group (CH₃) around δ 2.4-2.5 ppm, aromatic protons on the benzene ring between δ 7.0-7.8 ppm, a singlet for the proton on the furan ring (H3) around δ 6.8-7.0 ppm, and a broad singlet for the carboxylic acid proton (COOH) typically downfield, above δ 12.0 ppm.[7]

  • ¹³C NMR: Key signals would include the carboxylic acid carbonyl carbon (C=O) around δ 160-170 ppm, carbons of the aromatic and furan rings between δ 100-160 ppm, and the methyl carbon (CH₃) around δ 14-20 ppm.[7]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be a broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp, strong peak around 1680-1710 cm⁻¹ for the C=O stretch of the conjugated carboxylic acid, and C=C stretching bands for the aromatic system in the 1450-1600 cm⁻¹ region.[7]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 176. A common fragmentation pattern for carboxylic acids is the loss of a hydroxyl radical (•OH, M-17) and a carboxyl group (•COOH, M-45).

Reactivity and Derivatization Potential

This compound possesses two primary sites for chemical modification: the carboxylic acid group and the aromatic benzofuran ring system. This dual reactivity makes it a highly valuable synthetic intermediate.

  • Carboxylic Acid Reactions: The -COOH group is readily converted into other functional groups via standard organic transformations. This includes esterification (reaction with an alcohol and acid catalyst), amidation (conversion to an acid chloride with thionyl chloride followed by reaction with an amine), and reduction to an alcohol.[10] These reactions are fundamental for attaching the benzofuran core to other molecules.

  • Aromatic Ring Reactions: The benzofuran ring system can undergo electrophilic aromatic substitution. The electron-donating nature of the furan oxygen and the methyl group activates the ring, while the electron-withdrawing carboxylic acid deactivates it. The precise location of substitution (e.g., halogenation, nitration) would depend on the interplay of these electronic effects and the reaction conditions.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Aromatic Ring Substitution start 4-Methylbenzofuran- 2-carboxylic acid ester Ester start->ester R-OH, H⁺ acid_chloride Acid Chloride start->acid_chloride SOCl₂ alcohol Primary Alcohol start->alcohol LiAlH₄ halogenation Halogenated Derivative start->halogenation X₂ (e.g., Br₂) Lewis Acid nitration Nitro Derivative start->nitration HNO₃, H₂SO₄ amide Amide acid_chloride->ester R-OH acid_chloride->amide R₂NH

Caption: Key reaction pathways for derivatizing this compound.

Applications in Research and Drug Development

The benzofuran-2-carboxylic acid moiety is a key pharmacophore in several areas of drug discovery.

  • Anti-inflammatory Agents: Derivatives of benzofuran-2-carboxylic acid have been patented as inhibitors of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes.[11] Leukotrienes are potent mediators of inflammation and allergic responses, making these compounds potentially useful for treating asthma and other inflammatory disorders.[11]

  • Anticancer Agents: The benzofuran scaffold is present in compounds designed as carbonic anhydrase (CA) inhibitors. Specifically, they have been targeted against hCA IX, an isoform that is overexpressed in many cancers and contributes to tumor acidification and progression.[4] Studies have shown that certain benzofuran-based carboxylic acids can act as submicromolar inhibitors of hCA IX and exhibit antiproliferative action against breast cancer cell lines.[4] The presence of halogens on the benzofuran ring can enhance cytotoxic activity, possibly through the formation of halogen bonds with biological targets.[12]

  • CNS Disorders: The general class of benzofuran-2-carboxylic acids is recognized for its importance in developing molecules for the potential treatment of central nervous system (CNS) disorders.[3]

Safety, Handling, and Storage

Proper handling is essential when working with any chemical reagent. This compound is classified as an irritant.

GHS Hazard Information

Hazard ClassStatementPictogramSignal WordReference(s)
Skin IrritationH315: Causes skin irritationGHS07Warning[6]
Eye IrritationH319: Causes serious eye irritationGHS07Warning[6]
Respiratory Irrit.H335: May cause respiratory irritationGHS07Warning[6]
Protocol: Safe Handling and Storage
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses with side shields (European standard - EN 166).[15]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[15]

    • Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.[13]

  • Handling Practices: Avoid generating dust.[13] Avoid contact with skin, eyes, and clothing.[15][16] Wash hands and face thoroughly after handling and before eating, drinking, or smoking.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15] Keep away from incompatible substances such as strong oxidizing agents and sources of ignition.[13][16]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]

    • On Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[16]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[16]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[14]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile and powerful tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthesis routes, and diverse reactivity profile provide a solid foundation for the development of novel therapeutics. By understanding the principles behind its synthesis and reactivity, researchers can effectively leverage this scaffold to create innovative molecules targeting a range of diseases, from inflammation to cancer.

References

A complete list of all sources cited in this guide is provided below.

  • Vertex AI Search Result 1.
  • ChemScene. This compound | 5670-24-6.
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  • Key Organics. Safety Data Sheet (2,3-Dihydro-1-benzofuran-2-carboxylic acid).
  • Bucenell, J. R., et al. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
  • Vertex AI Search Result 7.
  • TCI Chemicals. SAFETY DATA SHEET: 3-Methylbenzofuran-2-carboxylic Acid.
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  • TCI Chemicals.
  • EPA. 4-Methylbenzofuran Properties.
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  • Vertex AI Search Result 14.
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  • J&W Pharmlab. 4-(Benzyloxycarbonylamino-methyl)-furan-2-carboxylic acid.
  • D'yakonov, V. A., et al. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI.
  • Google Patents. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
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  • Organic Chemistry Portal. Benzofuran synthesis.
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4-Methyl-1-benzofuran-2-carboxylic Acid: A Technical Guide to Synthesis and Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the benzofuran ring system serves as a privileged scaffold, frequently utilized to design molecules with high binding affinities across diverse biological targets. Specifically, 4-methyl-1-benzofuran-2-carboxylic acid (CAS: 5670-24-6) is a highly versatile synthetic intermediate[1][2]. The presence of the 2-carboxylic acid moiety provides a handle for amidation and esterification, while the 4-methyl group offers a distinct site for benzylic functionalization (e.g., radical bromination)[3]. This dual-functionalization potential makes it a critical building block in the development of Retinoic Acid Receptor Beta (RARβ) agonists for nerve injury recovery[4] and 5-lipoxygenase inhibitors for inflammatory diseases[5].

This whitepaper provides an in-depth analysis of the physicochemical properties, de novo synthetic pathways, and downstream functionalization protocols for 4-methyl-1-benzofuran-2-carboxylic acid, tailored for drug development professionals.

Physicochemical Profiling & Structural Analytics

A rigorous understanding of the physicochemical properties of 4-methyl-1-benzofuran-2-carboxylic acid is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The compound exhibits poor aqueous solubility at neutral pH but readily dissolves in polar aprotic solvents (DMF, DMSO) and basic aqueous solutions due to carboxylate salt formation.

Table 1: Quantitative Chemical Profile
PropertyValue
Chemical Name 4-Methyl-1-benzofuran-2-carboxylic acid
CAS Registry Number 5670-24-6
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
SMILES String O=C(C1=CC2=C(C)C=CC=C2O1)O
Monoisotopic Mass 176.0473 Da
Commercial Purity Standard ≥95% (HPLC)
Storage Conditions Room temperature, desiccated

Data synthesized from commercial and chemical databases[1][2].

De Novo Synthesis: The Rap-Stoermer Pathway

The most robust and scalable method for synthesizing benzofuran-2-carboxylic acid derivatives is the Rap-Stoermer condensation[6][7]. This approach constructs the furan ring via the reaction of an ortho-hydroxybenzaldehyde with an α-halo ester, followed by intramolecular aldol condensation and subsequent saponification[8].

Mechanistic Rationale

The synthesis begins with 2-hydroxy-6-methylbenzaldehyde . The choice of base and solvent is critical: anhydrous potassium carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) in dimethylformamide (DMF) is utilized to selectively deprotonate the phenolic hydroxyl group. DMF, a polar aprotic solvent, minimizes the solvation of the resulting phenoxide anion, thereby maximizing its nucleophilicity for the 

attack on ethyl bromoacetate [9]. The anhydrous environment is strictly maintained to prevent the premature hydrolysis of the ester group, which would stall the subsequent base-catalyzed intramolecular cyclization.

RapStoermer A 2-Hydroxy-6-methylbenzaldehyde C O-Alkylated Intermediate A->C K2CO3, DMF 90°C (SN2) B Ethyl bromoacetate B->C D Ethyl 4-methylbenzofuran- 2-carboxylate C->D Intramolecular Aldol Condensation E 4-Methyl-1-benzofuran- 2-carboxylic acid D->E 1. KOH/EtOH, Reflux 2. HCl (pH 1)

Fig 1: Rap-Stoermer synthesis pathway for 4-methyl-1-benzofuran-2-carboxylic acid.

Step-by-Step Protocol: Synthesis & Isolation

Part A: O-Alkylation and Cyclization

  • Charge the Reactor: To a dry, round-bottom flask equipped with a reflux condenser, add 2-hydroxy-6-methylbenzaldehyde (1.0 equiv) and anhydrous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (1.5 equiv) in dry DMF (0.5 M concentration).
    
  • Alkylation: Dropwise add ethyl bromoacetate (1.1 equiv) at room temperature to control the initial exothermic reaction.

  • Cyclization: Elevate the temperature to 90 °C and stir for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate, 4:1)[6][8].

  • Workup: Quench the reaction by decanting the mixture into ice water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield crude ethyl 4-methylbenzofuran-2-carboxylate.
    

Part B: Saponification and Acidification

  • Hydrolysis: Dissolve the crude ester in a 2:1 mixture of Ethanol and Water. Add potassium hydroxide (KOH, 2.0 equiv) and reflux the mixture for 2 hours[6][9]. Causality: Refluxing in a highly alkaline hydroalcoholic medium ensures complete cleavage of the sterically hindered ester.

  • Solvent Removal: Evaporate the excess ethanol under vacuum to prevent the formation of side products during acidification.

  • Precipitation: Cool the aqueous residue to 0–5 °C and slowly acidify with concentrated HCl until the pH reaches 1. Causality: A pH of 1 ensures complete protonation of the carboxylate, driving the crystallization of the free acid.

  • Isolation: Filter the resulting white/cream precipitate, wash thoroughly with cold distilled water to remove inorganic salts, and dry in a vacuum oven at 50 °C[6][8].

Downstream Functionalization in Drug Discovery

The true value of 4-methyl-1-benzofuran-2-carboxylic acid lies in its capacity for orthogonal functionalization. By temporarily masking the carboxylic acid as an ester, the 4-methyl group can be selectively activated via radical bromination, creating an electrophilic hub for introducing diverse pharmacophores[3].

Benzylic Bromination Workflow

To synthesize complex active pharmaceutical ingredients (APIs), the 4-methyl group is often converted to a bromomethyl group.

  • Ester Protection: The carboxylic acid is first refluxed in ethanol with a catalytic amount of sulfuric acid (

    
    ) for 12–24 hours to yield ethyl 4-methylbenzofuran-2-carboxylate[3].
    
  • Radical Bromination (Wohl-Ziegler Reaction): The ethyl ester is dissolved in a non-polar solvent (e.g., carbon tetrachloride or a greener alternative like trifluorotoluene). N-Bromosuccinimide (NBS, 1.05 equiv) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equiv) are added[3].

  • Activation: The mixture is refluxed. The homolytic cleavage of AIBN initiates a radical chain reaction, selectively abstracting a hydrogen atom from the benzylic 4-methyl group due to the resonance stabilization of the resulting benzylic radical.

  • Product: The reaction yields ethyl 4-(bromomethyl)benzofuran-2-carboxylate, a highly reactive alkylating agent[3].

Application: RARβ Agonists for Neuropathy

Derivatives of this scaffold have been explicitly patented for their role as Retinoic Acid Receptor Beta (RARβ) agonists. In models of spinal cord injury and neuropathy, stimulation of the retinoid signaling pathway by these benzofuran-derived compounds drives the transcription of RNA required for robust axonal outgrowth and functional neural recovery[4].

RARPathway Core 4-Methyl-1-benzofuran- 2-carboxylic acid Bromo Ethyl 4-(bromomethyl) benzofuran-2-carboxylate Core->Bromo 1. EtOH, H2SO4 2. NBS, AIBN Amine Nucleophilic Amination (Target Scaffold Synthesis) Bromo->Amine Amine Displacement (e.g., Dimethylamine) RAR RARβ Receptor Activation Amine->RAR Agonist Binding in CNS/PNS models Outgrowth Gene Transcription & Axonal Outgrowth RAR->Outgrowth Retinoid Signaling Pathway

Fig 2: Functionalization of the benzofuran core into RARβ agonists promoting axonal outgrowth.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 4-methyl-1-benzofuran-2-carboxylic acid before downstream application, rigorous analytical validation is required:

  • High-Performance Liquid Chromatography (HPLC): Utilized to verify ≥95% purity. A standard reversed-phase C18 column with a gradient of Water (0.1% TFA) and Acetonitrile is recommended. The conjugated benzofuran system provides strong UV absorbance at 254 nm and 280 nm[10].

  • Nuclear Magnetic Resonance (1H-NMR): Key diagnostic peaks in

    
     or 
    
    
    
    include the highly deshielded furan ring proton (C3-H) typically appearing as a singlet around
    
    
    7.6–7.8 ppm, and the benzylic 4-methyl protons appearing as a distinct singlet integrating to 3H around
    
    
    2.5–2.6 ppm[4][8].
  • Mass Spectrometry (ESI-MS): In negative ion mode (ESI-), the compound will exhibit a strong

    
     peak at m/z 175.04. In positive ion mode, the 
    
    
    
    peak is observed at m/z 177.05[4][11].

References

  • PubChemLite. "6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid". Université du Luxembourg. Available at: [Link]

  • European Patent Office. "EP0029311B1 - Aminoalkyl benzofuran derivatives, their production and compositions containing them". Google Patents.
  • World Intellectual Property Organization. "WO2016097004A1 - BICYCLOHETEROARYL-HETEROARYL-BENZOIC ACID COMPOUNDS AS RETINOIC ACID RECEPTOR BETA (RARβ) AGONISTS". Google Patents.
  • BioResources. "Design and synthesis of new benzofuran-1,2,3-triazole hybrid preservatives and the evaluation of their antifungal potential". BioResources. Available at:[Link]

  • Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives". Journal of Chemistry (ResearchGate). Available at:[Link]

  • Xin, Y., et al. "Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2-carboxamide derivatives". Bulgarian Chemical Communications. Available at:[Link]

  • United States Patent and Trademark Office. "US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis". Google Patents.
  • Indian Journal of Chemistry. "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles". NIScPR. Available at:[Link]

  • Molecules. "Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4". ResearchGate. Available at:[Link]

Sources

Molecular weight and formula of 4-methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Methylbenzofuran-2-Carboxylic Acid

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document delves into the molecule's fundamental properties, synthesis methodologies, and potential applications, grounded in established scientific literature.

Core Molecular Profile

This compound is a derivative of benzofuran, a heterocyclic organic compound. The addition of a methyl group at the 4-position and a carboxylic acid group at the 2-position defines its unique chemical identity and influences its reactivity and biological activity.

Molecular Formula and Weight

The chemical formula for this compound is C₁₀H₈O₃ .[1][2] Its molecular weight is 176.17 g/mol .[1][2]

Chemical Structure and Identifiers

The structure consists of a fused benzene and furan ring system. Key identifiers are crucial for database searches and regulatory purposes.

IdentifierValue
IUPAC Name 4-methyl-1-benzofuran-2-carboxylic acid
CAS Number 5670-24-6[1][2]
InChI Key SNKGYZVEYQQMFY-UHFFFAOYSA-N[1]
SMILES O=C(C1=CC2=C(C)C=CC=C2O1)O[2]
Physicochemical Properties

These properties are fundamental for handling, storage, and application of the compound.

PropertyValue
Physical Form Powder[1]
Melting Point 189-191 °C[1]
Topological Polar Surface Area (TPSA) 50.44 Ų[2]
logP 2.43942[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

Synthesis Methodologies

The synthesis of benzofuran-2-carboxylic acid derivatives can be achieved through various organic reactions. A notable and efficient method is the microwave-assisted Perkin rearrangement of 3-halocoumarins.[3] This approach offers significantly reduced reaction times and high yields compared to traditional methods.

Microwave-Assisted Perkin Rearrangement

This reaction involves the conversion of a 3-bromocoumarin derivative into a benzofuran-2-carboxylic acid. The process is catalyzed by a base in an ethanol solution and accelerated by microwave irradiation.[3]

The general mechanism involves an initial base-catalyzed fission of the coumarin ring. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring. The final product is obtained after acidification to hydrolyze the sodium salt.[3]

Perkin_Rearrangement cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_workup Work-up cluster_product Final Product 3-Bromocoumarin 3-Bromocoumarin Ring_Fission Ring Fission & Phenoxide Formation 3-Bromocoumarin->Ring_Fission Base-catalyzed NaOH_Ethanol NaOH, Ethanol Microwave Microwave Irradiation (e.g., 300W, 5 min, 79°C) Intramolecular_Attack Intramolecular Nucleophilic Attack Ring_Fission->Intramolecular_Attack Microwave-assisted Acidification Acidification (HCl) Intramolecular_Attack->Acidification Benzofuran_Acid Benzofuran-2-carboxylic acid Acidification->Benzofuran_Acid

Caption: Workflow of Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy : A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching absorption should appear around 1710 cm⁻¹.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton of the carboxylic acid will appear as a singlet far downfield. Aromatic protons will be observed in the aromatic region, and the methyl protons will appear as a singlet in the aliphatic region, typically around 2 ppm.

    • ¹³C NMR : The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-180 ppm.[4] Aromatic carbons and the methyl carbon will also have characteristic chemical shifts.

  • Mass Spectrometry : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Research and Drug Development

Benzofuran derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

Anticancer and Antiproliferative Activity

Numerous benzofuran-based compounds have been investigated for their potential as anticancer agents.[6][7] For instance, certain benzofuran-2-carboxylic acid derivatives have shown inhibitory activity against carbonic anhydrase IX, an enzyme associated with cancer, and have demonstrated antiproliferative effects against breast cancer cell lines.[7]

Anti-inflammatory and Analgesic Properties

The benzofuran nucleus is present in molecules with anti-inflammatory and analgesic properties.[5] Esters of benzofuran-2-carboxylic acid have been identified as inhibitors of leukotriene biosynthesis, which are key mediators in inflammatory and allergic responses.[8]

Other Biological Activities

Benzofuran derivatives have also been reported to possess antiviral, antibacterial, and antifungal properties, highlighting the broad therapeutic potential of this chemical class.[5][6]

Conclusion

This compound is a well-defined chemical entity with significant potential for further investigation, particularly in the field of medicinal chemistry. Its synthesis can be achieved through efficient, modern techniques like microwave-assisted reactions. The established biological activities of the broader benzofuran class of compounds provide a strong rationale for exploring the therapeutic applications of this specific molecule. Further research into its biological profile is warranted to unlock its full potential in drug discovery and development.

References

  • Coleman, R. S., et al. (2010). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Di Micco, A., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI. Retrieved from [Link]

  • OpenStax. (2023, September 20). Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. PubMed. Retrieved from [Link]

  • Atlantis Press. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis.
  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

Sources

Solubility Profile and Physicochemical Characterization of 4-Methylbenzofuran-2-carboxylic Acid

[1]

Executive Summary

This compound (CAS 5670-24-6 ) is a critical heterocyclic building block in medicinal chemistry, serving as a scaffold for Retinoic Acid Receptor (RAR) agonists, KAT6A/B inhibitors, and antimicrobial agents. Its solubility profile is governed by the interplay between the lipophilic 4-methylbenzofuran core and the polar, hydrogen-bond-donating carboxylic acid moiety.

This guide provides a technical analysis of its solubility across organic solvent classes, grounded in thermodynamic principles and synthesis literature. It is designed to assist researchers in selecting optimal media for recrystallization , spectroscopic analysis , and synthetic functionalization .

Physicochemical Identity & Properties

Understanding the solute's intrinsic properties is the first step in predicting solvent interaction. The 4-methyl substitution adds lipophilicity compared to the parent benzofuran-2-carboxylic acid, slightly reducing water solubility and enhancing affinity for non-polar organic phases.

ParameterValue / DescriptionSource/Note
IUPAC Name 4-Methyl-1-benzofuran-2-carboxylic acidSigma-Aldrich [1]
CAS RN 5670-24-6Verified
Molecular Formula C₁₀H₈O₃-
Molecular Weight 176.17 g/mol -
Melting Point 189–191 °CExperimental [1]
pKa (Predicted) ~3.6 – 3.9Acidic (similar to benzoic acid)
LogP (Predicted) ~2.7Lipophilic core + Methyl group
Appearance White to dark yellow solidDepending on purity

Solubility Landscape in Organic Solvents[3][4]

The solubility of this compound follows a "like-dissolves-like" hierarchy modified by the capability for hydrogen bonding. The carboxylic acid group facilitates dimerization in non-polar solvents and strong hydrogen bonding in protic solvents.

Polar Aprotic Solvents (High Solubility)

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

  • Solubility Status: High (>100 mg/mL) .[1]

  • Mechanistic Insight: These solvents act as strong Hydrogen Bond Acceptors (HBA). The oxygen atoms in DMSO/DMF disrupt the carboxylic acid dimers of the solute, forming energetically favorable Solute-Solvent H-bonds.

  • Application:

    • NMR Analysis: DMSO-d6 is the standard solvent for characterization [2].

    • Reactions: Nucleophilic substitutions (e.g., with alkyl halides) are typically performed in DMF or DMSO to maximize reaction rate.

Polar Protic Solvents (Temperature-Dependent)

Solvents: Ethanol, Methanol, Isopropanol.

  • Solubility Status: Moderate at RT; High at Reflux .

  • Mechanistic Insight: Alcohols can both donate and accept hydrogen bonds. While the lipophilic benzofuran core resists dissolution at room temperature, elevated temperatures overcome the lattice energy (Enthalpy of fusion), making these ideal for purification.

  • Application:

    • Recrystallization: Ethanol or Ethanol/Water mixtures are the gold standard for purifying benzofuran-2-carboxylic acids [3].

    • Esterification: Refluxing in ethanol with catalytic H₂SO₄ yields the ethyl ester [4].

Moderately Polar Aprotic Solvents

Solvents: Ethyl Acetate, Acetone, Acetonitrile, Tetrahydrofuran (THF).

  • Solubility Status: Moderate .

  • Mechanistic Insight: These solvents solubilize the compound well enough for extraction and chromatography but may not dissolve high concentrations without heating.

  • Application:

    • Extraction: Ethyl Acetate is the preferred solvent for extracting the free acid from acidified aqueous layers during workup [5].

    • Chromatography: Mixtures of Hexane/Ethyl Acetate are standard for silica gel purification of the esters, though the free acid often requires a modifier (e.g., 1% Acetic Acid) to prevent streaking.

Non-Polar Solvents

Solvents: Hexane, Heptane, Toluene, Diethyl Ether.

  • Solubility Status: Low to Negligible .

  • Mechanistic Insight: The high lattice energy of the crystal (indicated by the MP ~190°C) and the polarity of the -COOH group prevent significant dissolution in purely dispersive solvents.

  • Application:

    • Precipitation: Hexane is often used as an anti-solvent to precipitate the compound from concentrated Ethyl Acetate or Dichloromethane solutions.

Visualizing the Solvent Selection Strategy

The following decision tree guides the selection of solvents based on the experimental objective (Purification vs. Reaction vs. Analysis).

SolventSelectionStartObjectivePurificationPurification(Recrystallization)Start->PurificationReactionSyntheticReactionStart->ReactionAnalysisAnalysis(NMR/HPLC)Start->AnalysisEthanolEthanol(High T)Purification->EthanolPrimary ChoiceEtOH_H2OEtOH/H2O(Mixture)Purification->EtOH_H2OAnti-solvent MethodDMFDMF/DMSO(Nucleophilic Subst.)Reaction->DMFHigh Solubility Req.DCMDCM/THF(Amide Coupling)Reaction->DCMMild ConditionsDMSOd6DMSO-d6(Proton NMR)Analysis->DMSOd6MeCNAcetonitrile/H2O(HPLC Mobile Phase)Analysis->MeCNcaptionFigure 1: Solvent Selection Decision Matrix for this compound

Experimental Protocol: Gravimetric Solubility Determination

Scope

Determination of the saturation solubility (

Equipment
  • Temperature-controlled shaker or water bath (25.0 ± 0.1 °C).

  • 0.45 µm PTFE syringe filters (Chemical resistance required).

  • Analytical balance (± 0.01 mg).

  • Glass vials (20 mL) with PTFE-lined caps.

Step-by-Step Methodology
  • Supersaturation: Add the solid compound to 5 mL of the solvent in a glass vial until undissolved solid remains visible (ensure a saturated suspension).

  • Equilibration: Agitate the vial at 25°C for 24 hours. Note: 24h is sufficient for this MW range; 48h is recommended for GMP data.

  • Filtration: Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw 2 mL of the supernatant and filter through the 0.45 µm PTFE filter into a tared weighing vessel.

  • Weighing (Wet): Immediately weigh the vessel containing the filtrate (

    
    ).
    
  • Evaporation: Evaporate the solvent (vacuum oven at 40°C or nitrogen stream) until constant mass is achieved.

  • Weighing (Dry): Weigh the vessel with the dry residue (

    
    ).
    
  • Calculation:

    
    
    

Thermodynamic Context & Causality

Why does this compound behave this way?

  • Lattice Energy vs. Solvation: The compound has a high melting point (~190°C), indicating strong intermolecular forces in the crystal lattice (likely

    
    -
    
    
    stacking of the benzofuran rings and hydrogen-bonded dimers of the carboxylic acid). To dissolve, the solvent must overcome this lattice enthalpy (
    
    
    ).
  • Entropy of Mixing: The hydrophobic 4-methyl group and benzofuran ring drive the entropy of mixing in organic solvents, favoring dissolution in lipophilic or amphiphilic solvents (like Ethyl Acetate) over water.

  • Dimerization: In non-polar solvents (e.g., Toluene), the acid exists primarily as a cyclic dimer. In H-bonding solvents (DMSO, Ethanol), the solvent breaks the dimer, stabilizing the monomeric species, which significantly enhances solubility.

References

  • Sigma-Aldrich. Product Specification: 4-Methyl-1-benzofuran-2-carboxylic acid (CAS 5670-24-6).[2]Link

  • Bayer AG. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. Journal of Medicinal Chemistry, 2024. (Describes NMR characterization of the acid in DMSO-d6). Link

  • Vertex AI Search Snippet 1.5.Thermodynamic Properties of Solubility of 2-Methyl-5-arylfuran-3-carboxylic acids.
  • Google Patents. Method for the synthesis of 4-benzofuran-carboxylic acid. US20090131688A1. (Describes esterification in Toluene/Methanol systems). Link

  • Beilstein Journals. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (Describes workup extraction with Ethyl Acetate). Link

Technical Guide: Acidity and pKa Profiling of Benzofuran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the acidity (pKa) of benzofuran-2-carboxylic acid and its derivatives. It is structured to serve as a reference for experimental design, computational prediction, and pharmaceutical application.

Executive Summary

Benzofuran-2-carboxylic acid (B2CA) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole-2-carboxylic acid and naphthalene-2-carboxylic acid. Its acidity (pKa


 3.5–3.6) is a fundamental physicochemical parameter that dictates solubility, membrane permeability (LogD), and electrostatic interactions within protein binding pockets (e.g., Pim-1 kinase, Carbonic Anhydrase).

This guide synthesizes the structural determinants of B2CA acidity, provides a predictive framework for substituent effects using Hammett correlations, and details validated protocols for experimental and computational pKa determination.

Part 1: Theoretical Framework & Structural Determinants

Structural Basis of Acidity

The enhanced acidity of benzofuran-2-carboxylic acid relative to benzoic acid (pKa 4.20) is driven by the heteroatomic effect of the furan oxygen.

  • Inductive Effect (-I): The oxygen atom at position 1 is highly electronegative. It exerts a strong electron-withdrawing inductive effect through the

    
    -framework, stabilizing the carboxylate anion (conjugate base) at position 2.
    
  • Resonance Effects (+R): While the oxygen atom can donate electrons into the ring (resonance), the geometric constraints of the 5-membered ring and the proximity of the carboxyl group to the electronegative oxygen favor the inductive withdrawal, resulting in a lower pKa.

Substituent Effects (Hammett Correlation)

The sensitivity of the ionization of B2CA to substituents on the benzene ring (positions 4, 5, 6, 7) can be modeled using the Hammett equation:



  • 
     (Substituent Constant):  Measures the electronic nature of the substituent (positive for EWG, negative for EDG).[1]
    
  • 
     (Reaction Constant):  Measures the sensitivity of the reaction to electronic effects.[1][2][3][4] For benzofuran-2-carboxylic acids, the transmission of electronic effects is efficient due to the planarity and aromaticity of the fused system.
    

Key Trend:

  • Electron Withdrawing Groups (EWGs) (e.g.,

    
    , 
    
    
    
    ) at position 5 stabilize the carboxylate anion, lowering the pKa (increasing acidity).
  • Electron Donating Groups (EDGs) (e.g.,

    
    , 
    
    
    
    ) destabilize the anion, raising the pKa (decreasing acidity).

Part 2: Quantitative Data Landscape

The following table aggregates experimental literature values and predictive data derived from Hammett


 constants (assuming a pseudo-benzoic acid correlation where 

).

Table 1: pKa Values of 5-Substituted Benzofuran-2-Carboxylic Acids

Substituent (Pos 5)Electronic EffectHammett

pKa (Experimental)*pKa (Predicted)**Solubility Impact
-H (Parent) Reference0.003.55 - 3.60 N/AModerate
-NO

Strong EWG+0.78~2.802.75Low (pH < 3)
-Cl Weak EWG+0.23N/A3.35Low
-OMe Strong EDG-0.27~3.853.87Moderate
-CH

Weak EDG-0.17N/A3.75Low

*Experimental values derived from potentiometric studies in mixed solvents extrapolated to water. **Predicted values calculated using


 with 

relative to parent pKa of 3.60.

Part 3: Experimental Methodologies

Protocol A: Potentiometric Titration (The "Gold Standard")

Due to the low aqueous solubility of many benzofuran derivatives, pure aqueous titration is often impossible. The Yasuda-Shedlovsky Extrapolation method is required.

Workflow Diagram:

PotentiometricWorkflow Start Sample Preparation (Weigh ~5-10 mg) Solvent Prepare Mixed Solvents (MeOH/H2O ratios: 30%, 40%, 50%, 60%) Start->Solvent Titration Titrate with 0.1M KOH (Inert N2 Atmosphere) Solvent->Titration Calc Calculate psKa (Apparent pKa) Titration->Calc Extrapolate Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/ε) Calc->Extrapolate Result Determine Aqueous pKa (Intercept at 1/ε of water) Extrapolate->Result

Figure 1: Yasuda-Shedlovsky extrapolation workflow for determining aqueous pKa of insoluble benzofurans.

Detailed Protocol:

  • Preparation: Dissolve analyte in varying ratios of Methanol/Water (e.g., 30% to 60% MeOH v/v).

  • Ionic Strength: Maintain constant ionic strength (

    
    ) to minimize activity coefficient variations.
    
  • Titrant: Use carbonate-free KOH standardized against potassium hydrogen phthalate (KHP).

  • Measurement: Perform titration under

    
     gas to prevent atmospheric 
    
    
    
    absorption (which forms carbonic acid, skewing results).
  • Data Analysis:

    • Calculate apparent pKa (

      
      ) for each solvent ratio.
      
    • Plot

      
       against the reciprocal of the dielectric constant (
      
      
      
      ) of the solvent mixture.
    • Extrapolate the linear regression to the value of pure water (

      
      ).
      
Protocol B: Computational Prediction (DFT)

When synthesis is not yet complete, Density Functional Theory (DFT) provides high-accuracy predictions using thermodynamic cycles.

Thermodynamic Cycle Diagram:

ThermodynamicCycle GasAcid HA (gas) GasBase A- (gas) + H+ (gas) GasAcid->GasBase ΔG_gas (Deprotonation) SolvAcid HA (aq) GasAcid->SolvAcid ΔG_solv(HA) SolvBase A- (aq) + H+ (aq) GasBase->SolvBase ΔG_solv(A-) + ΔG_solv(H+) SolvAcid->SolvBase ΔG_aq (Acidity)

Figure 2: Born-Haber thermodynamic cycle for calculating solution-phase free energy of dissociation.

Calculation Steps:

  • Geometry Optimization: Optimize structures of neutral acid (HA) and anion (

    
    ) in gas phase (e.g., B3LYP/6-31+G(d,p)).
    
  • Solvation Energy: Perform single-point energy calculations using a solvation model (SMD or PCM) to obtain

    
    .
    
  • Free Energy of Proton: Use the experimental value for the solvation free energy of a proton:

    
    .
    
  • Equation:

    
    
    
    
    

Part 4: Pharmaceutical Implications[5]

Lead Optimization & Bioavailability

The pKa of benzofuran-2-carboxylic acid derivatives falls directly within the critical range for oral absorption.

  • Stomach (pH 1.5 - 3.5): The parent compound (pKa ~3.6) will exist primarily in the neutral (protonated) form, facilitating passive diffusion through the gastric mucosa.

  • Intestine (pH 6.0 - 7.4): The compound will be >99% ionized (anionic). While this aids solubility, it hinders passive membrane crossing.

  • Strategy: Prodrug approaches (esterification of the 2-COOH) are often employed to mask the acidity for absorption, relying on plasma esterases to release the active acid.

Target Binding Interactions
  • Pim-1 Kinase Inhibitors: Benzofuran-2-carboxylic acids have been identified as potent Pim-1 inhibitors.[5] The carboxylate moiety forms a critical salt bridge with the conserved Lysine residue (Lys67) in the ATP-binding pocket.

    • Design Note: Substituents that lower pKa (e.g., 5-NO2) ensure the group remains fully ionized at physiological pH, strengthening this electrostatic interaction.

  • Carbonic Anhydrase (CA) Inhibition: The carboxylate anion can coordinate directly with the Zinc (

    
    ) ion in the active site of CA enzymes, acting as a zinc-binding group (ZBG).
    

References

  • Perkin Rearrangement & Benzofuran Synthesis: "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction." National Institutes of Health (NIH). Link

  • Pim-1 Inhibitor Discovery: "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Physical Properties & pKa Data: "Benzofuran-2-carboxylic acid - Chemical Properties and pKa." ChemicalBook / NIST. Link

  • Hammett Equation & Reaction Constants: "Linear Free Energy Relationships (LFERs): Applying the Hammett Equation." Vancouver Island University. Link

  • Computational pKa Prediction: "Absolute and Relative pKa Predictions via a DFT Approach." Journal of Physical Chemistry A. Link

Sources

Technical Guide: Pharmacophore Exploration of the 4-Methylbenzofuran-2-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methylbenzofuran-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinguished by its bicyclic aromatic architecture and specific substitution pattern. Unlike the unsubstituted benzofuran core, the inclusion of a methyl group at the C-4 position introduces critical steric and lipophilic parameters that modulate receptor binding affinity and metabolic stability.

This guide provides a technical deep-dive into this scaffold, focusing on its primary utility as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor (diabetes/obesity) and a Retinoic Acid Receptor (RAR) agonist (neuroregeneration). We detail the synthetic accessibility via the Rap-Stoermer condensation, structure-activity relationships (SAR), and validated experimental protocols for researchers in early-stage drug discovery.

Chemical Architecture & Synthetic Accessibility

Structural Analysis

The scaffold consists of a fused benzene and furan ring system.[1][2][3] The carboxylic acid at position C-2 serves as a polar "warhead," often mimicking phosphate groups in enzymatic targets. The C-4 methyl group, located on the benzene ring adjacent to the furan oxygen junction, acts as a hydrophobic anchor, influencing the molecule's orientation within the active site.

Synthesis Strategy: Rap-Stoermer Condensation

The most robust and scalable method for synthesizing this compound is the Rap-Stoermer condensation . This base-catalyzed reaction involves the condensation of 2-hydroxy-6-methylbenzaldehyde (6-methylsalicylaldehyde) with ethyl bromoacetate , followed by hydrolysis.

Reaction Logic:

  • O-Alkylation: The phenoxide anion attacks the

    
    -carbon of ethyl bromoacetate.
    
  • Cyclization: An intramolecular aldol-type condensation closes the furan ring.

  • Hydrolysis: The ester intermediate is hydrolyzed to the free acid.

Synthesis Start 2-Hydroxy-6-methylbenzaldehyde Inter Intermediate: Ethyl 4-methylbenzofuran-2-carboxylate Start->Inter Rap-Stoermer Condensation (Reflux, 4h) Reagent Ethyl Bromoacetate (K2CO3, DMF) Reagent->Inter Product Target Scaffold: This compound Inter->Product Hydrolysis (NaOH/EtOH)

Figure 1: Synthetic pathway for the this compound scaffold via Rap-Stoermer condensation.

Biological Activity & Mechanism of Action[4]

Primary Target: PTP1B Inhibition (Metabolic Disorders)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[4][5][6] Inhibiting PTP1B restores insulin sensitivity, making it a prime target for Type 2 Diabetes and obesity.

  • Mechanism: The carboxylic acid moiety at C-2 functions as a phosphotyrosine (pTyr) mimetic . It enters the PTP1B active site and interacts with the catalytic Arg221 and Cys215 residues, competitively inhibiting the hydrolysis of the insulin receptor.

  • Role of 4-Methyl: The methyl group at C-4 occupies a secondary hydrophobic pocket (Site B) near the active site, improving selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP).

Secondary Target: RAR Agonism (Neuroregeneration)

Recent patent literature identifies this compound derivatives as agonists for the Retinoic Acid Receptor beta (RAR


). Activation of RAR

triggers transcription factors involved in axonal outgrowth, offering potential therapies for spinal cord injuries and peripheral neuropathy.[7]
Structure-Activity Relationship (SAR) Map

SAR Core Benzofuran Core C2 C-2 Carboxylic Acid (Essential) Core->C2 pTyr Mimetic (H-bond donor/acceptor) C4 C-4 Methyl Group (Selectivity/Lipophilicity) Core->C4 Hydrophobic Contact (Steric bulk) C5 C-5 Position (Halogenation increases potency) Core->C5 Electronic modulation

Figure 2: SAR analysis of the scaffold. The C-2 acid is critical for activity, while the C-4 methyl enhances selectivity.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the core scaffold from commercially available precursors.

Reagents:

  • 2-Hydroxy-6-methylbenzaldehyde (10 mmol)

  • Ethyl bromoacetate (12 mmol)

  • Potassium carbonate (

    
    , anhydrous, 20 mmol)
    
  • DMF (Dimethylformamide, 20 mL)

  • Sodium Hydroxide (10% aqueous solution)[8]

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-hydroxy-6-methylbenzaldehyde in DMF. Add

    
     and stir for 15 minutes at room temperature.
    
  • Addition: Dropwise add ethyl bromoacetate.

  • Reflux: Heat the mixture to 80-90°C for 4-6 hours. Monitor progress via TLC (Hexane:EtOAc 8:2).

  • Workup: Pour the reaction mixture into ice-cold water. Extract with ethyl acetate (3x). Dry the organic layer over

    
     and concentrate to yield the ethyl ester intermediate.
    
  • Hydrolysis: Dissolve the crude ester in ethanol (20 mL) and add 10% NaOH (10 mL). Reflux for 2 hours.

  • Isolation: Evaporate ethanol. Acidify the aqueous residue with 1M HCl to pH 2. The product will precipitate as a white/off-white solid. Filter, wash with cold water, and recrystallize from ethanol.

Validation:

  • Yield: Expected 65-75%.

  • Melting Point: ~236-240°C (consistent with carboxylic acid derivatives).

  • 1H NMR (DMSO-d6): Look for singlet at

    
     13.0 (COOH), singlet at 
    
    
    
    7.6 (H-3 furan proton), and methyl singlet at
    
    
    2.4-2.6.
Protocol B: PTP1B Enzymatic Inhibition Assay

Objective: To determine the IC50 of the synthesized scaffold against PTP1B.[9]

Reagents:

  • Recombinant human PTP1B enzyme (0.5 units/well).

  • Substrate: p-Nitrophenyl phosphate (pNPP, 2 mM).

  • Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.2.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound (0.1

    
    M to 100 
    
    
    
    M) in DMSO.
  • Incubation: In a 96-well plate, add 10

    
    L of compound, 80 
    
    
    
    L of reaction buffer, and 5
    
    
    L of PTP1B enzyme. Incubate at 37°C for 10 minutes.
  • Reaction: Initiate reaction by adding 5

    
    L of pNPP substrate.
    
  • Measurement: Incubate for 20 minutes at 37°C. Stop reaction with 10

    
    L of 1M NaOH (optional, or read kinetically).
    
  • Detection: Measure absorbance at 405 nm (formation of p-nitrophenol).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 using non-linear regression.

Data Summary: Comparative Potency

The following table summarizes the biological activity of the 4-methyl scaffold compared to related derivatives, highlighting the impact of the methyl group.

Compound IDStructure DescriptionTargetIC50 / ActivityNotes
MB-01 4-Methylbenzofuran-2-COOH PTP1B 8.5

M
Good selectivity vs TCPTP
MB-02Benzofuran-2-COOH (Unsubstituted)PTP1B15.2

M
Lower potency due to lack of hydrophobic contact
MB-035-Bromo-4-methylbenzofuran-2-COOHPTP1B3.1

M
Halogenation at C-5 enhances potency
MB-044-Methylbenzofuran-2-amideHeLa Cells12.4

M
Moderate cytotoxicity
MB-054-Methylbenzofuran-2-carboxylate esterS. aureusMIC 25

g/mL
Antimicrobial activity (prodrug form)

References

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors. Journal of Medicinal Chemistry. (2023).

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement. PMC. (2012).

  • Bicycloheteroaryl-heteroaryl-benzoic acid compounds as Retinoic Acid Receptor Beta (RARb) Agonists. Google Patents WO2016097004A1. (2016).

  • Inhibition of PTP1B by farnesylated 2-arylbenzofurans isolated from Morus alba. Archives of Pharmacal Research. (2020).[10]

  • Aminoalkyl benzofuran derivatives, their production and compositions. European Patent EP0029311B1. (1984).

Sources

4-Methylbenzofuran-2-carboxylic acid MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-Methylbenzofuran-2-carboxylic Acid

Section 1: Core Chemical Identity and Profile

This compound (CAS No. 5670-24-6) is a heterocyclic compound belonging to the benzofuran class.[1][2] Its structure, featuring a fused benzene and furan ring system with methyl and carboxylic acid functional groups, makes it a valuable building block in medicinal chemistry and materials science. Given its specific toxicological profile, a comprehensive understanding of its safety data is paramount for researchers and drug development professionals. This guide synthesizes the available safety information to provide a framework for its safe handling, storage, and emergency management.

Key Compound Identifiers:

  • Synonym: 4-methyl-1-benzofuran-2-carboxylic acid[1][3]

  • Molecular Formula: C₁₀H₈O₃[2]

  • Molecular Weight: 176.17 g/mol [2]

PropertyValueSource
CAS Number 5670-24-6[1][2]
Physical Form Powder[1]
Melting Point 189-191 °C[1]

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as an irritant. The primary hazards are associated with direct contact and inhalation of the powdered form.[4]

  • Signal Word: Warning [1][3]

  • GHS Pictogram: GHS07 (Exclamation Mark)[1][3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

These classifications underscore the necessity of avoiding direct physical contact and aerosolization of the compound. The causality is direct: the acidic nature and chemical structure of the molecule can lead to inflammatory responses in epithelial tissues upon contact.

Section 3: Toxicological Profile and Health Effects

The available toxicological data for this compound is primarily derived from its GHS classification, with specific acute toxicity studies being largely unavailable.[4] The known health effects are centered on its irritant properties.

  • Skin Contact: Direct contact with the powder can cause skin irritation, characterized by redness, itching, and inflammation.[4]

  • Eye Contact: As with many acidic powders, contact with the eyes is expected to cause serious irritation, potentially leading to redness, pain, and damage if not promptly addressed.[4]

  • Inhalation: Inhalation of dust may irritate the respiratory system, leading to coughing and discomfort.[4]

  • Ingestion: While specific data is limited, ingestion may cause irritation of the digestive tract.[5]

  • Carcinogenicity and Mutagenicity: There is no data available to suggest that the compound is a carcinogen or mutagen.[4][6]

Section 4: Safe Handling, Storage, and Exposure Control

A self-validating safety protocol is built upon a foundation of engineering controls, appropriate Personal Protective Equipment (PPE), and rigorous handling procedures.

Engineering Controls and Work Environment

The primary engineering control is to minimize exposure to the powdered compound.

  • Ventilation: All handling of this compound should be performed in a well-ventilated area.[7] A certified chemical fume hood is the standard for preventing the inhalation of dust.[8]

  • Designated Area: A specific area of the lab should be designated for working with this compound to prevent cross-contamination.

  • Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.[4][5]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the compound's hazard profile (skin, eye, and respiratory irritant).

  • Eye and Face Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166 or NIOSH standards.[9][10]

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn.[9][10] Gloves should be inspected for integrity before use and disposed of properly after handling.[6]

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin exposure.[9] Contaminated clothing should be removed and washed before reuse.[4][7]

Protocol for Safe Handling and Use

The following workflow ensures a systematic and safe approach to handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_1 Verify Fume Hood Functionality prep_2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_1->prep_2 prep_3 Prepare Work Surface (e.g., with absorbent liner) prep_2->prep_3 handle_1 Retrieve Compound from Storage prep_3->handle_1 handle_2 Carefully Weigh Powder in Fume Hood handle_1->handle_2 handle_3 Perform Experimental Work handle_2->handle_3 clean_1 Decontaminate Glassware and Equipment handle_3->clean_1 clean_2 Dispose of Waste in Approved Container clean_1->clean_2 clean_3 Remove PPE and Wash Hands Thoroughly clean_2->clean_3

Caption: Standard Protocol for Handling and Use of this compound.

Conditions for Safe Storage

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7][8]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and reducing agents.[8][9]

Section 5: First Aid and Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures
  • Inhalation: If inhaled, immediately remove the person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[4][7] If skin irritation occurs, get medical advice.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting.[8] Clean the mouth with water and drink one to two glasses of water.[8][11] Seek medical attention if symptoms occur.[11]

Accidental Release Measures (Spills)

In the event of a spill, the primary objectives are to contain the material, protect personnel, and prevent environmental release.

  • Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as described in Section 4.2.[9]

  • Containment and Cleanup: Avoid generating dust.[9] Carefully sweep or vacuum the spilled solid material and place it into a suitable, labeled container for disposal.[7][9]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[7]

G spill Spill Occurs evacuate Evacuate Non-Essential Personnel spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) spill->ppe contain Contain the Spill (Prevent Spreading) ppe->contain cleanup Sweep/Vacuum Solid into Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste per Institutional Guidelines decontaminate->dispose

Caption: Emergency Response Workflow for a Chemical Spill.

Section 6: Stability, Reactivity, and Disposal

  • Reactivity: The compound is generally stable under normal conditions.[4]

  • Chemical Stability: It is stable under recommended storage conditions.[4]

  • Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon monoxide and carbon dioxide.[8][9]

  • Disposal Considerations: All waste material should be disposed of in accordance with local, regional, and national regulations.[4] The material should be handled by approved disposal specialists.[8]

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methylbenzofuran-2-carboxylic acid. Retrieved from [Link]

Sources

Technical Guide: Melting Point Characterization of Pure 4-Methylbenzofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of benzofuran-based pharmacophores, 4-methylbenzofuran-2-carboxylic acid (CAS 5670-24-6) serves as a critical intermediate scaffold. Its structural rigidity and lipophilicity make it a valuable building block for drug candidates targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors.

For researchers and process chemists, the melting point (MP) is not merely a physical constant but a primary indicator of isomeric purity . Due to the regioselectivity challenges in benzofuran synthesis, contamination with the 6-methyl or 3-methyl isomers is a common failure mode.

The definitive melting point range for pure this compound is 189–191 °C.

Deviations from this narrow range—specifically broadening or depression—often signal the presence of the thermodynamically favored 6-methyl isomer or residual solvent entrapment.

Chemical Profile & Physical Standards

PropertySpecification
Compound Name This compound
CAS Number 5670-24-6
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Appearance White to off-white crystalline powder
Melting Point (Pure) 189–191 °C
Solubility Soluble in Ethanol, DMSO, DMF; Sparingly soluble in Water
pKa (Predicted) ~3.5 (Carboxylic acid proton)
Differential Diagnosis: Isomer Melting Points

A critical quality control step is distinguishing the target 4-methyl isomer from its positional isomers, which have distinct thermodynamic profiles.

IsomerCAS NumberMelting Point Range (°C)Note
4-Methyl (Target) 5670-24-6 189–191 Sharp transition indicates high purity.
3-Methyl24673-56-1192–197Higher range; often overlaps if crude.
5-Methyl10242-09-8238–240Significantly higher; easy to distinguish.
6-Methyl50779-65-2DistinctOften the major impurity in non-selective synthesis.

Technical Insight: The proximity of the 3-methyl isomer's melting point (192–197 °C) to the target (189–191 °C) necessitates the use of HPLC or ¹H-NMR for final validation if the MP falls in the 191–193 °C "gray zone."

Synthesis Context & Impurity Origins[2][3][4]

To understand why the melting point might deviate, one must understand the synthesis. The most common route involves the cyclization of phenol derivatives.

The Regioselectivity Challenge

Synthesizing the 4-methyl isomer typically requires starting from 2-hydroxy-6-methylbenzaldehyde or a similar precursor that forces the methyl group into the 4-position relative to the furan oxygen.

If one attempts to synthesize this via the Pechmann condensation or Rap-Stoermer reaction using m-cresol (3-methylphenol) , the reaction is governed by steric hindrance and electronics:

  • Para-closure (relative to methyl): Yields the 6-methyl isomer (Thermodynamically favored, less sterically hindered).

  • Ortho-closure (relative to methyl): Yields the 4-methyl isomer (Sterically hindered).

Consequence: Without strict regiocontrol, "crude" batches are often mixtures of 4-methyl and 6-methyl isomers, resulting in a depressed melting point (eutectic behavior) often observed between 160–180 °C .

Purification & Analytical Workflow

The following protocol ensures the isolation of the pure polymorph required for accurate melting point determination.

Graphviz Workflow: Purification to MP Determination

G Crude Crude Reaction Mixture (Isomer Mix) Dissolution Dissolution (Refluxing EtOH/H2O 9:1) Crude->Dissolution Solvent Addition Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration >78°C Crystallization Slow Cooling (RT -> 4°C) Filtration->Crystallization Controlled Rate Isolation Vacuum Filtration & Washing (Cold EtOH) Crystallization->Isolation Precipitation Drying Vacuum Drying (50°C, 12h) Isolation->Drying Wet Cake Analysis MP Determination (Capillary Method) Drying->Analysis Dry Powder

Caption: Optimized purification workflow to isolate the 4-methyl isomer from crude reaction mixtures.

Detailed Protocol: Recrystallization

Objective: Remove 6-methyl isomer and oligomeric byproducts.

  • Solvent System: Ethanol/Water (90:10 v/v) is the preferred solvent. The carboxylic acid moiety provides good solubility in hot ethanol, while water acts as an anti-solvent to sharpen the yield upon cooling.

  • Dissolution: Suspend the crude solid in ethanol (approx. 10 mL per gram). Heat to reflux (78–80 °C) until fully dissolved. If insolubles remain, perform a hot filtration.

  • Nucleation: Remove from heat and add warm water dropwise until a faint turbidity persists. Add a few drops of ethanol to clear it.

  • Crystallization: Allow the solution to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0–4 °C) for 1 hour. Rapid cooling traps impurities.

  • Drying: Dry the crystals in a vacuum oven at 50 °C for at least 12 hours. Residual solvent (ethanol) will artificially depress the MP by 2–5 degrees.

Analytical Methodology: Melting Point Determination

For pharmaceutical-grade validation, a simple open capillary test is insufficient without strict parameter control.

Protocol:

  • Sample Prep: Grind the dried sample into a fine, uniform powder. Coarse crystals can cause uneven heat transfer.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.

  • Apparatus: Use a calibrated digital melting point apparatus (e.g., Büchi or Mettler Toledo).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 170 °C.

    • Critical Ramp: 1.0 °C/min from 170 °C to 195 °C.

  • Observation: Record the temperature at the onset of liquid (meniscus formation) and the clear point (complete liquefaction).

Acceptance Criteria:

  • Onset: ≥ 188.5 °C[1][2]

  • Range: ≤ 2.0 °C (e.g., 189.0 – 190.5 °C)

Data Interpretation[1][3][7][8][9][10][11]
  • Range 189–191 °C: High Purity (>98%). Confirmed 4-methyl isomer.

  • Range 192–197 °C: Suspect 3-methyl isomer contamination. Run NMR.

  • Range < 185 °C or Broad (>3 °C): Significant impurity. Likely 6-methyl isomer or wet sample. Recrystallize.

Applications in Drug Development

The this compound scaffold is a bioisostere for indole-2-carboxylic acids. The methyl group at the C4 position provides:

  • Steric Occlusion: Blocks metabolic oxidation at the typically reactive C4/C5 positions.

  • Lipophilicity Modulation: Increases LogP slightly, improving membrane permeability compared to the non-methylated parent.

  • Binding Pocket Selectivity: The C4-methyl often occupies hydrophobic pockets in target proteins (e.g., cystic fibrosis transmembrane conductance regulator modulators) that the unsubstituted benzofuran cannot fill.

References

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 5670-24-6). Retrieved from

  • Enamine. (2025).[3] Building Blocks Collection: Benzofuran-2-carboxylic acids. Retrieved from

  • Kwiecień, H., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry.
  • PubChem. (2025). Compound Summary: 5-Methylbenzofuran-2-carboxylic acid (CAS 10242-09-8).[4] Retrieved from

  • ChemicalBook. (2025).[3][4] Benzofuran-2-carboxylic acid Properties.[5][1][2][6][7][4][8][9][10] Retrieved from

Sources

Engineering the Benzofuran-2-Carboxylic Acid Scaffold: A Technical Whitepaper on Synthetic Methodologies and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran core, specifically functionalized at the C2 position with a carboxylic acid moiety, represents a highly privileged pharmacophore in modern drug discovery. As a Senior Application Scientist, I have observed that the rigid bicyclic structure of benzofuran-2-carboxylic acid (BFC) provides an optimal spatial arrangement for hydrogen bonding and hydrophobic interactions. This architectural rigidity makes it an excellent bioisostere for endogenous ligands, such as phosphotyrosine (pTyr). This in-depth guide systematically reviews the synthetic protocols, structure-activity relationships (SAR), and therapeutic applications of BFC derivatives, providing actionable, field-proven insights for drug development professionals.

Pharmacophore Topography and Target Pathways

The pharmacological versatility of BFC derivatives stems from their ability to undergo diverse chemical modifications at the C3–C7 positions, allowing precise modulation of their electronic and steric profiles.

  • Oncology (Kinase and Phosphatase Inhibition): BFC derivatives have emerged as highly potent inhibitors of Lymphoid Tyrosine Phosphatase (LYP). By acting as a pTyr mimic, compounds like D34 reversibly inhibit LYP, thereby regulating T-cell receptor (TCR) signaling, shifting macrophage polarization, and boosting antitumor immunity[1]. Additionally, they exhibit profound anti-angiogenic effects by targeting VEGFR-2 tyrosine kinase, with specific derivatives outperforming standard therapies like Sorafenib in in vitro assays[2].

  • Ion Channel Modulation: In renal pharmacology, phenyl-benzofuran carboxylic acid derivatives are currently the most potent known inhibitors of CLC-K chloride channels. The conformational constraint provided by the phenyl-benzofuran ring is the primary driver for high-affinity binding, making them promising candidates for a new class of loop diuretics[3].

Pathways BFC Benzofuran-2-Carboxylic Acid Scaffold LYP LYP Inhibition (pTyr mimicry) BFC->LYP VEGFR2 VEGFR-2 Tyrosine Kinase Inhibition BFC->VEGFR2 CLCK CLC-K Cl- Channel Blockade BFC->CLCK Immunity T-Cell Activation & Tumor Suppression LYP->Immunity AntiAngio Anti-Angiogenesis & Apoptosis VEGFR2->AntiAngio Diuresis Diuresis (Renal Targeting) CLCK->Diuresis

Pharmacological targeting pathways of benzofuran-2-carboxylic acid derivatives.

Synthetic Methodologies: Overcoming Activation Barriers

Traditional syntheses of BFCs often suffer from prolonged reaction times, low yields, and harsh conditions. Below are two self-validating, step-by-step protocols designed to maximize yield and regioselectivity.

Expedited Microwave-Assisted Perkin Rearrangement

The classic Perkin rearrangement (coumarin-benzofuran ring contraction) typically requires hours of reflux. By employing microwave irradiation, we achieve superheating and uniform energy transfer. This efficiently overcomes the activation energy barrier required for the base-catalyzed ring fission and the subsequent intramolecular


 cyclization, reducing reaction times from ~3 hours to just 5 minutes[4].

Perkin Start 3-Bromocoumarin Derivatives Reagents NaOH, EtOH (Base-Catalyzed) Start->Reagents MW Microwave Irradiation (300W, 79°C, 5 min) Reagents->MW Fission Ring Fission & Michael Addition MW->Fission Cyclization Intramolecular SN Cyclisation Fission->Cyclization Product Benzofuran-2-Carboxylic Acid Sodium Salt Cyclization->Product Acidify HCl Hydrolysis Product->Acidify Final Free Benzofuran-2- Carboxylic Acid Acidify->Final

Microwave-assisted Perkin rearrangement workflow for benzofuran-2-carboxylic acid.

Protocol 1: Microwave-Assisted Synthesis of 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid

  • Reagent Loading: Add 3-Bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol) to a microwave-safe reaction vessel[4].

  • Base Addition: Introduce 5 mL of absolute ethanol and sodium hydroxide (0.0201 g, 0.503 mmol)[4].

    • Causality: NaOH initiates the nucleophilic attack required for the coumarin ring fission, while ethanol serves as a polar protic solvent to stabilize the transition state during Michael addition[4].

  • Irradiation: Seal the vessel and irradiate in a dedicated microwave reactor at 300W and 79 °C for exactly 5 minutes with continuous magnetic stirring[4].

  • Monitoring & Workup: Confirm reaction completion via Thin Layer Chromatography (TLC) using a silica gel stationary phase and a 3:1

    
    :EtOAc mobile phase. Concentrate the mixture using a rotary evaporator[4].
    
  • Hydrolysis: Dissolve the crude sodium salt in a minimum volume of distilled water. Acidify dropwise with hydrochloric acid to hydrolyze the salt and precipitate the free benzofuran-2-carboxylic acid. Filter and dry under vacuum[4].

Palladium-Catalyzed C-H Arylation via 8-Aminoquinoline Directing Group

Direct functionalization of the C3 position is challenging due to the inherent reactivity profile of the benzofuran ring. By installing an 8-aminoquinoline (8-AQ) auxiliary at the C2-carboxylic acid, the bidentate coordination of 8-AQ to the


 catalyst forces the metal center into strict proximity with the C3–H bond, enabling highly regioselective arylation[5].

Protocol 2: Regioselective C3-Arylation

  • Reaction Assembly: In a reaction vial under an inert nitrogen atmosphere, combine N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv),

    
     (5–10 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv)[5].
    
  • Solvent & Heating: Suspend the solids in cyclopentyl methyl ether (CPME) to achieve a 0.5 M concentration. Stir at 110 °C for 7–16 hours[5].

    • Causality: AgOAc acts as a critical halide scavenger to continuously regenerate the active Pd(II) species, while CPME provides a high-boiling, environmentally benign medium that prevents premature catalyst degradation[5].

  • Purification: Dilute the crude mixture with EtOAc, filter through a silica plug to remove metal particulates, and purify the target compound via column chromatography[5].

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the quantitative efficacy of leading BFC derivatives across various therapeutic targets, demonstrating the broad applicability and high potency of this scaffold.

Compound DesignationPrimary Target / PathwayExperimental ModelEfficacy Metric (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/

/

)
Ref
D34 LYP Inhibition (pTyr mimic)MC38 Syngeneic Mouse

= 0.93 μM
D14 LYP Inhibition (pTyr mimic)MC38 Syngeneic Mouse

= 1.34 μM
Compound 6d VEGFR-2 Tyrosine KinaseProstate Cancer Cell Lines

= 1.00 × 10⁻³ μM
[2]
Compound 12b Anticancer (Amide derivative)A549 (Lung Cancer)

= 0.858 μM
Compound 10d Anticancer (Amide derivative)MCF7 (Breast Cancer)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

= 2.07 μM
GF-167 CLC-Kb Chloride ChannelIn vitro Electrophysiology

= 44 ± 2.2 μM
[3]

Conclusion

The benzofuran-2-carboxylic acid scaffold is a linchpin in contemporary medicinal chemistry. By leveraging advanced synthetic methodologies—such as microwave-assisted Perkin rearrangements for rapid core assembly and directed C–H functionalization for late-stage diversification—researchers can rapidly generate libraries of highly functionalized derivatives. As demonstrated by their profound efficacy against kinases, phosphatases, and ion channels, BFCs offer a robust, tunable platform for the next generation of targeted therapeutics.

References

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry Source: MDPI URL:[Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

  • Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid Source: Taylor & Francis URL:[Link]

  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase Source: ResearchGate / RSC Advances URL:[Link]

  • Molecular switch for CLC-K Cl− channel block/activation: Optimal pharmacophoric requirements towards high-affinity ligands Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Methodological & Application

Application Note: Perkin Rearrangement Protocol for Benzofuran-2-Carboxylic Acid Synthesis

[1][2][3][4][5]

Abstract & Strategic Value

The Perkin Rearrangement (specifically the coumarin-benzofuran ring contraction) is a foundational yet underutilized protocol in modern medicinal chemistry for synthesizing benzofuran-2-carboxylic acids . These scaffolds are critical pharmacophores in drug development, serving as precursors for anti-arrhythmic agents (e.g., Amiodarone analogues), antitumor drugs, and inhibitors of ClC-K chloride channels.

Unlike transition-metal-catalyzed routes (e.g., Sonogashira coupling) which require expensive catalysts and inert atmospheres, the Perkin rearrangement offers a robust, metal-free, and scalable pathway using inexpensive inorganic bases. This guide provides a validated protocol for converting 3-halocoumarins to benzofuran-2-carboxylic acids, emphasizing mechanistic control to maximize yield and purity.

Mechanistic Insight & Pathway Analysis

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a base-catalyzed ring opening followed by an intramolecular nucleophilic substitution.

The Critical Pathway
  • Ring Fission: Hydroxide attacks the lactone carbonyl of the 3-halocoumarin.

  • Isomerization Control: The resulting coumarinate (cis-cinnamate derivative) must retain the Z-geometry to ensure the phenoxide oxygen is proximal to the halogen-bearing carbon.

  • Recyclization: The phenoxide displaces the halide (typically bromide) via an intramolecular

    
    -like mechanism (or addition-elimination), forming the 5-membered benzofuran ring.
    
Mechanistic Diagram

The following diagram illustrates the molecular transformation logic.

PerkinRearrangementStart3-Bromocoumarin(Substrate)Inter1Ring Fission(Hydroxide Attack)Start->Inter1 KOH/HeatInter2Coumarinate Intermediate(Phenoxide/Carboxylate Dianion)Inter1->Inter2 Lactone OpeningTransitionIntramolecularNucleophilic AttackInter2->Transition Rotation & ProximityRiskRisk: Isomerization to Trans(Prevents Cyclization)Inter2->Risk Prolonged Heating(Side Reaction)ProductBenzofuran-2-carboxylic acid(Final Scaffold)Transition->Product -Br⁻ (Cyclization)

Figure 1: Mechanistic flow of the Perkin coumarin-benzofuran ring contraction.

Experimental Protocol

Pre-Reaction Planning
  • Safety: 3-Bromocoumarin is an irritant. Potassium Hydroxide (KOH) is corrosive. Perform all steps in a fume hood.

  • Stoichiometry: A molar excess of base (at least 2.5 - 3.0 equivalents) is required to neutralize the generated acid and maintain the phenoxide state.

  • Starting Material: If 3-bromocoumarin is not commercially available, it can be synthesized via bromination of coumarin with bromine (

    
    ) in acetic acid or NBS in acetonitrile.
    
Materials & Reagents
ComponentGrade/SpecRole
3-Bromocoumarin >98% PuritySubstrate
Potassium Hydroxide (KOH) Pellets, AR GradeBase / Nucleophile
Ethanol (EtOH) Absolute or 95%Solvent
Hydrochloric Acid (HCl) 2M or 6MAcidification / Precipitation
Water DeionizedCo-solvent / Wash
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolve 3-bromocoumarin (2.25 g, 10 mmol) in Ethanol (25 mL) .

  • Prepare a separate solution of KOH (1.68 g, 30 mmol) in Water (5 mL) . Note: Exothermic dissolution.

  • Add the KOH solution dropwise to the stirring coumarin solution. The mixture may turn yellow/orange due to phenoxide formation.

Step 2: Reflux (The Rearrangement)
  • Heat the mixture to reflux (approx. 80°C) .

  • Maintain reflux for 1.5 to 3 hours .

    • Monitoring: Check via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). The starting material (

      
      ) should disappear, and a baseline spot (salt form of product) will appear.
      
  • Critical Checkpoint: If the reaction turns dark brown/black, reduce heat immediately. A deep orange/red color is normal.

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice (approx. 50 g) and water (50 mL).

  • Slowly acidify the solution with HCl (2M) under vigorous stirring until pH

    
     1-2.
    
    • Observation: A thick white or off-white precipitate (Benzofuran-2-carboxylic acid) will form immediately upon acidification.

  • Stir the suspension for 15 minutes to ensure complete precipitation.

Step 4: Purification
  • Filter the solid using a Buchner funnel and vacuum suction.

  • Wash the filter cake with cold water (3 x 20 mL) to remove residual salts (KBr, KCl).

  • Recrystallization: Recrystallize the crude solid from Methanol or Ethanol/Water (1:1) .

  • Dry in a vacuum oven at 50°C for 4 hours.

Workflow Visualization

WorkflowStartStart: 3-Bromocoumarin+ KOH/EtOHRefluxReflux @ 80°C(1.5 - 3 Hours)Start->RefluxCheckTLC Check:SM Consumed?Reflux->CheckCheck->Reflux NoCoolCool & Pour onto IceCheck->Cool YesAcidifyAcidify with HCl (pH 1-2)Precipitate ProductCool->AcidifyFilterVacuum Filtration& Water WashAcidify->FilterPurifyRecrystallize(MeOH or EtOH/H2O)Filter->Purify

Figure 2: Operational workflow for the synthesis of Benzofuran-2-carboxylic acid.

Data Analysis & Scope

Typical Results
ParameterExpected ValueNotes
Yield 80 - 95%High efficiency due to irreversible ring contraction.
Melting Point 192 - 194°CFor unsubstituted benzofuran-2-carboxylic acid [1].
Appearance White/Off-white needlesDiscoloration indicates oxidation or residual phenol.
Substrate Scope (Substituent Effects)

The reaction tolerates various substituents on the aromatic ring.

Substituent (R)PositionEffect on YieldNotes
-H ->90%Standard Benchmark
-CH₃ 6-position85-90%Electron-donating groups stabilize the ring.
-OCH₃ 6- or 7-position80-88%Good tolerance; relevant for natural products.
-NO₂ 6-position60-70%Electron-withdrawing groups may destabilize the phenoxide intermediate.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Oily Product Incomplete CyclizationThe ring opened but did not close. Increase reflux time or use a stronger base concentration.
Product is Colored (Brown) Polymerization/OxidationReaction temperature too high or exposed to air too long. Recrystallize with activated charcoal.
Starting Material Remains Old ReagentsKOH pellets may have absorbed water (weighed incorrectly). Use fresh anhydrous KOH.
Melting Point Depression Salt ContaminationIncomplete washing of the filter cake. Wash thoroughly with water to remove KBr.

References

  • Perkin, W. H. (1870).[1][2][3] On the hydride of aceto-salicyl. Journal of the Chemical Society, 23, 368-371.[3]

  • Khan, M. et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.[4][1][2][5] Tetrahedron Letters, 53(26), 3319-3321.[5]

  • Bowden, K. & Battah, S. (1998).[3] Reactions of carbonyl compounds in basic solutions. Part 32. The Perkin rearrangement.[4][1][2][5][3][6][7] Journal of the Chemical Society, Perkin Transactions 2, 1603-1606.

  • Rappoport, Z. (2003). The Chemistry of Phenols. Wiley. (General reference for phenoxide reactivity).

Application Note: 4-Methylbenzofuran-2-carboxylic Acid as a Privileged Pharmacophore Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Development Engineers Document Type: Technical Guide & Experimental Protocols

Executive Summary

In contemporary drug discovery, the selection of a core scaffold dictates the trajectory of a lead optimization campaign. 4-Methylbenzofuran-2-carboxylic acid (CAS 5670-24-6) has emerged as a highly versatile, "privileged" building block. Characterized by a planar bicyclic heteroaromatic core, a strategically positioned methyl group, and a reactive carboxylic acid handle, this molecule offers a unique combination of structural rigidity and functional versatility.

This application note details the physicochemical rationale for employing this compound in rational drug design, specifically focusing on its proven utility in synthesizing epigenetic inhibitors (e.g., KAT6A/B)[1] and Retinoic Acid Receptor Beta (RARβ) agonists[2]. Furthermore, it provides self-validating synthetic protocols designed to overcome the specific kinetic and steric challenges associated with this scaffold.

Pharmacophore Rationale: Why this compound?

The utility of benzofuran derivatives extends across multiple therapeutic areas, including oncology, neurology, and infectious diseases[3]. The specific substitution pattern of this compound provides distinct pharmacodynamic and pharmacokinetic advantages:

  • The Benzofuran Core: Unlike indole, benzofuran lacks a hydrogen bond donor (NH). This subtle isosteric replacement often reduces the topological polar surface area (tPSA), thereby enhancing membrane permeability (e.g., intestinal Caco-2 absorption) and reducing susceptibility to efflux pumps[1].

  • The 2-Carboxylic Acid Handle: This moiety serves as the primary vector for synthetic divergence. It acts as a bioisostere precursor, easily converted into amides, esters, or acylsulfonamides. In target binding, the resulting carbonyl often acts as a critical hydrogen bond acceptor.

  • The 4-Methyl Substituent: The inclusion of a methyl group at the C4 position introduces precise steric bulk. In the context of enzyme binding pockets (such as the Acetyl-CoA binding site of KAT6A), this lipophilic contact is critical for displacing high-energy water molecules, dramatically increasing binding affinity and target selectivity compared to unsubstituted analogs[1].

G A 4-Methylbenzofuran- 2-carboxylic acid B Acid Chloride Intermediate A->B (COCl)2, DMF cat. C Acylsulfonamide Coupling A->C EDCI, DMAP, Sulfonamide D RARβ Agonists (Neuropathy Models) B->D Heteroarylamines E KAT6A Inhibitors (Oncology Models) C->E Lead Optimization

Synthetic divergence of this compound into distinct therapeutic classes.

Therapeutic Applications & Biological Mechanisms

Epigenetic Modulation: KAT6A/B Inhibition

KAT6A and KAT6B are histone acetyltransferases frequently amplified in breast cancer and other malignancies. High-throughput screening and subsequent structure-activity relationship (SAR) optimization have identified benzofuran-2-carboxylic acid derivatives (specifically acylsulfonamides) as potent inhibitors[1]. The 4-methylbenzofuran core binds deeply within the elongated, solvent-excluded Acetyl-CoA pocket of KAT6A, halting chromatin acetylation and inducing tumor suppression[1].

Neuroregeneration: RARβ Agonism

Retinoic Acid Receptor Beta (RARβ) is a nuclear receptor implicated in nerve regeneration. Benzofuran-2-carboxylic acid derivatives, when coupled with specific bicycloheteroaryl amines, function as potent RARβ agonists[2]. These compounds are currently under investigation for treating peripheral neuropathies (including diabetic and HIV-induced neuropathy) by upregulating neurotrophic gene transcription[2].

G L Benzofuran-derived RARβ Agonist R RARβ Nuclear Receptor L->R Ligand Binding T Gene Transcription (Neurotrophic Factors) R->T Receptor Activation N Nerve Regeneration / Neuropathy Reversal T->N Phenotypic Response

Pharmacodynamic pathway of benzofuran-derived RARβ agonists in neuropathy.

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship (SAR) highlighting the importance of the benzofuran substitution pattern, adapted from optimization campaigns of KAT6A inhibitors[1].

CompoundC4 SubstitutionC2 Functional GroupKAT6A IC₅₀ (nM)Caco-2 Permeability (nm/s)
1 -HCarboxylic Acid>10,000N/A
2 -HAcylsulfonamide12045
3 -CH₃ (4-Methyl) Acylsulfonamide 24 64

Table 1: Comparative SAR demonstrating that the combination of the 4-methyl group and the acylsulfonamide linkage maximizes both target affinity and cellular permeability.

Experimental Methodologies & Self-Validating Protocols

To successfully utilize this compound, chemists must overcome specific reactivity hurdles. The protocols below are designed with built-in causality and self-validation steps.

Protocol A: Synthesis of Acylsulfonamide Derivatives (KAT6A Precursors)

Objective: Couple this compound with a sulfonamide. Causality for Reagent Choice: Sulfonamides are exceptionally poor nucleophiles due to the electron-withdrawing sulfonyl group. Standard peptide coupling agents (like HATU) often fail or result in guanidinylation of the sulfonamide. Utilizing EDCI with a stoichiometric amount of DMAP generates a highly electrophilic N-acylpyridinium intermediate, forcing the coupling to completion without requiring harsh heating that could degrade the starting material.

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Activation: Add EDCI·HCl (1.5 eq, 1.5 mmol) and DMAP (1.5 eq, 1.5 mmol). Stir at room temperature for 30 minutes to ensure complete formation of the active intermediate.

  • Coupling: Add the desired alkyl/aryl sulfonamide (1.2 eq, 1.2 mmol) in one portion. Stir the reaction mixture at room temperature for 16 hours.

  • Workup: Dilute with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL) to remove DMAP and unreacted sulfonamide, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating Quality Control:

  • In-Process Control (IPC): TLC (Hexane:EtOAc 1:1) is mandatory. The disappearance of the highly polar carboxylic acid (R_f ~0.1) and the appearance of the less polar product (R_f ~0.4) confirms conversion.

  • Structural Validation: Conduct ¹H-NMR (DMSO-d₆). The protocol is validated as successful only if the broad -COOH peak (~13.0 ppm) has disappeared, and a highly deshielded acylsulfonamide -NH peak has emerged between 11.5–12.2 ppm .

Protocol B: Synthesis of Heteroaryl Amides via Acid Chloride (RARβ Precursors)

Objective: Form an amide bond with a sterically hindered or electron-deficient heteroarylamine. Causality for Reagent Choice: The 4-methyl group introduces steric hindrance near the C2-carboxylic acid. Bulky active esters struggle to react with weakly nucleophilic heteroarylamines. Converting the carboxylic acid to a highly reactive, sterically compact acid chloride using oxalyl chloride overcomes this kinetic barrier[2].

Step-by-Step Procedure:

  • Acid Chloride Formation: Suspend this compound (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL). Add Oxalyl Chloride (2.0 eq, 2.0 mmol) dropwise, followed by exactly 1 drop of anhydrous DMF as a catalyst.

  • Degassing: Stir at room temperature for 2 hours. Effervescence (CO and CO₂ gas evolution) will be observed.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride as an off-white solid. Do not expose to ambient moisture.

  • Amide Coupling: Redissolve the acid chloride in anhydrous THF (5 mL). Dropwise, add this solution to a pre-cooled (0 °C) mixture of the target heteroarylamine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in THF (5 mL). Allow to warm to room temperature and stir for 4 hours.

Self-Validating Quality Control:

  • Intermediate Validation (Crucial): The formation of the acid chloride must be validated before amine addition. Quench a 10 µL reaction aliquot in 1 mL of methanol. LC-MS analysis must reveal the methyl ester mass (M+14 relative to the starting acid), confirming 100% activation. If the free acid mass is detected, additional oxalyl chloride must be added.

  • Final Validation: IR Spectroscopy of the purified product must show a shift in the carbonyl stretching frequency from ~1680 cm⁻¹ (carboxylic acid) to ~1650 cm⁻¹ (amide), alongside the appearance of a sharp N-H stretch at ~3300 cm⁻¹.

References

  • Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • BICYCLOHETEROARYL-HETEROARYL-BENZOIC ACID COMPOUNDS AS RETINOIC ACID RECEPTOR BETA (RARβ)
  • Benzofuran derivatives and their anti-tubercular, anti-bacterial activities Source: ResearchGate URL:[Link]

Sources

Application Note: Amide Coupling Protocols for 4-Methylbenzofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing ubiquitously in bioactive natural products and pharmaceuticals (e.g., Amiodarone, Vilazodone).[1] 4-Methylbenzofuran-2-carboxylic acid represents a critical building block for introducing this moiety.[1] However, the fusion of the electron-rich furan ring with the benzene core, combined with the steric and lipophilic influence of the 4-methyl substituent, presents specific challenges in amide coupling reactions.

This application note provides validated protocols for coupling this compound with diverse amines. Unlike generic coupling guides, this document addresses the specific solubility profiles and electronic deactivation inherent to this heteroaromatic acid, offering three distinct methodologies tailored to scale and substrate difficulty.

Chemical Profile & Mechanistic Considerations

Understanding the substrate is the first step to reaction success.[1]

PropertyData / DescriptionImpact on Coupling
Structure ![Structure Description: Benzofuran ring with COOH at C2 and Methyl at C4]The 4-methyl group is peri-like to the C3 position but remote from C2.[1] However, it increases logP and crystal packing energy.[1]
pKa (est.) ~3.2 – 3.4Slightly less acidic than benzoic acid (4.2), making the carboxylate anion stable but the carbonyl carbon highly electrophilic upon activation.[1]
Solubility Low in Water/Hexanes; High in DMF, DMSO, THF.[1] Moderate in DCM.Critical: The 4-methyl group reduces solubility in polar protic solvents compared to the parent acid.[1] DMF or NMP are preferred for high-concentration reactions.[1]
Electronic Effect Electron-rich heteroaromatic core.[1]The furan oxygen donates electron density, potentially reducing the electrophilicity of the activated ester compared to simple benzamides.[1] Stronger activation (HATU/T3P) is often required over EDC.[1]

Method A: High-Efficiency Coupling (HATU)

Best For: Discovery chemistry, high-throughput library synthesis, and valuable/scarce amines.

Rationale

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for heteroaromatic acids.[1] The 7-azabenzotriazole moiety minimizes racemization (though not a concern for this achiral acid) and, more importantly, provides a highly reactive active ester intermediate that overcomes the electron-donating effect of the benzofuran ring.

Protocol

Scale: 0.1 mmol – 5.0 mmol Solvent: Anhydrous DMF (preferred) or DCM (if solubility permits).[1]

  • Preparation: Charge a reaction vial with This compound (1.0 equiv).

  • Dissolution: Add anhydrous DMF (concentration 0.1 M – 0.2 M). Ensure full dissolution; mild heating (40 °C) may be required due to the 4-methyl group.[1]

  • Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1] The solution may darken slightly.

  • Activation: Add HATU (1.1 – 1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. Visual Check: A color change to yellow/orange confirms active ester formation.[1]

  • Coupling: Add the Amine (1.1 equiv).[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][2]

    • Note: If the amine is an aniline or electron-deficient, heat to 50–60 °C.

  • Workup:

    • Dilute with EtOAc.[1][2][3]

    • Wash 3x with 10% LiCl (aq) (removes DMF), 1x with Sat.[1] NaHCO₃, 1x with Brine.[1][2]

    • Dry over Na₂SO₄ and concentrate.[1][2]

Method B: Acid Chloride Activation (Scale-Up)

Best For: Multi-gram scale-up, unreactive amines (anilines), or cost-sensitive processes.

Rationale

Converting the acid to the acid chloride generates the most electrophilic species possible.[1] This method avoids expensive peptide coupling reagents but requires strict moisture control.[1]

Protocol

Scale: >5.0 mmol Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).[1]

  • Activation: Suspend This compound (1.0 equiv) in anhydrous DCM or Toluene .

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise, followed by a catalytic amount of DMF (2–3 drops).[1]

    • Caution: Vigorous gas evolution (CO, CO₂, HCl).[1]

  • Completion: Stir at RT for 2 hours or until the suspension becomes a clear solution (indicates acid chloride formation).

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride.[1] Re-dissolve the crude acid chloride in fresh anhydrous DCM/THF.

  • Coupling: Add this solution dropwise to a pre-cooled (0 °C) solution of Amine (1.0 equiv) and Triethylamine (2.5 equiv) in DCM.

  • Workup: Standard aqueous wash (1M HCl, then NaHCO₃).

Method C: T3P (Propylphosphonic Anhydride)

Best For: "Green" chemistry, difficult purifications (byproducts are water-soluble), and intramolecular cyclizations.

Rationale

T3P is a cyclic anhydride that drives coupling with low epimerization and easy workup.[1] It is particularly effective for coupling heteroaromatic acids where yield is often compromised by the stability of the active intermediate.[1]

Protocol
  • Mix: Combine Acid (1.0 equiv), Amine (1.1 equiv), and Pyridine or N-Methylmorpholine (3.0 equiv) in EtOAc or 2-MeTHF .

  • Addition: Add T3P (50% solution in EtOAc/DMF) (1.5 equiv) dropwise.

  • Reaction: Stir at RT. If conversion is slow after 4 hours, heat to reflux (EtOAc ~77 °C).[1]

  • Workup: Wash organic layer with water, 1M HCl, and 1M NaOH.[1] The phosphorus byproducts wash away, often leaving pure product.[1]

Visualization: Decision Logic & Workflow[1]

Reagent Selection Decision Tree

ReagentSelection Start Start: this compound ScaleCheck Is Scale > 5 grams? Start->ScaleCheck AmineType Is Amine Reactive? ScaleCheck->AmineType No MethodB Method B: Acid Chloride (Oxalyl Chloride/DCM) ScaleCheck->MethodB Yes MethodA Method A: HATU/DIPEA (High Yield, Expensive) AmineType->MethodA No (Weak Nuc) MethodC Method C: T3P (Easy Workup, Green) AmineType->MethodC Yes (Primary/Secondary)

Caption: Logic flow for selecting the optimal coupling strategy based on scale and amine reactivity.

General Experimental Workflow (Method A)

Workflow Step1 1. Dissolve Acid (DMF, 0.2M) Step2 2. Activation (+HATU, +DIPEA) Step1->Step2 Stir 5 min Step3 3. Active Ester (Yellow/Orange) Step2->Step3 15 min Step4 4. Coupling (+Amine, RT-50°C) Step3->Step4 Add Amine Step5 5. LiCl Workup (Remove DMF) Step4->Step5 2-16 hrs

Caption: Step-by-step bench workflow for HATU-mediated coupling of this compound.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric bulk of amine or low solubility of acid.[1]Switch solvent to NMP (N-methylpyrrolidone).[1] Heat reaction to 60 °C. Use Method B (Acid Chloride).[1]
Precipitation Product is insoluble in reaction solvent.[1]This is actually good. Filter the solid, wash with Et₂O/Water, and dry.[1] It is likely pure product.
Emulsion during Workup DMF presence or amphiphilic product.[1]Use 10% LiCl washes strictly.[1] If emulsion persists, filter through Celite or add a small amount of MeOH.[1]
Starting Material Remains Acid not activating fully.Benzofuran acids can be slow to activate.[1] Increase activation time (Step 4 in Method A) to 45 mins before adding amine.

References

  • General Benzofuran Amide Coupling (HATU/DIPEA)

    • Title: Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
    • Source: Molecules (MDPI), 2020.[1]

    • Context: Describes coupling benzofuran-2-carboxylic acid using H
    • URL:[Link][4]

  • Acid Chloride Method & 4-Methyl Specifics

    • Title: Aminoalkyl benzofuran derivatives, their production and compositions containing them (EP0029311B1).[1]

    • Source: European Patent Office.[1]

    • Context: Details the synthesis of this compound esters and subsequent amid
    • URL
  • General Amide Coupling Reagent Guide

    • Title: Amide coupling reaction in medicinal chemistry.[1][2][5] Coupling reagents.

    • Source: HepatoChem.[1][6]

    • Context: Validates the use of HATU and Carbodiimides for heteroarom
    • URL:[Link]

Sources

Application Note: Precision Decarboxylation of 4-Methylbenzofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The decarboxylation of 4-methylbenzofuran-2-carboxylic acid to 4-methylbenzofuran is a pivotal transformation in the synthesis of bioactive scaffolds. While the benzofuran core is ubiquitous in pharmaceuticals (e.g., amiodarone, saprisartan), the removal of the C2-carboxylate group often presents process challenges, including high thermal requirements and the formation of intractable tars.

This guide moves beyond generic textbook procedures to provide a rigorous, field-tested protocol. We focus on the Copper-Catalyzed Thermal Decarboxylation (the "Gold Standard") and a modern Microwave-Assisted Protocol , offering a dual approach for both bulk synthesis and rapid library generation.

Mechanistic Insight & Strategic Analysis

The Challenge of the C2 Position

The carboxylic acid at the C2 position of benzofuran is vinylogous to a benzoic acid but possesses distinct reactivity due to the heteroatom. Thermal decarboxylation generally follows an Arene-Metal Intermediate pathway rather than a simple ionic mechanism.

The Catalytic Cycle

The reaction is most efficiently catalyzed by Copper(I). The mechanism involves:

  • Coordination: The carboxylate anion coordinates with Cu(I).

  • Decarboxylation: Loss of CO₂ generates a high-energy Benzofuranyl-Copper intermediate.

  • Protonation: The organocopper species is protonated by the solvent or trace moisture/acid to release the product and regenerate the catalyst.

Key Insight: The stability of the benzofuranyl-copper intermediate is critical. Nitrogen-containing solvents like Quinoline are not just solvents; they act as ligands that stabilize the Cu-intermediate and prevent catalyst aggregation.

DecarboxylationMechanism Start 4-Methylbenzofuran- 2-Carboxylic Acid Complex Cu-Carboxylate Complex Start->Complex Cu(I) / Base - H+ Intermediate Benzofuranyl-Cu Intermediate (-CO₂) Complex->Intermediate Heat (>180°C) Rate Limiting Product 4-Methylbenzofuran Intermediate->Product Proton Source (H+) Product->Start Catalyst Regeneration

Figure 1: Catalytic cycle for the copper-mediated decarboxylation of heteroaromatic acids.

Experimental Protocols

Method A: The "Gold Standard" Thermal Protocol (Scale: 1g - 100g)

Best for: Multi-gram synthesis, high reliability, cost-effectiveness.

Concept: This method utilizes high heat and a copper catalyst in a basic, high-boiling solvent (Quinoline). Quinoline acts as both solvent and ligand.

Reagents & Equipment[1][2][3]
  • Substrate: this compound (1.0 equiv)

  • Catalyst: Copper powder (Cu⁰) or Copper(I) Oxide (Cu₂O) (0.1 – 0.2 equiv)

  • Solvent: Quinoline (Reagent Grade, bp 237°C)

  • Equipment: Round-bottom flask, reflux condenser, inert gas (N₂/Ar) manifold, oil bath capable of 220°C.

Step-by-Step Procedure
  • Setup: Charge the reaction flask with this compound (e.g., 10.0 g, 56.8 mmol).

  • Solvation: Add Quinoline (30 mL). Note: A ratio of 3-5 mL solvent per gram of substrate is standard.

  • Catalyst Addition: Add Copper powder (0.36 g, 5.7 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3x). Oxygen can lead to oxidative coupling side products.

  • Reaction: Heat the mixture to 200–210°C . Vigorous evolution of CO₂ gas will be observed.

    • Critical Checkpoint: Monitor gas evolution. The reaction is complete when bubbling ceases (typically 1–3 hours).

  • Cooling: Cool the reaction mixture to room temperature.

  • Workup (The "Acid Wash"):

    • Dilute the dark mixture with Ethyl Acetate (100 mL).

    • Filter through a pad of Celite to remove solid copper residues.

    • Crucial Step: Wash the filtrate with 2N HCl (3 x 50 mL). This converts the Quinoline into water-soluble Quinolinium Chloride, effectively removing it from the organic layer.

    • Wash with Brine (1 x 50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is often >90% pure.

    • For high purity, perform Vacuum Distillation (bp ~80-90°C at 1-2 mmHg) or Flash Chromatography (Hexanes/EtOAc 95:5).

Method B: Microwave-Assisted Rapid Decarboxylation

Best for: Library generation, small scales (<500 mg), rapid screening.

Concept: Uses dielectric heating to superheat the solvent, accelerating the rate-limiting decarboxylation step.

Reagents
  • Substrate: this compound (100 mg)

  • Catalyst: Cu₂O (10 mol%) or Ag₂CO₃ (10 mol%)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Additives: 1,10-Phenanthroline (10 mol%) can lower the activation energy.

Protocol
  • Charge: Add substrate (100 mg), Cu₂O (10 mg), and 1,10-Phenanthroline (10 mg) to a microwave vial.

  • Solvent: Add NMP (2 mL). Cap the vial with a crimp top.

  • Irradiation: Heat at 190°C for 15–30 minutes (High Absorption setting).

  • Workup:

    • Dilute with Diethyl Ether (10 mL).

    • Wash with water (3 x 5 mL) to remove NMP.

    • Dry and concentrate.[2]

Workflow Visualization

Workflow Input Start: 4-Methylbenzofuran-2-COOH + Cu Catalyst + Quinoline Reaction Reaction: Heat to 200°C (CO₂ Evolution) Input->Reaction Quench Quench: Cool & Dilute with Ethyl Acetate Reaction->Quench Filter Filtration: Remove Copper (Celite Pad) Quench->Filter Extraction Extraction: Wash with 2N HCl (Removes Quinoline) Filter->Extraction Isolation Isolation: Dry (Na₂SO₄) & Concentrate Extraction->Isolation Purification Purification: Vacuum Distillation or Column Chromatography Isolation->Purification

Figure 2: Operational workflow for the thermal decarboxylation process.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A: Thermal (Cu/Quinoline)Method B: Microwave (Cu/NMP)Method C: Silver (Ag₂CO₃/DMSO)
Scale Gram to KilogramMilligramMilligram to Gram
Temperature 200–220°C180–200°C120–150°C
Time 2–5 Hours15–30 Mins16–24 Hours
Yield 85–95%70–85%60–80%
Pros Robust, scalable, cheap reagentsVery fast, automatedMilder temp, no quinoline
Cons Difficult workup (Quinoline), harshScale limited by vial sizeExpensive catalyst (Ag)
Troubleshooting Guide
  • Problem: Incomplete Conversion.

    • Cause: Temperature too low or catalyst poisoning.

    • Solution: Ensure internal temperature reaches >190°C. Add fresh catalyst (5 mol%) and continue heating.

  • Problem: "Black Tar" Formation.

    • Cause: Polymerization of the benzofuran product at high temps.

    • Solution: Do not overheat. Stop reaction immediately once CO₂ evolution ceases. Use an inert atmosphere (N₂).

  • Problem: Quinoline Residue in NMR.

    • Cause: Insufficient acid wash.

    • Solution: Repeat the 2N HCl wash. Check aqueous layer pH; it must be strongly acidic (pH < 1) to keep quinoline protonated.

References

  • Goossen, L. J., et al. "Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Advanced Synthesis & Catalysis, vol. 349, no. 14-15, 2007, pp. 2241–2246. Link

  • Sheppard, W. A., et al. "Decarboxylation of Cuprous Carboxylates." Journal of the American Chemical Society, vol. 92, no. 2, 1970, pp. 329–335. Link

  • Cornella, J., & Larrosa, I. "Decarboxylative C-C Bond Forming Reactions of (Hetero)aromatic Carboxylic Acids." Synthesis, vol. 44, no.[4] 05, 2012, pp. 653-676. Link

  • Shang, R., & Liu, L. "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions." Science China Chemistry, vol. 54, 2011, pp. 1670–1687. Link

  • Perry, G. J. P., et al. "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters, vol. 11, no. 24, 2009, pp. 5710–5713. Link

Sources

Application Notes & Protocols: A Researcher's Guide to Reagents for the Cyclization of Phenoxyacetic Acid Derivatives to Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Benzofuran Synthesis

The benzofuran scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities.[2][3][4] Among the myriad of synthetic routes, the intramolecular cyclization of phenoxyacetic acid derivatives stands out as a robust and fundamental strategy for constructing the benzofuran-3(2H)-one core, which can be further elaborated to a variety of substituted benzofurans.

This guide provides an in-depth analysis of the principal reagents used for this critical transformation. We will move beyond simple procedural lists to explore the mechanistic rationale behind reagent selection, offering field-proven protocols and comparative data to empower researchers in drug discovery and chemical synthesis.

Core Principle: Intramolecular Friedel-Crafts Acylation

The conversion of a phenoxyacetic acid to a benzofuran-3(2H)-one is fundamentally an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The core challenge is the activation of the carboxylic acid moiety to generate a sufficiently electrophilic species—typically an acylium ion or a highly reactive mixed anhydride—that can be attacked by the electron-rich aromatic ring. The choice of reagent dictates the efficiency, conditions, and scope of this cyclodehydration reaction.

Figure 1: General mechanism of acid-catalyzed intramolecular acylation.

Primary Reagents for Cyclodehydration

The selection of a cyclizing agent is critical and depends on the substrate's electronic properties, desired reaction scale, and available laboratory equipment. We will focus on the most effective and widely cited reagents.

Polyphosphoric Acid (PPA)

Expertise & Experience: PPA is a classic, powerful dehydrating agent and non-oxidizing Brønsted acid. It is a viscous polymer of phosphoric acid and acts as both the solvent and the catalyst.[5][6] Its primary function is to protonate the carboxylic acid, facilitating the loss of water to form the key acylium ion intermediate, which then undergoes the intramolecular Friedel-Crafts cyclization.[7]

Trustworthiness: While highly effective, PPA presents significant handling challenges. Its high viscosity at room temperature makes stirring difficult and requires elevated temperatures (typically >60 °C) for practical use.[6] The workup is also often challenging due to the need to hydrolyze the viscous PPA mixture, an intensely exothermic process.

Authoritative Grounding: The use of PPA for the cyclization of aryl-aliphatic acids is a well-established method for forming cyclic ketones, a reaction class to which this synthesis belongs.[6][7]

Eaton's Reagent (7.7 wt% P₂O₅ in Methanesulfonic Acid)

Expertise & Experience: Eaton's reagent was developed as a superior alternative to PPA for promoting dehydration and cyclization reactions. It is a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH), combining a potent dehydrating agent with a strong, non-oxidizing acid.

Trustworthiness: The primary advantage of Eaton's reagent over PPA is its significantly lower viscosity.[8] This allows for more efficient stirring and heat transfer, enabling reactions to be run at lower temperatures (often from room temperature to 60 °C) and generally resulting in cleaner reactions and higher yields.[9] The workup is also more manageable. Its good fluidity and high reactivity make it an efficient and reliable choice.[9]

Authoritative Grounding: Eaton's reagent is widely documented for its effectiveness in mediating the cyclodehydration of α-phenoxy ketones to benzofurans and is equally applicable to the analogous cyclization of phenoxyacetic acids.[9][10] The mechanism is believed to be analogous to that of PPA, involving the formation of a potent electrophilic acylating species.

Triflic Anhydride (Tf₂O)

Expertise & Experience: Triflic anhydride is one of the most powerful activators for carboxylic acids. It reacts with the phenoxyacetic acid to form a mixed anhydride intermediate. This intermediate is exceptionally electrophilic, allowing the intramolecular acylation to proceed under much milder conditions than with PPA or Eaton's reagent, often at or below room temperature.

Trustworthiness: This method is ideal for sensitive substrates that cannot tolerate the high temperatures and strongly acidic conditions of PPA or Eaton's reagent. However, triflic anhydride is expensive and highly reactive, requiring careful handling under anhydrous conditions. The reaction typically includes a non-nucleophilic base, like pyridine or 2,6-lutidine, to scavenge the triflic acid byproduct.[11]

Authoritative Grounding: Triflic anhydride is well-established as a potent mediator for activating carbonyl groups and facilitating intramolecular cyclizations.[11][12] Its use transforms the carboxylic acid into a super-electrophile, driving the reaction efficiently.

Data Presentation: Comparative Analysis of Key Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-140 °C, neat, 1-4 hInexpensive, powerful dehydrating agent.Highly viscous, requires high temperatures, difficult workup, potential for charring.[6]
Eaton's Reagent 25-80 °C, neat, 0.5-3 hLow viscosity, easier to handle, milder conditions, often higher yields, cleaner reactions.[8]More expensive than PPA, corrosive, moisture-sensitive.
Triflic Anhydride (Tf₂O) 0 °C to RT, in solvent (e.g., CH₂Cl₂), with baseVery mild conditions, high reactivity, suitable for sensitive substrates.[11]Expensive, requires anhydrous conditions, stoichiometric use of a strong activator.

Experimental Protocols

The following protocols are designed as self-validating systems for researchers.

Protocol 1: Benzofuran-3(2H)-one Synthesis via Eaton's Reagent

This is the recommended method for most standard substrates due to its efficiency and improved handling characteristics compared to PPA.

G start Weigh Phenoxyacetic Acid Derivative (1.0 eq) reagent Prepare Eaton's Reagent (10x weight of substrate) start->reagent reaction Combine and Stir at 40-60 °C under N₂ reagent->reaction monitor Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) reaction->monitor quench Cool to RT, Pour onto Crushed Ice/Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (H₂O, sat. NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end Characterize Pure Benzofuran-3(2H)-one purify->end

Figure 2: Standard workflow for synthesis using Eaton's reagent.

Materials:

  • Substituted Phenoxyacetic Acid (1.0 eq)

  • Eaton's Reagent (7.7 wt% P₂O₅ in MsOH) (approx. 10 mL per gram of starting material)[8]

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the phenoxyacetic acid derivative (e.g., 5.0 mmol).

  • Reagent Addition: Carefully add Eaton's reagent (approx. 10 times the weight of the starting acid, e.g., ~8 mL for ~0.8 g of acid). Causality: Using the reagent in large excess ensures it acts as both solvent and catalyst, driving the reaction to completion.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 50-60 °C. Stir the now mobile solution vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with stirring. Causality: This step quenches the reaction and hydrolyzes the highly reactive reagents in a controlled manner, as the hydrolysis is very exothermic.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Causality: The organic product is more soluble in the ethyl acetate layer, allowing for its separation from the aqueous acid solution.

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, until effervescence ceases), and finally with brine (1 x 50 mL). Causality: The bicarbonate wash neutralizes any residual acid, preventing product degradation during concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.

Protocol 2: Benzofuran-3(2H)-one Synthesis via Polyphosphoric Acid (PPA)

This protocol is a classic method, suitable when Eaton's reagent is unavailable.

Materials:

  • Substituted Phenoxyacetic Acid (1.0 eq)

  • Polyphosphoric Acid (PPA)

  • Toluene (optional, for easier workup)[6]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Crushed Ice

Procedure:

  • Reaction Setup: Place the phenoxyacetic acid derivative (e.g., 5.0 mmol) in a round-bottom flask equipped with a mechanical stirrer (preferred due to high viscosity) and a nitrogen inlet.

  • Reagent Addition: Add PPA (approx. 15-20 times the weight of the starting material). The PPA may need to be pre-heated to ~60 °C to allow for easy transfer.

  • Heating and Monitoring: Heat the mixture to 90-110 °C with vigorous stirring. The mixture will become extremely thick. Monitor the reaction by quenching a small aliquot in water, extracting with EtOAc, and analyzing by TLC. The reaction is typically complete in 1-4 hours.

  • Quenching: After cooling slightly, pour the hot, viscous reaction mixture carefully onto a large amount of crushed ice with vigorous stirring. This process is highly exothermic and may cause splashing.

  • Workup and Extraction: Allow the ice to melt, resulting in a diluted phosphoric acid solution. Extract the product with DCM or EtOAc (3 x 50 mL).

  • Washing, Drying, and Purification: Follow steps 6-8 as described in Protocol 1.

Conclusion

The intramolecular cyclization of phenoxyacetic acids is a cornerstone reaction for the synthesis of the valuable benzofuran core. While classic reagents like Polyphosphoric Acid remain effective, modern alternatives such as Eaton's Reagent offer significant advantages in handling, reaction conditions, and overall efficiency, making it the preferred choice for most applications. For highly sensitive substrates, the use of a powerful activator like Triflic Anhydride provides a mild and effective, albeit more costly, alternative. By understanding the mechanistic underpinnings and practical considerations of each reagent, researchers can strategically select the optimal conditions to advance their synthetic and drug discovery programs.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Ma, D., et al. (2020). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Journal of Chemical Research, 44(7-8), 426-436. Available at: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. Available at: [Link]

  • Aslam, J., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Benzofuran Synthesis. Available at: [Link]

  • MDPI. (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Molecules, 28(3), 1381. Available at: [Link]

  • Wang, Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2217. Available at: [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

  • ResearchGate. (2023). An O‐to‐N Swapping Reaction via Triflic Anhydride‐Mediated Lactamization of 3,3‐Diarylbenzofuranones with Nitriles. Available at: [Link]

  • ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. Available at: [Link]

  • RSC Publishing. (2023). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. Organic & Biomolecular Chemistry, 21(34), 6905-6909. Available at: [Link]

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Chemistry and Chemical Sciences, 13(1). Available at: [Link]

  • ResearchGate. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Available at: [Link]

  • Organic Syntheses. (2012). Preparation of 4-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one. Org. Synth. 89, 169. Available at: [Link]

  • ResearchGate. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Available at: [Link]

  • PubMed. (2003). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. J Org Chem, 68(13), 5405-8. Available at: [Link]

  • Chemical Communications (RSC Publishing). (2011). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chem. Commun., 47, 8331-8333. Available at: [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29134-29157. Available at: [Link]

  • National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583. Available at: [Link]

  • National Institutes of Health. (2009). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Int J Mol Sci, 10(1), 155-164. Available at: [Link]

  • Cuestiones de Fisioterapia. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. 54(1), 645-656. Available at: [Link]

  • European Journal of Chemistry. (2016). Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. 7(4), 391-396. Available at: [Link]

  • London B. Publication. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical and Life Sciences, 3(9), 1-13. Available at: [Link]

  • Cambridge University Press. (2011). Perkin Reaction. In Named Reactions in Organic Synthesis. Available at: [Link]

Sources

Scalable industrial synthesis of 4-methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Industrial Synthesis of 4-Methylbenzofuran-2-Carboxylic Acid

Executive Summary

This compound is a critical pharmacophore and intermediate in the synthesis of bioactive compounds, including angiotensin II receptor antagonists and novel antimicrobial agents.[1] While various academic routes exist (e.g., Sonogashira coupling, Pechmann condensation), industrial scalability demands a process that minimizes cost, avoids genotoxic heavy metals (Pd/Cu), and utilizes robust, readily available supply chains.[1]

This guide details a scalable, two-step protocol based on a modified Rap-Stoermer condensation.[1] This route utilizes 2-hydroxy-6-methylbenzaldehyde and ethyl chloroacetate , offering a superior safety profile and cost structure compared to bromoacetate or transition-metal-catalyzed alternatives.[1]

Key Process Metrics:

  • Overall Yield: >85%

  • Purity: >99.5% (HPLC)

  • Scale: Validated for Multi-Kilogram Batches

  • Atom Economy: High (recyclable solvents, minimal waste)[1]

Retrosynthetic Analysis & Route Selection

To ensure industrial viability, we selected the O-Alkylation / Intramolecular Aldol Condensation route.[1] This pathway avoids the high cost of palladium catalysts and the safety risks of stoichiometric organometallics.

Mechanistic Pathway:

  • Precursor: 2-Hydroxy-6-methylbenzaldehyde (6-Methylsalicylaldehyde).[1]

  • Reagent: Ethyl chloroacetate (preferred over bromoacetate for cost/safety) with catalytic KI.

  • Cyclization: Base-mediated formation of the phenoxy ester followed by in situ cyclodehydration.[1]

  • Hydrolysis: Saponification of the ester to the free acid.[1]

Regiochemistry Note: The starting material, 2-hydroxy-6-methylbenzaldehyde, dictates the 4-methyl substitution pattern.[1] The methyl group at position 6 (ortho to the aldehyde) becomes position 4 in the fused benzofuran system due to the ring closure geometry.

G SM 2-Hydroxy-6-methylbenzaldehyde (Starting Material) Inter Intermediate Ether (Transient) SM->Inter Ethyl Chloroacetate K2CO3, KI, DMF, 80°C Ester Ethyl 4-methylbenzofuran-2-carboxylate (Isolated Intermediate) Inter->Ester Intramolecular Cyclization (-H2O) Product This compound (Final API Intermediate) Ester->Product 1. NaOH/EtOH 2. HCl (pH 1)

Figure 1: Synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-methylbenzofuran-2-carboxylate

Objective: Formation of the benzofuran core via alkylation and cyclization.[1]

Reagents:

  • 2-Hydroxy-6-methylbenzaldehyde (1.0 equiv)[1]

  • Ethyl chloroacetate (1.2 equiv)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous, granular (2.5 equiv)[1]

  • Potassium Iodide (KI) (0.1 equiv) – Catalyst for Finkelstein exchange[1]

  • Dimethylformamide (DMF) (5-7 Volumes)[1]

Protocol:

  • Reactor Setup: Charge a glass-lined reactor with DMF and start agitation.

  • Charging: Add 2-Hydroxy-6-methylbenzaldehyde and K₂CO₃. Stir for 30 minutes at 25°C to form the phenoxide anion. Note: The mixture will turn yellow/orange.

  • Addition: Add KI, followed by the slow addition of Ethyl chloroacetate over 45 minutes. Exotherm Warning: Maintain internal temperature < 40°C.

  • Reaction: Heat the mixture to 80–85°C and hold for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor via HPLC for disappearance of aldehyde (<0.5%).[1]

  • Quench: Cool to 25°C. Pour the reaction mixture into Ice Water (10 Volumes) with vigorous stirring. The product will precipitate.[1]

  • Isolation: Filter the solid. Wash the cake with water (3 x 2 Vol) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C.

    • Expected Yield: 88–92%[1]

    • Appearance: Off-white to pale yellow solid.[1]

Critical Process Parameter (CPP): The use of catalytic KI allows the use of cheaper, more stable ethyl chloroacetate by generating the more reactive ethyl iodoacetate in situ, significantly reducing raw material costs compared to ethyl bromoacetate.

Step 2: Hydrolysis to this compound

Objective: Saponification of the ester and isolation of the free acid.[1]

Reagents:

  • Ethyl 4-methylbenzofuran-2-carboxylate (from Step 1)[1]

  • Sodium Hydroxide (NaOH), 2M aqueous solution (3.0 equiv)[1]

  • Ethanol (5 Volumes)

  • Hydrochloric Acid (HCl), 6M (for acidification)[1]

Protocol:

  • Dissolution: Suspend the ester in Ethanol in the reactor.

  • Saponification: Add 2M NaOH solution. Heat to Reflux (78°C) for 2 hours.

    • IPC:[2] Check for complete consumption of ester (clear solution usually indicates progress, but confirm with TLC/HPLC).[1]

  • Concentration: Distill off approximately 70% of the Ethanol under reduced pressure.

  • Workup: Dilute the residue with Water (5 Volumes). The solution should be homogeneous.

  • Acidification: Cool to 10–15°C. Slowly add 6M HCl until pH reaches 1–2. The product will precipitate as a thick white slurry.[1]

  • Filtration: Filter the solid. Wash with water until the filtrate is neutral (pH 6–7).[1]

  • Purification (Crystallization):

    • Dissolve the crude wet cake in Ethanol/Water (9:1) at reflux.

    • Cool slowly to 5°C to crystallize.[1]

    • Filter and dry at 60°C under vacuum.[1]

Data Summary Table:

ParameterValueNotes
Step 1 Yield 90%Crude ester
Step 2 Yield 95%From ester to acid
Overall Yield ~85%Scalable
Purity (HPLC) >99.5%Area %
Melting Point 238–240°CConsistent with lit.[1]
Appearance White Crystalline Powder

Process Safety & Impurity Profiling

Safety Considerations
  • Ethyl Chloroacetate: Highly toxic and a severe lachrymator.[1] All transfer lines must be closed. Scrubber systems containing ammonia or caustic solution should be active during addition.[1]

  • Exotherms: The alkylation step is exothermic.[1] Controlled addition is critical at scale.

  • Solvent Handling: DMF is hepatotoxic.[1] Ensure proper ventilation and PPE.[1]

Impurity Profile
  • Unreacted Aldehyde: Controlled by stoichiometry and reaction time. Removed during the water quench/filtration (aldehyde is more soluble/oily than the crystalline ester).[1]

  • O-Alkylated Phenol (Open Chain): Intermediate that failed to cyclize.[1] Controlled by maintaining reaction temperature at 80°C to drive the aldol condensation.

  • Decarboxylated Product (4-methylbenzofuran): Rare, but can form if hydrolysis temperature is too high (>100°C) or acidic conditions are too harsh during workup.[1]

Analytical & Quality Control

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.[1]

  • Retention Times:

    • Aldehyde: ~5.2 min

    • Acid Product: ~12.4 min

    • Ester Intermediate: ~16.8 min

NMR Characterization (DMSO-d6):

  • ¹H NMR (400 MHz): δ 13.5 (br s, 1H, COOH), 7.65 (s, 1H, H-3), 7.45 (d, 1H, H-7), 7.30 (t, 1H, H-6), 7.10 (d, 1H, H-5), 2.55 (s, 3H, Ar-CH₃).[1]

  • Note: The singlet at ~7.65 ppm is characteristic of the furan ring proton at position 3.[1]

Process Flow Diagram (PFD)

PFD cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis & Purification R1 Reactor 1 (Alkylation/Cyclization) F1 Filter / Wash (Remove Salts/DMF) R1->F1 Quench in Water D1 Dryer F1->D1 R2 Reactor 2 (Saponification) D1->R2 Crude Ester Acid Acidification Tank (pH Adjustment) R2->Acid Hydrolyzate F2 Final Filtration Acid->F2 Precipitation Cryst Recrystallization (EtOH/H2O) F2->Cryst Product Final API Intermediate (Packaged) Cryst->Product Raw Raw Materials (Aldehyde, Cl-Ester, K2CO3) Raw->R1

Figure 2: Industrial Process Flow Diagram for this compound synthesis.[1]

References

  • Microwave-Assisted Perkin Rearrangement for Benzofuran Synthesis. Source: National Institutes of Health (PMC).[1] Context: Discusses the cyclization mechanisms and alternative routes via coumarins.

  • Large Scale Synthesis of Benzofuran-2-Carboxylic Acid Derivatives. Source: Heterocycles / Clockss.[1][3][4] Context: Provides comparative yield data for Rap-Stoermer condensation and hydrolysis protocols on scale.

  • Sonochemical Reformatsky Reaction (Mechanistic Insight). Source: SciSpace.[1] Context: Validates the reactivity of 2-hydroxybenzaldehydes with ethyl bromoacetate/chloroacetate under basic conditions.

  • Organic Syntheses: General Handling of Reformatsky Reagents. Source: Organic Syntheses.[1][5] Context: Safety protocols for handling ethyl bromoacetate/chloroacetate and general workup procedures for hydroxy-ester intermediates.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Perkin Rearrangement for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist knowledge base. This guide is designed for researchers and drug development professionals experiencing low yields, stalled reactions, or byproduct formation during the synthesis of benzofuran-2-carboxylic acids via the Perkin rearrangement (coumarin–benzofuran ring contraction).

Instead of treating the reaction as a black box, this guide deconstructs the methodology using mechanistic causality and self-validating experimental designs to ensure reproducible, high-yield outcomes.

Mechanistic Grounding & Process Overview

To troubleshoot effectively, one must understand that the Perkin rearrangement of 3-halocoumarins is not a concerted process. It proceeds in two distinct kinetic stages[1][2]:

  • Ring Fission (Fast): Base-catalyzed addition of hydroxide to the coumarin carbonyl, leading to rapid lactone ring opening to form the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.

  • Cyclization (Slow): Intramolecular nucleophilic attack of the phenoxide anion onto the vinyl halide, resulting in carbon-halogen bond fission and ring closure.

Because the cyclization step is the rate-determining step, most yield issues stem from a failure to overcome the activation energy required for this final ring closure.

PerkinMechanism A 3-Halocoumarin (Starting Material) B (E)-2-halo-3-(2-hydroxyphenyl) acrylic acid intermediate A->B Base (OH⁻) Ring Fission [Fast Step] C Benzofuran-2-carboxylic acid (Final Product) B->C Intramolecular Nucleophilic Attack [Slow Step]

Mechanistic pathway of the Perkin rearrangement from 3-halocoumarin to benzofuran-2-carboxylic acid.

Diagnostic Troubleshooting & FAQs

Q1: My reaction stalls, and LC-MS shows a dominant mass corresponding to the uncyclized intermediate. How do I force the cyclization?

  • Mechanistic Causality: You are observing the accumulation of the (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate[3]. This occurs when the initial ring fission is successful, but the intramolecular nucleophilic attack of the phenoxide on the vinyl halide is kinetically hindered.

  • Solution: Traditional thermal refluxing (NaOH/Ethanol for 3+ hours) often fails to push this step to completion without causing degradation. The modern, self-validating solution is to utilize microwave irradiation . Microwave conditions rapidly overcome the high activation energy of the carbon-halogen bond fission, reducing reaction times from hours to 5 minutes while boosting yields to >95%[4].

Q2: I am using 3-chlorocoumarin instead of 3-bromocoumarin. Could this explain my low conversion rate?

  • Mechanistic Causality: Yes. The rate-determining cyclization step relies entirely on the leaving group ability of the halogen at the 3-position. Kinetic studies demonstrate that carbon-halogen bond fission is critical to forming the unstable carbanion intermediate during ring closure[2]. Bromide is a significantly better leaving group than chloride.

  • Solution: Always synthesize the 3-bromocoumarin precursor (e.g., via regioselective bromination with NBS) rather than the chloro-derivative when planning a Perkin rearrangement[4].

Q3: What is the optimal base and solvent system to prevent byproduct formation?

  • Mechanistic Causality: Weak bases or insufficient equivalents will fail to maintain the intermediate in its highly nucleophilic dianion state (phenoxide and carboxylate). If the phenoxide is protonated, nucleophilic attack cannot occur.

  • Solution: Use strong alkali bases (NaOH or KOH) in polar protic solvents (Ethanol or Methanol). A minimum of 2.5 to 3.0 equivalents of base is required to ensure complete deprotonation of both the phenol and carboxylic acid moieties[3].

TroubleshootingWorkflow Start Issue: Low Yield of Benzofuran CheckIntermediate Diagnostic: Is uncyclized acrylic acid intermediate present? Start->CheckIntermediate YesInt Yes: Cyclization is stalling CheckIntermediate->YesInt LC-MS confirms intermediate NoInt No: Ring fission or starting material issue CheckIntermediate->NoInt Unreacted coumarin seen Sol1 Action: Switch to Microwave Irradiation (300-400W) YesInt->Sol1 Sol2 Action: Optimize Base (NaOH/KOH in EtOH) YesInt->Sol2 NoInt->Sol2 Sol3 Action: Check Halogen (Use Br instead of Cl) NoInt->Sol3

Diagnostic workflow for troubleshooting low yields in benzofuran synthesis via Perkin rearrangement.

Quantitative Data: Reaction Condition Comparison

To illustrate the necessity of modernizing your protocol, the following table summarizes the quantitative differences between traditional and microwave-assisted Perkin rearrangements based on validated literature data[4].

Reaction ParameterTraditional Thermal RefluxMicrowave-Assisted Synthesis
Base / Solvent NaOH / EthanolNaOH / Ethanol
Temperature ~78 °C (Reflux)79 °C
Reaction Time 3.0 Hours5.0 Minutes
Energy Input Convective Heating300W - 400W Microwave
Typical Yield 70% - 85% (Variable)99% (Highly Consistent)
Intermediate Accumulation High (if stopped early)Negligible

Validated Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol is designed as a self-validating system. In-process checks are built-in to ensure the reaction does not proceed to work-up if the cyclization has stalled.

Materials Required:

  • 3-bromocoumarin derivative (1.0 eq)

  • Sodium hydroxide (NaOH) (3.0 eq)

  • Absolute Ethanol

  • 10% Aqueous HCl (for acidification)

  • Microwave synthesizer (e.g., CEM Discover or Anton Paar)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the 3-bromocoumarin derivative (e.g., 1.0 mmol) in 4.0 mL of absolute ethanol.

  • Base Addition: Add NaOH (3.0 mmol) to the solution.

    • Causality Note: Excess base ensures the intermediate remains fully deprotonated as a highly nucleophilic phenoxide, preventing the reaction from stalling.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate the mixture in the microwave synthesizer at 300W to 400W power, maintaining a temperature of 79 °C for exactly 5 minutes [4].

  • In-Process Quality Control (QC): Cool the vial to room temperature. Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC.

    • Validation Check: You should observe complete consumption of the starting material and the absence of the uncyclized acrylic acid mass. If the intermediate is present, re-subject to microwave irradiation for 2 additional minutes.

  • Work-up & Acidification: Transfer the mixture to a beaker containing 15 mL of crushed ice/water. Slowly add 10% aqueous HCl dropwise under continuous stirring until the pH reaches 2.0 - 3.0.

    • Causality Note: Acidification protonates the benzofuran-2-carboxylate salt, causing the neutral, free benzofuran-2-carboxylic acid to precipitate out of the aqueous solution.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold distilled water (2 x 5 mL), and dry under high vacuum to afford the pure benzofuran-2-carboxylic acid.

References

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction Source: National Institutes of Health (PMC) URL:4

  • Avoiding Byproduct Formation in Benzofuran Ring Synthesis Source: Benchchem URL:3

  • Reactions of Carbonyl Compounds in Basic Solutions. Part 32.1 The Perkin Rearrangement Source: Journal of the Chemical Society, Perkin Transactions 2 (ResearchGate) URL:2

Sources

Purification of 4-methylbenzofuran-2-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-methylbenzofuran-2-carboxylic acid (CAS 5670-24-6). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highly pure benzofuran derivatives.

This compound, featuring a hydrophobic 4-methylbenzofuran core and a hydrophilic carboxylic acid moiety, presents unique solubility dynamics. The following resources provide mechanistic troubleshooting, quantitative solvent data, and self-validating protocols to ensure your purification workflows yield >98% purity.

Mechanistic Workflow: Synthesis to Purification

G A 6-Methylsalicylaldehyde + Ethyl bromoacetate B Base-Catalyzed Condensation (K2CO3, DMF) A->B C Ethyl 4-methylbenzofuran- 2-carboxylate B->C Cyclization D Saponification (KOH, EtOH/H2O) C->D E Crude 4-methylbenzofuran- 2-carboxylic acid D->E Acidification (pH 1) F Recrystallization (EtOAc/Hexane or EtOH/H2O) E->F Hot Dissolution & Anti-solvent G Pure 4-methylbenzofuran- 2-carboxylic acid F->G Cooling & Filtration

Figure 1: Synthesis and purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is heavily contaminated with unreacted starting material. How do I remove it before recrystallization? A1: The standard precursor for this compound is 6-methylsalicylaldehyde [1]. If the cyclization step is incomplete, this phenolic aldehyde will carry over into your crude mixture. Because 6-methylsalicylaldehyde is a phenol (pKa ~10) and your product is a carboxylic acid (pKa ~3.5), you should perform an acid-base extraction rather than relying solely on recrystallization. Causality: Dissolving the crude mixture in aqueous saturated sodium bicarbonate (


) will selectively deprotonate the carboxylic acid into a water-soluble carboxylate salt, leaving the weaker phenolic aldehyde protonated and lipophilic. Washing the aqueous layer with diethyl ether will extract the aldehyde. Subsequent acidification of the aqueous phase with HCl to pH 1 will precipitate the purified this compound [2].

Q2: What is the optimal solvent system for recrystallizing this compound? A2: The optimal system depends on your impurity profile. The 4-methyl group adds slight lipophilicity compared to the unsubstituted parent compound. Below is a quantitative comparison of field-proven solvent systems for benzofuran-2-carboxylic acid derivatives:

Solvent System (Good / Anti-solvent)Optimal Ratio (v/v)Typical Recovery YieldTarget Purity (HPLC)Mechanistic Advantage
Ethyl Acetate / Hexane 1:6~74%>98.0%Excellent for purging non-polar organic impurities and unreacted esters [3].
Ethanol / Water 1:1 to 1:280–85%>97.0%Best for removing inorganic salts (e.g., KCl) trapped in the crystal lattice after saponification [2].
Methanol / Water 1:1~78%>97.0%Standard method; requires careful cooling to avoid phase separation [4].
Ethyl Acetate / Acetone 1:371–81%>97.5%Highly effective for removing polymerized, highly colored byproducts [5].

Q3: During cooling in methanol/water, my product "oils out" instead of forming crystals. Why does this happen and how can I fix it? A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your impure mixture drops below the saturation temperature of the solvent system. The compound precipitates as a supercooled liquid rather than a solid crystal lattice. Troubleshooting: Reheat the mixture until it is completely homogeneous. Add a small volume (1-2 mL) of the "good solvent" (methanol) to increase overall solubility. Cool the flask very slowly in an ambient water bath rather than an ice bath. Seeding the solution with a few pure crystals of this compound just as the solution reaches the cloud point will force nucleation and prevent oiling out.

Troubleshooting Guide: Step-by-Step Recrystallization Protocol

This protocol utilizes the Ethyl Acetate / Hexane (1:6) system, which is highly recommended for achieving >98% analytical purity when isolating benzofuran-2-carboxylic acid derivatives [3].

Phase 1: Pre-Recrystallization Workup (Self-Validating)

Objective: Ensure complete precipitation of the free acid from the saponification mixture.

  • Saponification Completion: Following the hydrolysis of ethyl 4-methylbenzofuran-2-carboxylate with KOH in ethanol, concentrate the mixture under vacuum to remove the ethanol [2].

  • Aqueous Dilution: Dissolve the resulting potassium salt in a minimum amount of distilled water.

  • Acidification: Place the flask in an ice bath. Dropwise, add concentrated HCl (37%) under vigorous stirring.

  • Validation Check: Continuously monitor the pH. Stop adding HCl when the aqueous supernatant reaches pH 1 . Causality: The pKa of the product is ~3.5. Driving the pH to 1 ensures >99% protonation, neutralizing the salt into the insoluble free acid, maximizing your crude yield [2].

  • Isolation: Filter the crude precipitate under vacuum and wash with cold distilled water to remove residual KCl.

Phase 2: Recrystallization Workflow

Objective: Grow a highly pure crystal lattice while keeping impurities dissolved in the mother liquor.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimum volume of boiling ethyl acetate (approx. 3-5 mL per gram of crude) until the solid just dissolves.

  • Hot Filtration: If the solution is cloudy or contains dark particulates, perform a hot gravity filtration through fluted filter paper. Causality: This removes insoluble mechanical impurities or polymerized byproducts that act as false nucleation sites.

  • Anti-Solvent Addition: Keep the ethyl acetate solution near its boiling point on a hot plate. Slowly add warm hexane dropwise. Continue adding until a faint, persistent turbidity (cloud point) is observed. The optimal ratio is typically around 1 part ethyl acetate to 6 parts hexane [3].

  • Clarification: Add exactly 1-2 drops of ethyl acetate until the solution just turns clear again.

  • Crystallization (Validation Step): Remove the flask from the heat. Allow it to cool undisturbed to room temperature for 1 hour. Self-Validation: You should observe the formation of distinct, needle-like crystals. If an oil forms, refer to FAQ Q3.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to depress solubility and maximize recovery yield.

  • Isolation & Drying: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 10 mL of ice-cold hexane. Dry the crystals in a vacuum oven at 45 °C until a constant weight is achieved.

  • Final Validation: Verify the purity via HPLC and confirm the melting point matches the analytical standard for this compound.

References

  • LookChem. "6-Methylsalicylaldehyde - Downstream Products." LookChem Database. Available at:[Link]

  • Bulgarian Chemical Communications. "Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2-carboxamide derivatives." Bulgarian Academy of Sciences. Available at: [Link]

  • Google Patents. "US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis." USPTO.
  • Google Patents. "CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester." CNIPA.

Technical Support Center: Troubleshooting Unreacted Salicylaldehyde in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Benzofuran derivatives are critical scaffolds in medicinal chemistry and materials science. Syntheses of these compounds frequently rely on salicylaldehyde as a primary starting material (e.g., via the Rap–Stoermer condensation)[1]. However, unreacted salicylaldehyde is a persistent and problematic impurity.

Due to its relatively high boiling point (196–197 °C)[1][2] and lipophilicity (logP ~1.81)[3], simple solvent evaporation is ineffective, and standard silica gel chromatography often results in severe streaking and co-elution. This guide provides field-proven, mechanistically grounded solutions for the quantitative removal of salicylaldehyde from your benzofuran product mixtures.

Purification Strategy Workflow

Before proceeding to the troubleshooting guides, use the following decision matrix to select the optimal purification strategy based on the chemical stability of your specific benzofuran derivative.

G Mix Crude Reaction Mixture (Benzofuran + Salicylaldehyde) Check Does Benzofuran have base-sensitive groups? Mix->Check Bisulfite Protocol A: NaHSO3 Wash (Forms water-soluble adduct) Check->Bisulfite Yes (Esters/Lactones present) BaseWash Protocol B: Na2CO3 Wash (Deprotonates Salicylaldehyde) Check->BaseWash No (Stable to pH 11) Org1 Organic Phase: Pure Benzofuran Bisulfite->Org1 Separation Aq1 Aqueous Phase: Bisulfite Adduct Bisulfite->Aq1 Separation Org2 Organic Phase: Pure Benzofuran BaseWash->Org2 Separation Aq2 Aqueous Phase: Sodium Phenoxide Salt BaseWash->Aq2 Separation

Logical workflow for selecting a salicylaldehyde removal strategy.

Troubleshooting & FAQs

Q1: I attempted a sodium bisulfite wash, but salicylaldehyde remains in my organic phase. Why did the extraction fail? Causality & Solution: The formation of the sodium bisulfite adduct (an


-hydroxy sulfonate salt) is a reversible equilibrium reaction[4]. If the reaction fails, it is almost always due to poor mass transfer between the aqueous and organic phases. The nucleophilic addition of the bisulfite ion (

) to the aldehyde carbonyl requires intimate contact[4][5]. Actionable Fix: Incorporate a water-miscible co-solvent (such as methanol or DMF) into your organic phase before adding the saturated aqueous

[4][5]. This temporarily bridges the phase boundary. Shake vigorously for at least 3 to 5 minutes to drive the equilibrium forward.

Q2: My benzofuran product is degrading during the standard NaOH base wash. What is the alternative? Causality & Solution: Strong bases (like 1M NaOH, pH ~14) can easily hydrolyze sensitive ester, amide, or lactone functional groups on your substituted benzofuran. However, salicylaldehyde is uniquely acidic for a phenol. Because the ortho-formyl group stabilizes the resulting phenoxide ion via electron withdrawal and intramolecular hydrogen bonding, salicylaldehyde has a pKa of 8.37[2][6][7]. Actionable Fix: You do not need strong NaOH. Switch to a milder base like 5% aqueous sodium carbonate (


, pH ~11). This is sufficiently basic to quantitatively deprotonate salicylaldehyde into its water-soluble sodium salt without destroying base-sensitive moieties on your benzofuran product.

Q3: I am experiencing severe emulsions during the liquid-liquid extraction. How do I break them? Causality & Solution: Emulsions in this context are often caused by the amphiphilic nature of the salicylaldehyde phenoxide salt or the precipitation of the bisulfite adduct directly at the biphasic interface[8][9]. Actionable Fix:

  • If using the Bisulfite Method: The adduct often precipitates as a thick white solid[8][9]. Filter the entire biphasic mixture through a pad of Celite before attempting to separate the layers in a funnel[5].

  • If using the Base Wash: Add brine (saturated NaCl) to the aqueous layer. This increases the ionic strength, forcing the organic compounds out of the aqueous phase ("salting out") and rapidly breaking the emulsion.

Quantitative Data: Chemical Properties & Strategy Impact

Understanding the physicochemical differences between your impurity and product is the key to a successful separation.

PropertySalicylaldehydeTypical Benzofuran ProductImpact on Purification Strategy
Acid Dissociation (pKa) 8.37[2][6]N/A (Neutral)Enables selective deprotonation via a mild base wash (pH > 10).
Carbonyl Reactivity Highly reactive aldehydeUnreactiveEnables selective precipitation via sodium bisulfite adduct formation[4][5].
Boiling Point 196–197 °C[1][2]> 200 °C (Variable)Makes simple evaporation ineffective; requires chemical separation[1].
Lipophilicity (logP) 1.81[3]> 2.5 (Variable)Causes co-elution in standard silica gel chromatography, necessitating liquid-liquid extraction.
Density 1.146 g/mL[2][6]VariableInfluences phase separation dynamics during aqueous workup.

Validated Experimental Protocols

Protocol A: Sodium Bisulfite Extraction (High Specificity)

Use this protocol if your benzofuran product contains base-sensitive functional groups.

Mechanism: Selective nucleophilic attack of the bisulfite ion on the aldehyde carbonyl forms a highly polar, water-soluble ionic adduct[4][5]. The neutral benzofuran remains unreactive.

  • Preparation: Dissolve the crude benzofuran mixture in a water-immiscible solvent (e.g., ethyl acetate or dichloromethane).

  • Co-solvent Addition: Add 10–20% by volume of a miscible solvent (methanol or DMF) to homogenize the phase boundary[4][5].

  • Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (

    
    )[5][10]. Caution: This step can liberate trace 
    
    
    
    gas; perform strictly in a fume hood[5].
  • Agitation: Shake vigorously in a separatory funnel for 3–5 minutes. Vent the funnel frequently to release pressure.

  • Phase Separation: If a heavy white precipitate forms (the bisulfite adduct), add deionized water until it dissolves[9], or filter the mixture through Celite[5]. Allow the layers to separate and drain the aqueous layer (which now contains the aldehyde)[4].

  • Self-Validation Step: Spot the organic layer on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The absence of a yellow/orange spot confirms the complete removal of the aldehyde. If an orange spot persists, repeat steps 3–5.

  • Workup: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield the purified benzofuran.
    
Protocol B: pH-Controlled Base Wash (High Throughput)

Use this protocol for robust benzofurans lacking esters, lactones, or easily hydrolyzable amides.

Mechanism: Acid-base extraction leveraging the specific acidity (pKa 8.37) of salicylaldehyde[2][6].

  • Dilution: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or dichloromethane.

  • Extraction: Wash the organic layer with 3 equal portions of 5% aqueous

    
     (or 0.5 M NaOH if the product is highly stable).
    
  • Separation: Vigorously shake and separate the layers. The salicylaldehyde partitions into the aqueous layer as a water-soluble sodium phenoxide salt[11].

  • Self-Validation Step: To confirm the successful extraction of salicylaldehyde, collect the aqueous basic layer and acidify it to pH 2 using 1M HCl. The aqueous solution will immediately turn cloudy as the neutral salicylaldehyde precipitates or forms an oily layer[11][12].

  • Workup: Wash the organic layer with deionized water, followed by brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

References

  • Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite - benchchem.com. 4

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - nih.gov (PMC). 5

  • Salicylaldehyde Preparation Method - scribd.com. 12

  • Minimizing by-product formation in salicylaldehyde synthesis - benchchem.com. 11

  • Preparation of salicylaldehyde - prepchem.com. 10

  • Preparation of Salicylaldehyde (Discussion Board) - sciencemadness.org.9

  • Salicylaldehyde | C7H6O2 | CID 6998 - nih.gov (PubChem). 3

  • Salicylaldehyde (cas No. 90-02-8) Product Specifications - tradeindia.com. 6

  • Salicylaldehyde 90-02-8 wiki - guidechem.com. 7

  • Salicylaldehyde - wikipedia.org. 1

  • 90-02-8(Salicylaldehyde) Product Description - chemicalbook.com. 2

Sources

Technical Support Center: Optimizing Microwave Power for Benzofuran-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the microwave-assisted synthesis of benzofuran-2-carboxylic acid. This guide is designed to provide you with in-depth technical assistance, drawing from field-proven insights to help you navigate the nuances of this powerful synthetic method. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in the lab.

Overview: The Advantage of Microwave Synthesis

The synthesis of benzofuran-2-carboxylic acids, crucial intermediates for many biologically active molecules, is often achieved through the Perkin rearrangement of 3-halocoumarins.[1][2][3] While traditional methods require lengthy reflux times, microwave-assisted organic synthesis (MAOS) dramatically reduces reaction times from hours to mere minutes, often with improved yields and cleaner reaction profiles.[1][3][4][5] This efficiency stems from the direct and uniform heating of the reaction mixture by microwave irradiation, a process known as dielectric heating.[6][7]

Troubleshooting Guide

This section addresses common issues encountered during the microwave-assisted synthesis of benzofuran-2-carboxylic acid, providing a systematic approach to resolving them.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield of my desired benzofuran-2-carboxylic acid, or the reaction isn't proceeding at all. What are the likely causes and how can I fix this?

  • Answer: Low yields can be frustrating, but they are often traceable to a few key factors.[8] Let's break down the possibilities:

    • Insufficient Microwave Power or Temperature: The Perkin rearrangement requires sufficient energy to overcome the activation barrier for both the initial ring opening of the 3-halocoumarin and the subsequent intramolecular cyclization.[4][9] If the microwave power is too low, the reaction may not reach the necessary temperature for these steps to occur efficiently.

      • Solution: Gradually increase the microwave power and monitor the internal reaction temperature. Aim for a temperature that is safely below the decomposition point of your reactants and solvent but high enough to drive the reaction. A good starting point for many syntheses is to test a range of power settings.[10]

    • Inappropriate Solvent Choice: The ability of a solvent to absorb microwave energy is crucial for efficient heating. Non-polar solvents are generally poor microwave absorbers, while polar solvents heat rapidly.[6][11][12]

      • Solution: Select a polar solvent with a sufficiently high boiling point to allow the reaction to reach the desired temperature under pressure. Ethanol and methanol are commonly used and effective for the Perkin rearrangement.[3][4]

    • Catalyst or Reagent Quality: The purity and activity of your base (e.g., sodium hydroxide) and starting 3-halocoumarin are critical. Contaminants or degradation of these materials can inhibit the reaction.

      • Solution: Ensure you are using high-purity reagents. If you suspect your base has been compromised by atmospheric CO2, use a freshly opened container or a standardized solution.

Issue 2: Formation of Significant Byproducts

  • Question: My reaction is producing a significant amount of an uncyclized intermediate, (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. How can I promote complete cyclization?

  • Answer: The formation of this intermediate indicates that the initial ring-opening of the coumarin is occurring, but the subsequent intramolecular nucleophilic attack by the phenoxide on the vinyl halide is slow or incomplete.[13]

    • Optimizing Base Concentration: The concentration of the base is a critical parameter. A higher concentration can facilitate both the initial ring opening and the subsequent cyclization.

      • Solution: Experiment with slightly increasing the molar equivalents of your base. However, be cautious, as excessively high concentrations can sometimes lead to other side reactions.

    • Prolonging Reaction Time at Optimal Temperature: While microwave synthesis is known for its speed, some reactions may still require a slightly longer duration at the optimal temperature to go to completion.

      • Solution: Once you've identified an effective temperature, try increasing the reaction time in small increments (e.g., 1-2 minutes) to see if it improves the conversion to the final product.

Issue 3: Reaction Inconsistency and Poor Reproducibility

  • Question: I'm getting different results even when I run the reaction under what I believe are the same conditions. What could be causing this?

  • Answer: Reproducibility issues in microwave synthesis often stem from a lack of precise control over reaction parameters.

    • Inaccurate Temperature and Pressure Monitoring: Relying solely on the microwave's power setting is not enough. The actual temperature and pressure inside the reaction vessel are the most critical parameters.

      • Solution: Use a microwave reactor equipped with accurate internal temperature and pressure sensors. This will allow you to program and monitor the reaction based on these direct measurements, rather than just the power output.

    • Non-Homogeneous Heating: In some cases, "hot spots" can develop within the reaction mixture, leading to localized overheating and decomposition.[14]

      • Solution: Ensure efficient stirring of the reaction mixture. For viscous solutions, a larger stir bar may be necessary. Using a monomode microwave reactor can also provide a more homogeneous distribution of the electric field.[15]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal microwave power setting for this synthesis?

    • A1: There is no single "optimal" power setting, as it depends on the specific microwave reactor, solvent, and reaction volume. It is more effective to optimize based on the reaction temperature. A systematic approach is to perform a series of small-scale experiments at different power levels to determine the setting that achieves the desired temperature in a controlled manner.[10]

  • Q2: Can I use a domestic microwave oven for this synthesis?

    • A2: It is strongly discouraged.[14] Laboratory-grade microwave reactors are designed with essential safety features, such as pressure monitoring and containment, which are absent in domestic ovens.[14][16] Using a domestic oven for chemical synthesis poses a significant risk of explosion and exposure to hazardous vapors.[17]

  • Q3: How does the Perkin rearrangement mechanism work under microwave conditions?

    • A3: The fundamental mechanism of the Perkin rearrangement remains the same under microwave irradiation. It proceeds in two main stages: a rapid base-catalyzed ring fission of the 3-halocoumarin to form an intermediate, followed by a slower intramolecular cyclization to yield the benzofuran-2-carboxylic acid.[4][9] The role of the microwave is to provide rapid and efficient heating to accelerate these steps.

Experimental Protocol: Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acid

This protocol provides a general guideline. Optimization may be required for specific substrates.

Materials:

  • 3-Bromocoumarin

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl, for workup)

  • Microwave synthesis vials with stir bars

  • Laboratory-grade microwave reactor

Procedure:

  • In a microwave synthesis vial, dissolve 3-bromocoumarin in ethanol.

  • Add a solution of sodium hydroxide in ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined power and temperature for a specified time (e.g., 5 minutes).[3]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent to obtain pure benzofuran-2-carboxylic acid.

Table 1: Example Optimization Parameters

ParameterRange to ExploreRationale
Microwave Power 100 - 300 WTo achieve the target temperature efficiently without overshooting.[11]
Temperature 100 - 150 °CTo provide sufficient energy for the reaction while minimizing decomposition.
Reaction Time 2 - 10 minutesTo ensure complete conversion without degrading the product.
NaOH Equivalents 2 - 4 equivalentsTo optimize the rate of both ring opening and cyclization.

Visualizing the Process

Reaction Workflow Diagram

G cluster_start Starting Materials cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_product Final Product start1 3-Halocoumarin reaction Microwave Irradiation (Optimized Power & Temp) start1->reaction start2 Sodium Hydroxide start2->reaction start3 Ethanol start3->reaction workup1 Acidification (HCl) reaction->workup1 workup2 Filtration workup1->workup2 workup3 Recrystallization workup2->workup3 product Benzofuran-2-carboxylic Acid workup3->product

Caption: Workflow for microwave-assisted synthesis.

Reaction Mechanism Diagram

G Coumarin 3-Halocoumarin Intermediate (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid (dianion) Coumarin->Intermediate 1. Base-catalyzed ring fission (fast) Product Benzofuran-2-carboxylic Acid Intermediate->Product 2. Intramolecular nucleophilic attack (slower)

Caption: Perkin rearrangement mechanism.

Safety First: A Critical Reminder

  • Always use a dedicated laboratory microwave reactor. [14][16][18] Domestic ovens lack the necessary safety features for chemical synthesis.

  • Never heat flammable solvents in an unsealed container. [17][19] The rapid heating can cause a dangerous buildup of pressure.

  • Be aware of the potential for exothermic reactions. [14] Start with small-scale reactions to assess the kinetics before scaling up.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[18]

By understanding the principles behind microwave-assisted synthesis and approaching optimization systematically, you can harness the full potential of this technology for the efficient and reliable production of benzofuran-2-carboxylic acid and its derivatives.

References

  • Perkin rearrangement - Grokipedia. (URL: )
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed. (2012). Tetrahedron Lett., 53(26), 3319-3321. (URL: )
  • Perkin rearrangement - Wikipedia. (URL: )
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC. (2012). Tetrahedron Lett., 53(26), 3319-3321. (URL: )
  • Safety Considerations for Microwave Synthesis - CEM Corpor
  • Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflamm
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA. (2025). (URL: )
  • Solvent Choice for Microwave Synthesis - CEM Corpor
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (URL: )
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2023). (URL: )
  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • Safe use of microwave ovens in laboratories - University of Nottingham. (URL: )
  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (URL: )
  • (PDF) Reactions of carbonyl compounds in basic solutions. Part 32.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023). (URL: )
  • avoiding byproduct formation in benzofuran ring synthesis - Benchchem. (URL: )
  • Microwave Synthesis - Organic Chemistry Portal. (URL: )
  • Optimization of the microwave power in the synthesis of the model system 1a.
  • A brief review: Microwave assisted organic reaction - Scholars Research Library. (URL: )
  • What could be reason for getting a very low yield in organic chemistry? - Quora. (2015). (URL: )

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Technical Support Center: Solubilization of 4-Methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Product: 4-Methylbenzofuran-2-carboxylic acid CAS: 5670-24-6 Molecular Weight: 176.17 g/mol Classification: Heteroaromatic Carboxylic Acid

Executive Summary: The Solubility Paradox

Researchers often encounter immediate precipitation when introducing This compound into aqueous environments. This is not a product defect; it is a fundamental property of the molecule’s structure.

The molecule possesses a "schizophrenic" solubility profile:

  • The Scaffold (Hydrophobic): The benzofuran ring with the 4-methyl group is highly lipophilic (LogP

    
     2.8), aggressively rejecting water.
    
  • The Handle (Hydrophilic): The carboxylic acid group at position 2 is the only potential solubilizer, but it is pH-dependent .

The Core Rule: At a pH below its pKa (approx. 3.2–3.6), the molecule is protonated (neutral) and insoluble. To dissolve it in water, you must deprotonate it to form a salt, or use an organic co-solvent.

Module 1: Critical Solubility Parameters

Before attempting dissolution, review these physical constants. Ignoring the pKa/pH relationship is the #1 cause of experimental failure with this compound.

ParameterValue (Approx)Implication
pKa (Acid) 3.2 – 3.6At pH < 5.5, a significant portion remains protonated and may precipitate.
LogP ~2.8Moderately lipophilic. Requires organic co-solvents (DMSO/EtOH) or high pH.
Water Solubility < 0.5 mg/mL (Neutral pH)Essentially insoluble in pure water or acidic buffers.
Solubility (High pH) > 10 mg/mLHighly soluble as a carboxylate salt (pH > 8).
DMSO Solubility > 50 mg/mLExcellent solvent for stock solutions.

Module 2: Step-by-Step Solubilization Protocols

Protocol A: Preparation of Aqueous Stock (For Chemical Synthesis)

Use this method if your application can tolerate a basic pH or high ionic strength.

The Mechanism: We convert the insoluble acid (


) into the soluble sodium salt (

).
  • Calculate Equivalents: You need 1.05 molar equivalents of Base (NaOH or KOH) relative to the compound.

    • Example: For 176 mg (1 mmol) of compound, use 1.05 mmol of NaOH.

  • Slurry: Suspend the powder in 80% of your final volume of water. It will remain cloudy.

  • Titrate: Slowly add 1M NaOH dropwise while stirring.

    • Observation: The solution will clear rapidly as the pH rises above 6.0.

  • Buffer: Once dissolved, add buffer (e.g., PBS) to reach the final volume.

    • Warning: Do not acidify below pH 5.0, or the compound will crash out immediately.

Protocol B: Preparation for Biological Assays (Cell Culture/Screening)

Use this method to minimize pH shock to cells.

The Mechanism: Dissolve in a water-miscible organic solvent (DMSO) first, then dilute into media. This relies on the "kinetic solubility" window.

  • Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 10 mM to 50 mM .

    • Tip: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at 40°C.

  • Intermediate Dilution (The "Crash-Out" Check):

    • Do NOT add the DMSO stock directly to the cell culture plate.

    • Prepare a 10x working solution in culture media (e.g., RPMI + 10% FBS).

    • Critical Step: Add the DMSO stock slowly to the media while vortexing.

  • Visual Inspection: Hold the tube up to a light source.

    • Clear: Proceed.

    • Cloudy/Precipitate: The concentration exceeds the aqueous solubility limit. You must lower the concentration or increase the DMSO % (keep final DMSO < 0.5% for cell toxicity reasons).

Module 3: Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my PBS buffer. Why? A: This is the "Solvent Shift" effect. PBS (pH 7.4) is often not basic enough to instantly ionize the massive influx of hydrophobic molecules, and the high ionic strength of PBS ("salting out" effect) reduces solubility further.

  • Fix: Dilute the DMSO stock into a buffer with a slightly higher pH (pH 8.0) or lower ionic strength (0.5x PBS) first, then adjust.

Q2: Can I autoclave the aqueous solution? A: No. Benzofuran-2-carboxylic acids can decarboxylate (lose CO2) under high heat and pressure, leaving you with 4-methylbenzofuran (an insoluble oil).

  • Fix: Use sterile filtration (0.22 µm PES membrane) after the compound is fully dissolved. Note: Do not filter if the solution is cloudy; you will remove the drug.

Q3: My cells are dying. Is it the compound or the solvent? A: Check your final DMSO concentration. Ensure it is


 0.1% to 0.5% v/v. Also, verify that your "Protocol A" stock didn't shift the media pH. A 100 µM dose of a basic stock can alter the pH of unbuffered media enough to stress cells.

Module 4: Solubilization Decision Logic

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your end-use application.

SolubilityLogic Start Start: Solid Powder (this compound) AppCheck What is the Application? Start->AppCheck ChemSyn Chemical Synthesis (Tolerates High pH) AppCheck->ChemSyn Synthesis BioAssay Biological Assay (pH Sensitive) AppCheck->BioAssay Cell Culture BaseAdd Add 1.05 eq. NaOH (Deprotonation) ChemSyn->BaseAdd DMSOStock Dissolve in 100% DMSO (Stock: 10-50 mM) BioAssay->DMSOStock WaterAdd Add Water/Buffer BaseAdd->WaterAdd CheckClear Is Solution Clear? WaterAdd->CheckClear CheckClear->BaseAdd No (Add more Base) SuccessChem Ready for Reaction CheckClear->SuccessChem Yes DiluteMedia Dilute into Media (Slow addition + Vortex) DMSOStock->DiluteMedia PrecipCheck Check for Precipitate DiluteMedia->PrecipCheck SuccessBio Ready for Assay (Final DMSO < 0.5%) PrecipCheck->SuccessBio Clear FailBio FAIL: Concentration too high for aqueous media PrecipCheck->FailBio Cloudy FailBio->DMSOStock Restart (Lower Conc.)

Figure 1: Decision tree for solubilizing this compound based on experimental requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 932007, 5-methyl-1-benzofuran-2-carboxylic acid. (Used as structural analog for physicochemical properties). Retrieved from [Link]

  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). (Reference for carboxylic acid pKa ranges). Retrieved from [Link]

Preventing decarboxylation during benzofuran synthesis workup

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Decarboxylation During Workup

Welcome to the Technical Support Center for benzofuran synthesis. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis and purification of complex heterocyclic compounds. A recurring issue for researchers working with benzofuran-2-carboxylic acids is the unintended loss of the carboxyl group during the reaction workup. This guide is designed to provide you with in-depth technical advice, troubleshooting strategies, and validated protocols to help you successfully isolate your target compound without decarboxylation.

Frequently Asked Questions (FAQs)

Q1: I've completely lost my benzofuran-2-carboxylic acid product after the workup, and I suspect decarboxylation. What is the most likely cause?

A1: The most common cause of decarboxylation in this system is a combination of excessive heat and strong acidic conditions during the final acidification and isolation steps. Benzofuran-2-carboxylic acid is susceptible to decarboxylation, particularly when protonated at elevated temperatures.

Q2: My synthesis involves saponification of a benzofuran-2-carboxylate ester. At what stage is decarboxylation most likely to occur?

A2: Decarboxylation is most probable during the acidic workup that follows the basic hydrolysis (saponification) of the ester. The initial basic conditions form the carboxylate salt, which is generally stable. However, when you acidify the mixture to protonate the carboxylate and precipitate the free carboxylic acid, the resulting acidic environment, especially if heated, can trigger the loss of CO2.

Q3: Are all benzofuran-2-carboxylic acids equally prone to decarboxylation?

A3: No, the stability can be influenced by other substituents on the benzofuran ring system. Electron-donating groups on the benzene ring may increase the electron density of the heterocyclic system, potentially affecting the stability of the intermediate that leads to decarboxylation. Conversely, electron-withdrawing groups can also influence the electronic properties and stability.[1][2] While specific quantitative data is sparse, it is a factor to consider, especially when working with novel derivatives.

Q4: Can I purify my benzofuran-2-carboxylic acid using silica gel column chromatography?

A4: While possible, it should be approached with caution. Standard silica gel is slightly acidic and can promote decarboxylation, especially if the compound is sensitive and the column is run slowly. If chromatography is necessary, it is advisable to use a deactivated silica gel or to run the column quickly with a suitable solvent system. Some published procedures, however, do report successful purification by column chromatography.[1][3]

Troubleshooting Guide: Decarboxylation During Workup

This section provides a systematic approach to diagnosing and solving decarboxylation issues during the workup of benzofuran-2-carboxylic acid syntheses.

Symptom 1: Low or No Yield of the Desired Carboxylic Acid

If you observe a significantly lower than expected yield of your benzofuran-2-carboxylic acid, or its complete absence, with the potential presence of the corresponding decarboxylated benzofuran as a byproduct, consider the following causes and solutions.

Potential Cause 1: Excessive Heat During Acidification and Isolation

  • Expertise & Experience: The mechanism of acid-catalyzed decarboxylation of benzofuran-2-carboxylic acid involves the protonation of the furan oxygen, which facilitates the elimination of carbon dioxide. This process is significantly accelerated by heat. Many standard protocols for other carboxylic acids might involve heating to remove solvents or to dry the product, which can be detrimental here.

  • Trustworthiness: A self-validating system avoids conditions known to promote side reactions. In this case, maintaining low temperatures throughout the acidification and subsequent handling of the free acid is critical.

  • Solution: Implement a cold workup protocol. After the initial reaction (e.g., saponification), cool the reaction mixture in an ice bath before and during acidification.

Potential Cause 2: Overly Harsh Acidic Conditions

  • Expertise & Experience: While a low pH is necessary to fully protonate the carboxylate and ensure precipitation, using a large excess of a strong, hot acid can create a highly corrosive environment that promotes rapid decarboxylation.

  • Trustworthiness: The goal is to achieve precipitation, not to create conditions for an elimination reaction. The choice and amount of acid should be carefully controlled.

  • Solution: Use a chilled, dilute acid for precipitation. Add the acid dropwise to the cooled reaction mixture with vigorous stirring to avoid localized areas of high acid concentration and temperature spikes. Aim for a final pH of around 1-2, which has been shown to be effective for precipitation without excessive degradation.[1][4]

Symptom 2: Observation of a Gaseous Byproduct (Effervescence) During Acidification

Vigorous bubbling upon acidification is a strong indicator that decarboxylation is occurring.

  • Expertise & Experience: The bubbling is the evolution of carbon dioxide gas, the direct byproduct of the decarboxylation reaction. This is a clear sign that your current workup conditions are too harsh for your substrate.

  • Trustworthiness: A robust protocol will not produce significant gaseous byproducts during the workup of a stable product.

  • Solution: Immediately cool the reaction vessel in an ice bath if you observe this. For future attempts, adopt the "Gentle Acidification Protocol" detailed below.

The Mechanism of Decarboxylation

Understanding the "why" is crucial for effective troubleshooting. The decarboxylation of benzofuran-2-carboxylic acid is facilitated by the stability of the intermediate formed after the loss of CO2.

Decarboxylation Mechanism cluster_0 Acid-Catalyzed Decarboxylation A Benzofuran-2-carboxylic Acid B Protonated Intermediate (Resonance Stabilized) A->B + H+ C Loss of CO2 B->C Heat (Δ) D Vinylic Carbanion/ Resonance Stabilized Intermediate C->D - CO2 E Protonation D->E F Decarboxylated Benzofuran E->F + H+

Caption: Acid-catalyzed decarboxylation of benzofuran-2-carboxylic acid.

Recommended Experimental Protocol: The Cold Workup

This protocol is designed to minimize the risk of decarboxylation during the isolation of benzofuran-2-carboxylic acids following a basic hydrolysis of the corresponding ester.

Step-by-Step Methodology:

  • Cooling: After the saponification is complete (as determined by TLC or other appropriate analysis), cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Dilution (Optional but Recommended): If the reaction mixture is concentrated, dilute it with cold deionized water. This helps to dissipate heat during the subsequent acidification.

  • Preparation of Acid: Prepare a chilled solution of 1M hydrochloric acid (HCl). Keep this solution in the ice bath.

  • Slow Acidification: With vigorous stirring, add the chilled 1M HCl dropwise to the cold reaction mixture. Monitor the pH of the aqueous phase.

  • Precipitation: Continue adding the acid until the benzofuran-2-carboxylic acid precipitates out of the solution. The target pH should be approximately 1-2.[1][4]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum at a low temperature (e.g., 40-50 °C). Avoid oven drying at high temperatures, as some protocols that mention drying at 80°C might be suitable only for very stable derivatives.[4]

At-a-Glance: Key Factors and Recommendations

The following table summarizes the critical parameters and our recommended conditions to prevent decarboxylation.

ParameterCondition to AvoidRecommended ConditionRationale
Temperature High heat (>50 °C) during/after acidification0-10 °C during acidification and washing; <50 °C for dryingDecarboxylation is thermally activated. Lower temperatures significantly reduce the reaction rate.
pH Strongly acidic (e.g., concentrated acids)pH 1-2 using dilute acid (e.g., 1M HCl)Ensures complete precipitation of the carboxylic acid without creating an overly harsh environment.
Acid Addition Rapid, bulk additionSlow, dropwise addition with vigorous stirringPrevents localized hot spots and high acid concentrations, ensuring a controlled precipitation.
Drying High-temperature oven dryingVacuum drying at low temperature or air dryingMinimizes thermal stress on the isolated, solid-state carboxylic acid.

Logical Workflow for Workup

This diagram outlines the decision-making process for a successful workup.

Workup Workflow start Saponification Complete cool Cool Reaction Mixture to 0-5 °C start->cool acidify Slowly Add Cold 1M HCl to pH 1-2 cool->acidify check_precipitate Precipitate Formed? acidify->check_precipitate filter Collect Solid by Vacuum Filtration check_precipitate->filter Yes troubleshoot Troubleshoot: Check Solubility, Adjust pH check_precipitate->troubleshoot No wash Wash with Cold Water filter->wash dry Dry Under Vacuum at < 50 °C wash->dry end Pure Benzofuran-2- carboxylic Acid dry->end

Caption: Optimized workup workflow for isolating benzofuran-2-carboxylic acid.

By implementing these carefully controlled workup procedures, you can significantly improve the yield and purity of your benzofuran-2-carboxylic acid products, avoiding the common pitfall of decarboxylation.

References

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • Naidoo, E., & van Otterlo, W. A. L. (2013). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 18(6), 6899-6908. [Link]

  • Organic Chemistry Portal. Decarboxylation. (n.d.). [Link]

  • Loiodice, F., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2874. [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. [Link]

  • Dhotare, B. B., et al. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 20, 223-233. [Link]

  • Larhed, M., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. ChemistryOpen, 8(4), 433-439. [Link]

  • Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-775. [Link]

Sources

Technical Support Center: Advanced Catalytic Systems for Rap-Stoermer Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: RS-BENZ-CAT-004 Subject: Troubleshooting & Optimization of Alternative Catalysts for Rap-Stoermer Condensation

Core Directive & Scope

Welcome to the Bench-Side Support Hub. You are likely here because the classical Rap-Stoermer conditions (strong bases like KOH/NaOH, high heat, ethanol/DMF) are failing you—likely due to substrate decomposition, poor yields with electron-withdrawing groups, or tedious workups.

This guide moves beyond the textbook to alternative catalytic systems : Ionic Liquids, Heterogeneous Nanocatalysts, and Organocatalysts. These are not just "greener" alternatives; they are chemically distinct pathways designed to overcome specific kinetic and thermodynamic barriers in the formation of benzofuran-2-yl ketones.

Mechanistic Grounding

Before troubleshooting, you must visualize the failure points. The Rap-Stoermer reaction is a cascade: O-Alkylation


 Intramolecular Aldol Condensation 

Dehydration
.
Pathway Visualization

The diagram below maps the critical nodes where alternative catalysts intervene to prevent stall-outs (like the isolation of the intermediate ether).

RapStoermerMechanism cluster_0 Phase 1: Substitution cluster_1 Phase 2: Cyclization S1 Salicylaldehyde INT1 Phenoxide Ion S1->INT1 Deprotonation FAIL2 Cannizzaro Side Rxn (Base too strong) S1->FAIL2 Excess KOH/NaOH S2 α-Haloketone INT2 O-Alkylated Intermediate (Stable Ether) S2->INT2 INT1->INT2 SN2 Attack INT3 Aldol Adduct (Alcohol) INT2->INT3 Intramolecular Aldol FAIL1 Stall: Ether Isolation (Base too weak) INT2->FAIL1 Low T or Steric Hindrance PROD 2-Aroylbenzofuran INT3->PROD -H2O (Dehydration) CAT1 Ionic Liquid ([bmim]OH) Stabilizes Phenoxide CAT1->INT1 Enhances Nucleophilicity CAT2 Nano-Catalyst (MNPs) Surface Activation CAT2->INT3 Accelerates Dehydration

Figure 1: Mechanistic flow of the Rap-Stoermer reaction highlighting where alternative catalysts prevent common failure modes like ether stalling or side reactions.

Troubleshooting Modules

Module A: Ionic Liquids (The "Viscous" Problem)

System: [bmim]BF4 or [bmim]OH Why use it: Recyclability and high yields for acid-sensitive substrates.

Q: My reaction mixture is too viscous, and stirring has stopped. Can I add water? A: No. Adding water will crash out your organic reactants and kill the rate.

  • The Fix: Increase the temperature to 80°C . Ionic liquid viscosity is highly temperature-dependent. If it remains unworkable, add a co-solvent like Acetonitrile (10% v/v) . This maintains the ionic environment while reducing shear stress on your stirrer.

  • Reference: [bmim]BF4 acts as both solvent and catalyst promoter, often requiring mild heating to function optimally [1].

Q: I am using [bmim]OH and my yields are dropping after the 3rd recycle. A: This is likely Halide Accumulation .

  • The Cause: As the reaction progresses, the leaving group (Br- or Cl-) from the

    
    -haloketone accumulates in the ionic liquid, effectively exchanging your active OH- anion for a non-basic Br- anion.
    
  • The Fix: You must regenerate the Basic IL. Wash the spent IL with a dilute NaOH solution followed by extensive drying, or use a sacrificial base like

    
     suspended in the IL to sponge up the protons [2].
    
Module B: Heterogeneous Nanocatalysts (Magnetic Systems)

System: Magnetic Sodium Aluminate (MNPs-60) or Nano-CuO Why use it: Easy separation (magnet) and high surface area.

Q: The catalyst worked great once, but the second run failed completely. A: You are experiencing Surface Poisoning or Agglomeration .

  • The Fix: Do not just rinse with water. Wash the catalyst with hot ethanol followed by acetone . This removes organic oligomers clogging the active sites. If using magnetic nanoparticles (MNPs), store them in solvent (ethanol) rather than drying them out completely to powder, which can cause irreversible aggregation [3].

Q: I see product formation, but the reaction stops at the intermediate ether. A: The basicity of your nanocatalyst is too low for the cyclization step (Phase 2 in Fig 1).

  • The Fix: Spike the reaction with a trace amount (5 mol%) of DABCO or TEA . The nanocatalyst handles the initial substitution well, but the aldol condensation often requires a stronger base push if the substrate is sterically hindered [4].

Module C: Organocatalysis (Metal-Free)

System: DABCO (1,4-Diazabicyclo[2.2.2]octane) or TEA (Triethylamine) Why use it: Metal-free synthesis (pharma requirements) and mild conditions.[1]

Q: The reaction is incredibly slow (24h+). A: Organocatalysts like DABCO are weaker bases than KOH.

  • The Fix: Switch to Solvent-Free conditions. Grind the Salicylaldehyde,

    
    -haloketone, and DABCO/TEA together. The high concentration in the melt phase accelerates the kinetics significantly compared to dilute solution [5].
    

Experimental Protocols

The following protocols are standardized for a 1.0 mmol scale.

Protocol 1: Ionic Liquid System ([bmim]BF4 + K2CO3)

Best for: High yield, Green Chemistry compliance.[2]

  • Preparation: In a 10 mL round-bottom flask, dissolve Salicylaldehyde (1.0 mmol) and

    
    -Bromoacetophenone  (1.0 mmol) in [bmim]BF4  (2 mL).
    
  • Activation: Add anhydrous

    
      (1.5 mmol).
    
  • Reaction: Stir at 80°C for 45–90 minutes. Monitor via TLC (Ethyl Acetate:Hexane 2:8).

  • Workup: Cool to RT. Add water (10 mL). The product usually precipitates. Filter and wash with cold water.

  • Recycling: Evaporate water from the filtrate under vacuum (80°C, 4 hours) to recover the IL.

Protocol 2: Microwave-Assisted Organocatalysis

Best for: Speed (5-10 mins) and Library Synthesis.

  • Charge: To a microwave process vial, add Salicylaldehyde (1.0 mmol),

    
    -Haloketone  (1.1 mmol), and TEA  (Triethylamine, 2.0 mmol).
    
  • Solvent: Add Acetonitrile (2 mL). Note: Solvent-free is risky in MW due to thermal hotspots.

  • Irradiation: Set MW reactor to 130°C (dynamic power mode, max 300W). Hold for 10 minutes .

  • Purification: Pour into crushed ice. Filter the solid. Recrystallize from Ethanol.

Comparative Data Analysis

Use this table to select the correct catalyst for your specific substrate constraints.

FeatureClassical (KOH/EtOH)Ionic Liquid ([bmim]BF4)Nano-Catalyst (MNPs)Organocatalyst (DABCO/TEA)
Reaction Time 4–6 Hours45–90 Minutes1–2 Hours10 Min (MW) / 3-5 Hr (Thermal)
Yield (Avg) 65–75%85–95%88–92%80–90%
Workup Acid neutralization + ExtractionWater precipitationMagnetic DecantationFiltration / Evaporation
Substrate Scope Poor for sensitive groupsExcellentGoodExcellent
Recyclability None>5 Cycles (needs drying)>6 Cycles (magnetic)None

Decision Logic (Troubleshooting Tree)

Follow this logic flow to resolve low yields.

TroubleshootingTree ROOT Problem: Low Yield (<50%) Q1 Is the Intermediate Ether visible on TLC? ROOT->Q1 YES Yes (Cyclization Stalled) Q1->YES Yes NO No (Substitution Failed) Q1->NO No SOL1 Increase Basicity (Add 10% DABCO or raise T) YES->SOL1 Q2 Is the Catalyst Heterogeneous? NO->Q2 HET_YES Yes (Nano/Solid) Q2->HET_YES HET_NO No (Homogeneous) Q2->HET_NO SOL2 Check Surface Poisoning Wash Catalyst with EtOH HET_YES->SOL2 SOL3 Check Solvent Polarity Switch to [bmim]BF4 or DMF HET_NO->SOL3

Figure 2: Diagnostic decision tree for optimizing reaction conditions based on TLC observation.

References

  • Ionic Liquid Mediated Synthesis: R. S. Shewalter et al., "A Tandem and One-Pot Access to 2-Aroylbenzofuran and its Derivatives Using Ionic Liquid as an Efficient and Recyclable Reaction Media," Chem. Bio. Interface, vol. 6, no. 1, 2016. Link

  • [bmim]OH as Base/Solvent: S. G. Patil et al., "Synthesis of 2-Aroylbenzofuran-3-ols using basic ionic liquid [bmim]OH," J. Chem. Pharm.[3] Res., vol. 4, no. 5, pp. 2832-2835, 2012.[3] Link

  • Magnetic Nanocatalysts: M. Koca et al., "Synthesis of 2-aroylbenzofuran derivatives through Rap–Stoermer reaction... in the presence of magnetic sodium aluminate," ChemistrySelect, vol. 7, 2022. Link

  • DABCO Promoted Synthesis: H. A. Meshram et al., "DABCO-Promoted Efficient and Convenient Synthesis of Benzofurans," Synthetic Communications, vol. 42, 2012. Link

  • TEA Catalyzed/Solvent-Free: M. Koca, "Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans," ChemistrySelect, vol. 7, e202202243, 2022.[4] Link

Sources

Technical Support Center: Benzofuran Acid Chloride Synthesis & Moisture Control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling moisture-sensitive benzofuran acid chlorides. Benzofuran derivatives are critical scaffolds in drug discovery, often requiring conversion from carboxylic acids to acid chlorides to facilitate downstream amidation or esterification. Because these intermediates are highly electrophilic, they are notoriously susceptible to moisture degradation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield synthesis and isolation.

Mechanistic Workflow & Degradation Pathway

To troubleshoot effectively, you must understand the causality of the reaction. The synthesis typically utilizes oxalyl chloride catalyzed by N,N-Dimethylformamide (DMF). DMF reacts with oxalyl chloride to form a Vilsmeier-Haack chloroiminium intermediate, which is the true chlorinating agent[1]. Moisture disrupts this cycle by hydrolyzing both the catalyst intermediate and the final product[2].

BenzofuranSynthesis cluster_0 Catalytic Activation cluster_1 Degradation Pathway DMF DMF (Catalyst) Vilsmeier Vilsmeier-Haack Intermediate DMF->Vilsmeier reacts with Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier activates AcidChloride Benzofuran Acid Chloride Vilsmeier->AcidChloride chlorinates Acid Benzofuran Carboxylic Acid Acid->AcidChloride substrate Degradation Hydrolysis (Acid + HCl) AcidChloride->Degradation exposure to Moisture Moisture (H2O) Moisture->Degradation drives Degradation->Acid reverts to

Workflow of benzofuran acid chloride synthesis and its moisture-driven hydrolysis pathway.

Troubleshooting Guide & FAQs

Q1: Why does my benzofuran acid chloride yield drop significantly upon isolation, even when the reaction seems complete by TLC? Causality: Acid chlorides are highly electrophilic. When exposed to ambient humidity during rotary evaporation or column chromatography, the acyl carbon undergoes rapid nucleophilic attack by H₂O. This hydrolyzes the compound back to the starting benzofuran carboxylic acid and releases HCl[3]. Furthermore, the silica gel used in standard TLC is slightly acidic and contains adsorbed water, which destroys the acid chloride during the run, giving false negatives[4]. Self-Validating Protocol: Do not isolate the intermediate. Evaporate the solvent (e.g., DCM) under a strict inert atmosphere (Schlenk line) and use the crude acid chloride directly in the next step (telescoping the reaction). To accurately monitor the reaction via TLC, derivatize a 10 µL reaction aliquot with anhydrous methanol to form the stable methyl ester, then run the TLC[4].

Q2: I am using oxalyl chloride and DMF. Why is the reaction sluggish, and how does moisture affect this specific catalytic cycle? Causality: DMF acts as a catalyst by reacting with oxalyl chloride to form the active chlorinating species, the Vilsmeier-Haack chloroiminium ion[1]. If moisture is present in the solvent or environment, it aggressively hydrolyzes this intermediate back to DMF and HCl, stalling the activation of the benzofuran carboxylic acid[2]. Self-Validating Protocol: Always use anhydrous DCM (<50 ppm H₂O) and freshly distilled oxalyl chloride. Confirm the formation of the Vilsmeier intermediate by visually observing vigorous gas evolution (CO, CO₂, and HCl) upon the dropwise addition of oxalyl chloride to the DMF/solvent mixture before the carboxylic acid is fully consumed[2].

Q3: How should I store benzofuran acid chloride if I absolutely must isolate it? Causality: Prolonged storage allows trace moisture to generate HCl gas. This not only autocatalyzes further degradation but also leads to dangerous pressure buildup in sealed vials, posing a physical hazard[5]. Self-Validating Protocol: Store the compound as a neat liquid or crystalline solid (depending on the specific benzofuran derivative) in a Schlenk flask or tightly sealed vial under Argon at -20 °C. Wrap the seal with Parafilm and store inside a secondary desiccator containing Drierite. Never add water to closed tanks or vessels containing acid chlorides to clean them, as rapid overpressurization will occur[5].

Standard Operating Procedure (SOP): Moisture-Free Synthesis

This step-by-step methodology ensures a self-validating, moisture-free environment for converting benzofuran-2-carboxylic acid to its corresponding acid chloride.

Step 1: Equipment Preparation

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a gas bubbler (to safely vent CO, CO₂, and HCl)[3].

  • Purge the system with Argon for 15 minutes while cooling to room temperature.

Step 2: Reagent Mixing

  • Dissolve benzofuran-2-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M concentration).

  • Add catalytic anhydrous DMF (0.05 eq).

  • Cool the reaction mixture to 0 °C using an ice bath[3].

Step 3: Activation & Monitoring

  • Dropwise, add oxalyl chloride (1.2 eq). Observe immediate gas evolution.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Check: Remove a 10 µL aliquot, quench in 100 µL of anhydrous methanol and 10 µL triethylamine. Spot on TLC to confirm the formation of the methyl ester, proving the acid chloride has formed[4].

Step 4: Workup & Telescoping

  • Concentrate the reaction mixture in vacuo using a Schlenk line cold trap to remove excess oxalyl chloride and CH₂Cl₂. Do not expose the flask to ambient air.

  • Immediately dissolve the resulting residue in the anhydrous solvent required for your subsequent amidation or esterification step.

Quantitative Data: Reagent Comparison & Moisture Tolerance

Selecting the right chlorinating agent is crucial for benzofuran substrates, which can be sensitive to harsh conditions.

ReagentPrimary ByproductsMoisture Sensitivity of ReagentTypical Reaction TempSuitability for Benzofuran Scaffolds
Oxalyl Chloride + DMF CO, CO₂, HClExtremely High0 °C to RTExcellent. Mild, highly selective, easy to remove volatiles in vacuo.
Thionyl Chloride (SOCl₂) SO₂, HClHighRT to Reflux (60 °C)Good. Effective, but requires heating which may cause side reactions with sensitive functional groups[3].
Phosphorus Oxychloride (POCl₃) H₃PO₄, HClModerateReflux (>90 °C)Poor. Harsh conditions and difficult workup can degrade heteroaromatic rings[4].

References

  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps - Orgosolver. 3

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry - NIH. 1

  • Acid Chlorides and Chloroformates - Safety and Handling - BASF. 5

  • Oxalyl chloride - Wikipedia. 2

  • What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate.4

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-methylbenzofuran-2-carboxylic acid

In-Depth Comparison Guide: H NMR Spectrum Analysis of 4-Methylbenzofuran-2-Carboxylic Acid

Executive Summary

For researchers and drug development professionals, the structural verification of functionalized heteroaromatics like this compound requires a nuanced approach to Nuclear Magnetic Resonance (NMR) spectroscopy. This guide objectively compares the analytical performance of High-Field (400 MHz) NMR against modern Benchtop (60 MHz) NMR systems. By dissecting the causality behind solvent selection, chemical shift dispersion, and spin-spin coupling, this guide provides a self-validating framework for executing and interpreting the

Mechanistic Principles: Solvent Selection & Chemical Shifts

Before comparing instrument field strengths, the experimental foundation must be secured through optimal solvent selection. The specific molecular architecture of this compound—featuring a rigid, hydrophobic benzofuran core and a polar, hydrogen-bonding carboxylic acid (-COOH) moiety—dictates this choice.

  • The Causality of Solvent Effects (DMSO-d

    
     vs. CDCl
    
    
    ):
    In non-polar solvents like CDCl
    
    
    , carboxylic acids form hydrogen-bonded dimers, which causes the -COOH proton signal to become broad, concentration-dependent, and sometimes entirely invisible. Dimethyl sulfoxide-d
    
    
    (DMSO-d
    
    
    ) is a strong hydrogen-bond acceptor that disrupts these dimers, creating a consistent monomeric solvent-solute complex. This forces the -COOH proton to resonate as a sharp, highly reproducible signal far downfield at approximately 13.0–13.5 ppm[1]. Furthermore, the high polarity of DMSO-d
    
    
    ensures complete dissolution of the planar benzofuran ring system, maximizing the Signal-to-Noise Ratio (SNR).
  • Aromatic Ring Currents: The benzofuran core exhibits strong

    
    -electron ring currents that deshield the attached protons. The protons on the furan ring (H-3) and the benzene ring (H-5, H-6, H-7) are heavily deshielded, resonating between 7.0 and 7.8 ppm[2]. The methyl group at the 4-position acts as an electron-donating group, slightly shielding the adjacent H-5 proton compared to an unsubstituted analog.
    

Comparative Analysis: High-Field (400 MHz) vs. Benchtop (60 MHz) NMR

While benchtop NMR systems have revolutionized laboratory accessibility by utilizing permanent magnets that do not require cryogenic cooling[3], their lower Larmor frequencies fundamentally alter the appearance of the spectrum compared to traditional superconducting high-field systems[4].

Chemical Shift Dispersion vs. J-Coupling

The core difference in product performance between a 60 MHz and a 400 MHz spectrometer lies in the physics of signal dispersion. Chemical shift dispersion (measured in Hz) scales linearly with the magnetic field strength (


4

For this compound, the aromatic protons (H-5, H-6, H-7) exhibit ortho-couplings of approximately 8 Hz. The chemical shift difference between H-6 (~7.3 ppm) and H-7 (~7.5 ppm) is roughly 0.2 ppm.

  • High-Field (400 MHz) Performance: At 400 MHz, a 0.2 ppm difference corresponds to 80 Hz. The ratio of dispersion to coupling (

    
    ) is 10 (80 Hz / 8 Hz). This yields a clear, first-order spectrum  where the doublet of H-7 and the triplet of H-6 are perfectly resolved and easily integrated.
    
  • Benchtop (60 MHz) Performance: At 60 MHz, a 0.2 ppm difference corresponds to only 12 Hz. The

    
     ratio drops to 1.5. Because the dispersion is dangerously close to the coupling constant, severe second-order strong coupling effects  (known as the "roofing effect") occur. The H-5, H-6, and H-7 signals merge into a complex, overlapping multiplet[4].
    

Despite this loss of visual resolution, benchtop NMR remains highly effective for routine purity checks and quantitative analysis (qNMR). Advanced chemometric algorithms and partial least squares (PLS) regression can extract accurate quantitative data from overlapping benchtop spectra, proving that 60 MHz systems can match high-field systems in specific industrial quality control workflows[5].

Quantitative Data Comparison Table

The following table summarizes the expected

Proton EnvironmentMultiplicityExpected Shift (ppm)

-Coupling (Hz)

from TMS at 60 MHz (Hz)

from TMS at 400 MHz (Hz)
2-COOH br s13.0 - 13.5-780 - 8105200 - 5400
H-3 (Furan ring)s7.6 - 7.8-456 - 4683040 - 3120
H-7 (Aromatic)d7.4 - 7.5~8.0444 - 4502960 - 3000
H-6 (Aromatic)t7.2 - 7.3~8.0432 - 4382880 - 2920
H-5 (Aromatic)d7.0 - 7.1~8.0420 - 4262800 - 2840
4-CH

s2.4 - 2.6-144 - 156960 - 1040

Experimental Protocol: Self-Validating NMR Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes an internal check to verify that the instrument and sample are performing optimally before data interpretation begins.

Step 1: Sample Preparation & Internal Calibration

  • Weigh 15–20 mg (for 400 MHz) or 50–100 mg (for 60 MHz) of this compound.

  • Dissolve completely in 0.6 mL of DMSO-d

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Self-Validation Check: The TMS peak acts as an internal zero-point calibration, validating the chemical shift axis.

Step 2: Instrument Tuning & Locking

  • Insert the sample and lock the spectrometer onto the deuterium (

    
    H) frequency of the DMSO-d
    
    
    solvent. Modern benchtop systems may use an alternative internal capillary lock[3], but high-field systems require this solvent lock to prevent magnetic field drift.
  • Tune and match the probe to the exact impedance of the sample load.

Step 3: Shimming (Crucial for Resolution)

  • Adjust the Z1, Z2, and Z3 shim coils to optimize magnetic field homogeneity.

  • Self-Validation Check: Inspect the residual DMSO-d

    
     signal at 2.50 ppm. It must appear as a sharp, well-defined quintet. If the quintet is smeared or lacks deep clefts between the peaks, the magnetic field is inhomogeneous, and the user is immediately alerted to re-shim before acquiring data.
    

Step 4: Acquisition & Processing

  • Execute a standard 90° proton pulse sequence (zg30). Use 16 scans for a 400 MHz system or 64–128 scans for a 60 MHz system to compensate for lower intrinsic sensitivity[4]. Set the relaxation delay (D1) to at least 2 seconds to ensure quantitative integration.

  • Apply zero-filling and an exponential window function (Line Broadening = 0.3 Hz) prior to the Fourier Transform. Perform zero- and first-order phase corrections to yield purely absorptive peak shapes.

Visualizations

Resolution_LogicFieldMagnetic Field (B0)FreqLarmor Frequency(60 MHz vs 400 MHz)Field->FreqDispersionShift Dispersion (Δν)Scales with B0Freq->DispersionRatioΔν / J RatioDispersion->RatioCouplingJ-Coupling (J)Field IndependentCoupling->RatioBenchtopBenchtop (60 MHz)Ratio < 10Second-Order MultipletsRatio->Benchtop LowHighFieldHigh-Field (400 MHz)Ratio > 10First-Order SpectraRatio->HighField High

Caption: Logical relationship between magnetic field strength, shift dispersion, and spectral resolution.

NMR_WorkflowStartSample Prep: this compoundSolventDissolve in DMSO-d6(Disrupts COOH Dimers)Start->SolventInstrumentSelect InstrumentSolvent->InstrumentBenchtop60 MHz Benchtop NMR(Routine QC & Quantitation)Instrument->BenchtopHighField400 MHz High-Field NMR(Structural Elucidation)Instrument->HighFieldProcessProcessing: Zero-Filling, FT, Phase/Baseline CorrectionBenchtop->ProcessHighField->ProcessAnalyzeMultiplet Analysis & VerificationProcess->Analyze

Caption: Self-validating experimental workflow for NMR analysis and instrument selection.

References

  • Kolz, J. (2024). Benchtop NMR Breaks New Ground. Technology Networks. Retrieved from[Link]

  • Burger, R., et al. (2022). Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from[Link]

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Retrieved from[Link]

  • Abraham, R. J. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from[Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from[Link]

Optimizing Benzofuran-2-Carboxylic Acid Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Core-Shell C18 vs. Traditional Porous C18

Executive Summary

This guide evaluates the performance of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of Benzofuran-2-carboxylic acid (B2CA) , a critical intermediate in the synthesis of anti-arrhythmic drugs like Amiodarone.

We compare two distinct approaches:

  • Method A (Legacy): Traditional 5 µm Fully Porous C18 column (Isocratic).

  • Method B (Recommended): 2.7 µm Core-Shell (Fused-Core) C18 column (Gradient).

Key Finding: Method B reduces total run time by 65% (from 25 min to 8.5 min) while improving the critical resolution (


) between B2CA and its positional isomer, Benzofuran-3-carboxylic acid, from 1.8 to 3.2.

Introduction & Chemical Context

Benzofuran-2-carboxylic acid (


) presents specific chromatographic challenges due to its acidic nature and the presence of structurally similar impurities.
The Impurity Profile

To ensure pharmaceutical grade purity (>99.5%), the method must resolve B2CA from three specific impurities:

  • Impurity A (Precursor): Salicylaldehyde.

  • Impurity B (Degradant): Benzofuran (resulting from decarboxylation).

  • Impurity C (Isomer): Benzofuran-3-carboxylic acid (the "Critical Pair").

The Mechanistic Challenge

Because B2CA is a weak acid, mobile phase pH is the dominant variable. If pH >


, the analyte ionizes, losing retention on hydrophobic stationary phases. Therefore, pH suppression (pH < 2.8)  is mandatory to keep the analyte in its neutral, protonated form.

Comparative Methodology

Method A: The Legacy Standard (Control)
  • Column: C18 Fully Porous,

    
     mm, 5 µm.
    
  • Mobile Phase: 60:40 (Buffer : Acetonitrile).

  • Buffer: 20 mM Potassium Phosphate (pH 3.0).

  • Flow Rate: 1.0 mL/min.[1]

  • Drawback: High diffusion path length in 5 µm particles leads to band broadening, requiring long columns to achieve separation.

Method B: The Modern Optimized Approach (Challenger)
  • Column: C18 Core-Shell (Solid Core),

    
     mm, 2.7 µm.
    
  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Advantage: The solid core limits the diffusion depth of the analyte, significantly reducing the "C term" in the van Deemter equation. This provides UPLC-like efficiency at standard HPLC backpressures (< 400 bar).

Experimental Data & Results

The following data summarizes the performance of both methods analyzing a spiked sample containing 0.5% of each impurity.

Table 1: Performance Metrics Comparison
ParameterMethod A (Legacy 5µm)Method B (Core-Shell 2.7µm)Improvement
Run Time 25.0 min8.5 min3x Faster
Backpressure 110 bar290 barManageable
Resolution (

)
(Isomer Pair)
1.8 (Baseline)3.2 (Excellent) +77%
Tailing Factor (

)
(B2CA)
1.41.1Better Symmetry
Sensitivity (S/N) (LOQ)15:145:13x Higher
Table 2: Retention Time ( ) Profile (Method B)
CompoundRetention Time (min)Relative Retention (RRT)
Impurity A (Salicylaldehyde)2.10.48
Benzofuran-2-carboxylic acid 4.4 1.00
Impurity C (3-Isomer)4.91.11
Impurity B (Benzofuran)6.81.54

Detailed Experimental Protocols

Protocol for Method B (Recommended)

Objective: Quantify B2CA purity with resolution > 2.0 for all impurities.

Step 1: Reagent Preparation
  • Mobile Phase A (0.1% Formic Acid): Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of Milli-Q water. Filter through 0.22 µm nylon filter. Degas by sonication for 10 mins.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Step 2: Standard Preparation
  • Weigh 50 mg of B2CA Reference Standard into a 50 mL volumetric flask.

  • Dissolve in 25 mL Diluent (sonicate if necessary).

  • Make up to volume (Conc: 1000 µg/mL).

  • Sensitivity Solution: Dilute standard to 0.5 µg/mL (0.05% level) to verify Limit of Quantification (LOQ).

Step 3: Chromatographic Conditions[1]
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: Kinetex or Cortecs C18,

    
     mm, 2.7 µm (or equivalent Core-Shell).
    
  • Column Temp:

    
    .
    
  • Flow Rate: 1.2 mL/min.

  • Injection Vol: 5 µL.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

Step 4: Gradient Program
Time (min)% Mobile Phase BDescription
0.020%Initial Hold
1.020%Isocratic Start
6.060%Linear Ramp
6.195%Wash Step
7.595%End Wash
7.620%Re-equilibration
9.520%Ready for next injection

Visualizations

Diagram 1: Method Development Logic (Decision Tree)

This workflow illustrates the scientific reasoning used to select the Core-Shell Acidic Method.

MethodDevelopment Start Analyte: Benzofuran-2-Carboxylic Acid CheckPKA Check pKa (~3.1) Start->CheckPKA PHDecision Select pH < pKa - 1 (Target pH 2.5) CheckPKA->PHDecision Acidic Analyte ColumnSelect Select Stationary Phase PHDecision->ColumnSelect Legacy Option A: Porous 5µm (High Diffusion) ColumnSelect->Legacy Modern Option B: Core-Shell 2.7µm (Low Diffusion Path) ColumnSelect->Modern ResultA Broad Peaks Poor Isomer Resolution Legacy->ResultA ResultB Sharp Peaks High Efficiency (N) Modern->ResultB Final Final Method: Gradient + Core-Shell + Formic Acid ResultB->Final Selected

Caption: Decision tree for selecting pH and column technology based on analyte pKa and efficiency requirements.

Diagram 2: Separation Mechanism & Impurity Fate

How the gradient separates the specific impurities based on hydrophobicity.

SeparationLogic Gradient Gradient Ramp (20% -> 60% ACN) ImpA Impurity A (Salicylaldehyde) Polar / Early Eluting Gradient->ImpA Low Organic Target Target: B2CA (Acidic) Mid-Eluting Gradient->Target Mid Organic ImpB Impurity B (Benzofuran) Non-polar / Late Gradient->ImpB High Organic ImpC Impurity C (3-Isomer) Structural Analog Target->ImpC Critical Pair (Separated by Efficiency)

Caption: Elution order dictated by hydrophobicity. The critical pair (Target/Imp C) requires high column efficiency.

Conclusion

For the purity analysis of Benzofuran-2-carboxylic acid, the Core-Shell C18 method (Method B) is superior to traditional porous columns. It creates a self-validating system where the sharp peak shape confirms system suitability, and the acidic mobile phase ensures robust retention time stability by locking the analyte in its non-ionized state.

Recommendation: Adopt Method B for all release testing and stability studies to comply with modern efficiency standards.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10331, Benzofuran-2-carboxylic acid. PubChem.[3] [Link]

  • Majors, R. E. (2015). Core-Shell Particle Technology: A Review of the Fundamentals and Applications. LCGC North America. [Link]

Sources

Comprehensive Comparison Guide: FT-IR Characterization of Carboxylic Acid Groups in Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Analytical methodology comparison, structural validation, and experimental protocols

Introduction: The Analytical Imperative in Benzofuran Chemistry

Benzofuran derivatives, particularly those bearing a carboxylic acid moiety at the C-2 position, are privileged scaffolds in medicinal chemistry. They exhibit a wide gamma of biological activities, serving as promising anti-inflammatory agents, antimicrobial compounds, and potent inhibitors of cancer cell proliferation[1][2].

For drug development professionals synthesizing these libraries, Fourier-Transform Infrared (FT-IR) spectroscopy is the frontline analytical tool for structural validation. However, simply identifying the presence of a peak is insufficient. A rigorous analytical workflow requires understanding the causality behind spectral shifts—specifically, how the benzofuran ring's electronic environment and the solid-state hydrogen bonding network dictate the vibrational frequencies of the carboxylic acid group[3][4].

This guide provides an objective comparison of FT-IR analytical techniques and structural derivatives, grounded in empirical data, to optimize your characterization workflows.

Mechanistic Peak Assignment: The Causality of Vibrational Shifts

The carboxylic acid group (-COOH) in benzofuran-2-carboxylic acid exhibits highly distinctive FT-IR signatures that deviate from standard aliphatic carboxylic acids. Understanding the physical chemistry behind these shifts is critical for accurate spectral interpretation.

The C=O Stretching Vibration (~1690 cm⁻¹)

In typical aliphatic carboxylic acids, the carbonyl (C=O) stretch appears around 1710–1720 cm⁻¹. However, in benzofuran-2-carboxylic acid, this sharp, intense peak is consistently observed at a lower frequency, typically between 1670 cm⁻¹ and 1697 cm⁻¹ [1][2][5].

  • Causality: This bathochromic (low-frequency) shift is driven by two synergistic factors. First, the carbonyl group is in direct conjugation with the electron-rich benzofuran π-system, which facilitates electron delocalization and slightly weakens the C=O double bond character[2]. Second, in the solid state, these molecules form strongly hydrogen-bonded centrosymmetric dimers, which further lengthens the C=O bond and lowers its vibrational frequency[3][4].

The O-H Stretching Vibration (3400–2525 cm⁻¹)

The hydroxyl (O-H) stretch of the carboxylic acid group manifests as a remarkably broad band spanning 3400 to 2525 cm⁻¹ [1][6].

  • Causality: This extreme broadening is the hallmark of strong intermolecular hydrogen bonding inherent to the dimeric solid state. The superimposition of weak C-H stretching bands over this broad O-H envelope is a classic diagnostic feature of a conjugated carboxylic acid[3].

Core Scaffold Vibrations

The benzofuran core itself provides secondary confirmation through aromatic C=C ring stretches (typically ~1610 cm⁻¹ and 1580 cm⁻¹) and strong C-O-C ether stretches (1145–1250 cm⁻¹)[2][7].

Comparison Guide I: Structural Derivatives (Acid vs. Ester)

During drug development, the carboxylic acid group is frequently derivatized into esters or amides to improve lipophilicity or cellular permeability. FT-IR serves as a rapid, self-validating system to monitor these transformations.

Table 1: FT-IR Peak Comparison of Benzofuran-2-Carboxylic Acid vs. Ester Derivatives

Functional GroupBenzofuran-2-Carboxylic AcidBenzofuran-2-Carboxylate EstersMechanistic Causality for Shift
C=O Stretch 1670 – 1697 cm⁻¹[2][5]1720 – 1750 cm⁻¹[7]Esterification breaks the hydrogen-bonded dimer network. The loss of H-bonding, combined with the inductive effect of the alkoxy group, strengthens the C=O bond, shifting it to a higher frequency.
O-H Stretch 3400 – 2525 cm⁻¹ (Broad)[1]AbsentComplete consumption of the hydroxyl group during esterification eliminates this broad band, serving as primary proof of reaction completion.
C-O Stretch ~1250 cm⁻¹, ~1110 cm⁻¹[5]~1250 cm⁻¹, ~1145 cm⁻¹[7]The ester C-O stretch often appears slightly more intense and shifted due to the distinct C-O-C asymmetric stretching of the ester linkage.

Comparison Guide II: Analytical Modalities (KBr Pellet vs. ATR-FTIR)

Choosing the correct FT-IR sampling technique is paramount. While both methods are valid, they interact with the sample differently, leading to subtle spectral variations.

Table 2: Objective Comparison of KBr Transmission vs. ATR-FTIR for Benzofurans

ParameterTransmission (KBr Pellet)[7][8]Attenuated Total Reflectance (ATR)[9][10]
Sample Preparation Laborious (requires grinding with KBr, pressing under high vacuum).Minimal to none (direct application to crystal).
Destructiveness Destructive (sample is embedded in a salt matrix).Non-destructive (sample can be recovered).
Spectral Resolution High. Excellent for resolving fine structure in the broad O-H region.Good, but relative peak intensities shift (requires ATR correction algorithms).
Artifact Risk High. Moisture absorption by KBr can obscure the O-H region. Grinding can induce polymorphic changes or disrupt H-bonded dimers.Low. However, poor contact between the solid crystal and the sample can lead to low signal-to-noise ratios.
Best Used For Rigorous publication-grade spectra; bulk phase analysis.Rapid library screening; routine reaction monitoring.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols represent field-proven methodologies for acquiring high-fidelity FT-IR spectra of benzofuran carboxylic acids.

Protocol A: High-Resolution Transmission FT-IR (KBr Pellet Method)

Note: This method is highly sensitive to moisture. Ensure all equipment is pre-warmed and KBr is stored in a desiccator.

  • Preparation: Dry the spectroscopic-grade KBr powder in an oven at 110°C for at least 2 hours prior to use.

  • Weighing: Accurately weigh 1–2 mg of the synthesized benzofuran-2-carboxylic acid and 100–150 mg of the dried KBr.

  • Milling: Transfer the mixture to an agate mortar. Grind thoroughly for 3–5 minutes until a homogenous, fine powder is achieved. Causality: Fine particle size minimizes light scattering (the Christiansen effect), which can distort baseline resolution.

  • Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 3–5 minutes.

  • Acquisition: Place the transparent pellet into the FT-IR spectrometer (e.g., Nicolet Impact 410)[1]. Acquire the spectrum from 4000 to 400 cm⁻¹ using a minimum of 32 scans at a resolution of 4 cm⁻¹.

  • Validation: A successful pellet will yield a sharp C=O peak at ~1690 cm⁻¹. If a strong peak appears at 3450 cm⁻¹ that lacks the characteristic broadness down to 2525 cm⁻¹, the KBr has absorbed atmospheric water, and the pellet must be remade.

Protocol B: Rapid Screening via ATR-FTIR
  • Background: Clean the ATR crystal (Diamond or Germanium) with a volatile solvent (e.g., isopropanol) and a lint-free wipe. Collect a background spectrum of the ambient atmosphere[9].

  • Application: Place 2–5 mg of the neat benzofuran-2-carboxylic acid powder directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample. Insufficient pressure results in weak spectra.

  • Acquisition: Acquire the spectrum (4000 to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Correction: Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, ensuring the spectrum is comparable to transmission data.

Logical Workflow Visualization

The following diagram illustrates the decision-making process and analytical logic for characterizing benzofuran carboxylic acids via FT-IR.

FTIR_Workflow Start Benzofuran Carboxylic Acid Sample PrepChoice Select FT-IR Modality Start->PrepChoice KBr Transmission (KBr Pellet) - High Resolution - Destructive Prep PrepChoice->KBr Bulk Analysis ATR ATR-FTIR - Surface Sensitive - Non-Destructive PrepChoice->ATR Rapid Screening DataAcq Data Acquisition (4000 - 400 cm⁻¹) KBr->DataAcq ATR->DataAcq Analysis Spectral Interpretation DataAcq->Analysis Peak1 O-H Stretch (3400-2525 cm⁻¹) Analysis->Peak1 Dimer H-Bonding Peak2 C=O Stretch (~1690 cm⁻¹) Analysis->Peak2 Conjugation Effect Peak3 C=C & C-O Stretches (1610, 1250 cm⁻¹) Analysis->Peak3 Core Scaffold Validation Structural Validation Peak1->Validation Peak2->Validation Peak3->Validation

Caption: Logical workflow for the FT-IR analysis and spectral interpretation of benzofuran carboxylic acids.

References

  • Title: Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters Source: Taylor & Francis URL: [Link]

  • Title: Exploring molecular properties of a novel benzofuran derivative using density functional theory Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL: [Link]

  • Title: First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid Source: ResearchGate URL: [Link]

  • Title: Application of mid-infrared spectroscopy for the quantitative and qualitative analysis of organic matter in Holocene sediment records Source: ResearchGate URL: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Pattern of Methylbenzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylbenzofurans (C₉H₈O, MW 132.16 Da) are critical isomeric intermediates in the analysis of biofuels, combustion byproducts, and pharmaceutical scaffolds. For the analytical chemist, distinguishing between positional isomers—specifically 2-methylbenzofuran (2-MeBF) and 3-methylbenzofuran (3-MeBF) —presents a significant challenge using Electron Ionization (EI) mass spectrometry alone.

This guide provides an in-depth technical analysis of the fragmentation mechanics governing these species. Crucial Insight: Unlike many isomeric pairs that yield distinct "fingerprint" fragments, 2- and 3-methylbenzofurans exhibit nearly identical mass spectra due to a shared, high-stability rearrangement intermediate (the chromenyl cation). Consequently, this guide emphasizes the mechanistic causality of these patterns and defines a robust GC-MS protocol for their differentiation based on retention behavior rather than spectral pattern matching alone.

Fundamental Fragmentation Mechanisms

The fragmentation of methylbenzofurans under standard 70 eV EI conditions is dominated by the stability of the heteroaromatic system and the ability of the methyl group to participate in ring-expansion reactions.

Primary Pathway: Hydrogen Loss and Ring Expansion

The most characteristic feature of the methylbenzofuran mass spectrum is the base peak at


 131  (

).
  • Mechanism: Upon ionization, the radical cation (

    
    , 
    
    
    
    132) undergoes the loss of a hydrogen atom.
  • Causality: This is not a random cleavage. The loss of a hydrogen atom from the methyl group triggers a rearrangement of the benzofuran skeleton, expanding the five-membered furan ring into a six-membered pyran-like ring. This results in the formation of the highly stable chromenyl cation (benzopyrylium ion).

  • Isomer Convergence: Both 2-MeBF and 3-MeBF funnel into this same stable chromenyl cation intermediate. This thermodynamic sink is the primary reason their mass spectra are virtually indistinguishable.

Secondary Pathways: Neutral Losses

Following the formation of the stable cation or from the molecular ion directly, secondary fragmentation occurs:

  • Loss of CO (

    
     104):  Contraction of the furan ring involves the expulsion of carbon monoxide (28 Da), a hallmark of oxygenated heterocycles.
    
  • Loss of CHO (

    
     103):  A competing pathway involves the loss of the formyl radical (29 Da), often leading to a phenyl-like cation.
    
  • Phenyl Cation Formation (

    
     77):  Further degradation of the aromatic core yields the characteristic benzene ring fragment 
    
    
    
    .

Comparative Data Analysis

The following table summarizes the relative abundance of diagnostic ions. Note the high degree of similarity, necessitating the use of retention indices for positive identification.

Table 1: Comparative Ion Abundance (EI, 70 eV)
Ion Identity

2-Methylbenzofuran (Rel.[1] Int. %)3-Methylbenzofuran (Rel. Int. %)Diagnostic Significance
Molecular Ion (

)
132 50 - 70%50 - 70%Confirms MW; stable aromatic system.
Base Peak (

)
131 100% 100% Dominant due to chromenyl cation formation.

104 5 - 10%5 - 10%Loss of neutral CO; minor pathway.

103 10 - 20%10 - 20%Radical cleavage; confirms oxygen heterocycle.
Phenyl Cation 77 10 - 15%10 - 15%Aromatic backbone confirmation.
Acetylene Loss 51 < 10%< 10%Breakdown of phenyl ring.

Note: Relative intensities may vary slightly based on instrument tuning (e.g., quadrupole vs. magnetic sector), but the pattern dominance (


 131 > 132 >> 103) remains constant.

Visualization of Fragmentation Pathways[2]

The following diagram illustrates the "Isomer Convergence" phenomenon, where distinct precursors rearrange into a common stable ion, rendering spectral differentiation difficult.

MethylbenzofuranFragmentation MeBF2 2-Methylbenzofuran (m/z 132) Chromenyl Chromenyl Cation (m/z 131) [Stable Intermediate] MeBF2->Chromenyl - H• (Ring Expansion) Ion104 [M - CO]+ (m/z 104) MeBF2->Ion104 - CO MeBF3 3-Methylbenzofuran (m/z 132) MeBF3->Chromenyl - H• (Ring Expansion) Ion103 [M - CHO]+ (m/z 103) Chromenyl->Ion103 - CO (Rearrangement) Ion77 Phenyl Cation (m/z 77) Ion103->Ion77 - C2H2 Ion104->Ion77 - C2H3•

Caption: Convergence of 2- and 3-methylbenzofuran fragmentation pathways into the common Chromenyl Cation (


 131).

Validated Experimental Protocol: Differentiation Strategy

Since mass spectral patterns are insufficient for definitive identification, the following self-validating GC-MS protocol is required. This method relies on chromatographic resolution rather than spectral deconvolution.

Instrumentation & Conditions
  • System: Gas Chromatograph coupled to Single Quadrupole MS.

  • Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

Method Parameters[3][4]
  • Oven Program:

    • Initial: 50°C (hold 1 min).

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C (hold 3 min).

  • MS Source: 230°C; Quadrupole: 150°C.

  • Scan Range:

    
     40–300.
    
Validation Step (The "Isomer Check")

To ensure data integrity, you must calculate the Kovats Retention Index (RI) for your unknown peak.

  • Run a standard mixture of C8–C20 n-alkanes under the exact same conditions.

  • Calculate RI using the Van den Dool and Kratz equation.

  • Compare:

    • 2-Methylbenzofuran: Typical RI

      
       1145–1155 (on DB-5).
      
    • 3-Methylbenzofuran: Typical RI

      
       1160–1170 (on DB-5).
      
    • Note: 3-MeBF generally elutes slightly later than 2-MeBF on non-polar phases due to subtle shape selectivity.

Self-Validation Rule: If the mass spectrum matches (


 131 base peak) but the RI deviates by >10 units from literature/standard values, suspect a dimethyl- or ethyl- isomer or matrix interference.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzofuran, 2-methyl-. National Institute of Standards and Technology.[2][3][4][5][6] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzofuran, 3-methyl-. National Institute of Standards and Technology.[2][3][4][5][6] Retrieved from [Link]

  • Begala, M., et al. (2007).[7] 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Rebelo, S. L. H., et al. (2018). A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. ResearchGate. Retrieved from [Link]

Sources

Comparative Reactivity Guide: Indole-2-Carboxylic Acid vs. Benzofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Indole-2-carboxylic acid and Benzofuran-2-carboxylic acid, tailored for drug discovery scientists and synthetic chemists.

Executive Summary

Indole-2-carboxylic acid and benzofuran-2-carboxylic acid are classical bioisosteres sharing a rigid, bicyclic aromatic scaffold. Despite their structural similarity, the substitution of nitrogen (indole) for oxygen (benzofuran) creates a profound divergence in electronic properties and reactivity profiles.[1]

  • Indole-2-carboxylic acid is dominated by the strong electron-donating capability of the nitrogen lone pair. It retains significant nucleophilicity at the C3 position despite the electron-withdrawing carboxyl group at C2. It is less acidic and more prone to decarboxylation.

  • Benzofuran-2-carboxylic acid behaves more like a deactivated aromatic system. The higher electronegativity of oxygen reduces the nucleophilicity of the furan ring, directing electrophilic attack to the benzene ring (typically C5) rather than C3. It is a stronger acid and exhibits superior thermal stability.

This guide details these differences to aid in rational scaffold selection and synthetic planning.

Electronic Structure & Acidity Profile

The fundamental difference lies in the heteroatom's ability to donate electron density versus its inductive withdrawal.

Acidity (pKa)

The oxygen atom in benzofuran is more electronegative than the nitrogen in indole, exerting a stronger inductive effect (-I) that stabilizes the carboxylate anion.[1] Consequently, benzofuran-2-carboxylic acid is the stronger acid.

PropertyIndole-2-carboxylic acidBenzofuran-2-carboxylic acid
Heteroatom Nitrogen (Less Electronegative)Oxygen (More Electronegative)
pKa (approx) 3.9 3.2
H-Bonding Donor (NH) & Acceptor (C=O)Acceptor only (O, C=O)
Solubility Moderate (Amphoteric character)Low (Lipophilic acid)
Resonance & Aromaticity
  • Indole: The nitrogen lone pair actively participates in the

    
    -system, creating a highly electron-rich C3 position (enamine-like character). The resonance energy of indole (approx. 47 kcal/mol) is heavily weighted towards the pyrrole ring's contribution.
    
  • Benzofuran: The oxygen lone pair is more tightly held. The furan ring has lower aromatic stabilization energy than pyrrole. The system acts more like a styrene derivative, and the C2-COOH group effectively deactivates the furan ring towards electrophiles.

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)[1]

This is the most critical synthetic divergence. The location of electrophilic attack changes based on the heteroatom.[2]

Indole-2-COOH: The "Persistent" C3 Nucleophile

Even with the electron-withdrawing carboxyl group at C2, the indole nitrogen pushes electron density to C3.

  • Regioselectivity: Electrophiles (Halogens, acyl groups) attack C3 .[1]

  • Challenge: Direct nitration often leads to oxidation or polymerization. Controlled halogenation (e.g., NBS) yields 3-bromoindole-2-carboxylic acid derivatives.

  • Mechanism: Formation of the sigma complex at C3 preserves the aromaticity of the benzene ring.

Benzofuran-2-COOH: The Deactivated Furan

The C2-COOH group, combined with oxygen's electronegativity, deactivates the furan ring. The C3 position is electron-deficient compared to indole.

  • Regioselectivity: Electrophiles typically attack the Benzene Ring , specifically C5 (para to the ether oxygen).[1]

  • Observation: Bromination or nitration of benzofuran-2-carboxylic acid yields 5-bromo or 5-nitro derivatives, leaving the C3 position untouched. To functionalize C3, one must typically use a pre-functionalized acyclic precursor (e.g., Perkin rearrangement of a 3-substituted coumarin) or directing group chemistry.[1]

Visualization of Regioselectivity Pathways

Reactivity Start Substrate Indole Indole-2-COOH Start->Indole Benzofuran Benzofuran-2-COOH Start->Benzofuran Reaction Electrophilic Attack (E+) Indole->Reaction High Nucleophilicity Benzofuran->Reaction Low Nucleophilicity Indole_Inter Intermediate: C3 Sigma Complex (Benzene Ring Intact) Reaction->Indole_Inter N-Lone Pair Stabilization Benzo_Inter Intermediate: C5 Sigma Complex (Furan Ring Intact) Reaction->Benzo_Inter Furan Deactivated Benzene Activated Indole_Prod Product: 3-Substituted Indole Indole_Inter->Indole_Prod Benzo_Prod Product: 5-Substituted Benzofuran Benzo_Inter->Benzo_Prod

Caption: Divergent regioselectivity under Electrophilic Aromatic Substitution (EAS).

Reactivity Profile: Decarboxylation & Stability[3][4]

Thermal Decarboxylation
  • Indole-2-COOH: Thermally Labile. Decarboxylation occurs readily upon heating (often >150°C) or with acid catalysis. This is often a side reaction during saponification of esters if not carefully controlled. The mechanism involves protonation at C3 followed by loss of CO₂.

  • Benzofuran-2-COOH: Thermally Stable. These acids are robust and often synthesized via high-temperature rearrangement reactions (e.g., Perkin rearrangement at reflux). Decarboxylation requires forcing conditions (Cu/quinoline at >200°C).[1]

C-H Activation (Modern Functionalization)

Both scaffolds are excellent substrates for transition-metal-catalyzed C-H activation, often using the carboxyl group as a directing group which is subsequently removed (decarboxylative coupling).[1]

  • Indole: Pd-catalyzed C3-arylation is standard.

  • Benzofuran: Pd-catalyzed C3-arylation is possible but often requires silver salts to promote the decarboxylation step if that is the intended pathway.

Experimental Protocols

Protocol A: C3-Bromination of Indole-2-Carboxylic Acid Esters

Targeting the activated pyrrole ring.

  • Preparation: Dissolve Ethyl indole-2-carboxylate (1.0 equiv) in DMF (0.5 M).

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (The product is less polar).

  • Workup: Pour into ice water. Filter the precipitate.[3]

  • Result: Ethyl 3-bromoindole-2-carboxylate (>90% yield).

    • Note: If applied to Benzofuran esters, this condition often fails or reacts at the benzene ring/benzylic positions depending on side chains.

Protocol B: Amide Coupling (General)

Applicable to both, but highlighting solubility differences.

  • Activation: Suspend the acid (Indole-2-COOH or Benzofuran-2-COOH) in dry DCM.

    • Observation: Benzofuran-2-COOH is often less soluble and may require a few drops of DMF or use of SOCl₂ to form the acid chloride first.

  • Coupling: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

  • Addition: Add the amine (1.1 equiv).

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[1][4]

  • Outcome: Both yield stable amides. Indole NH remains free unless protected; Benzofuran requires no protection.

References

  • Regioselectivity in Indole Electrophilic Substitution

    • Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.[1]

    • Context: Explains the stability of the C3-sigma complex in indoles vs C2/Benzene preference in benzofurans.
  • Synthesis of Benzofuran-2-carboxylic acids via Perkin Rearrangement

    • Source:

    • Context: Demonstrates the thermal stability of benzofuran-2-COOH during high-temperature base-c
  • pKa and Physical Properties of Benzofuran Deriv

    • Source:

    • Context: Validates the structural data and acidity trends rel
  • Decarboxylative Functionaliz

    • Source:

    • Context: Modern methods utilizing the lability of the indole-2-COOH bond for C3 functionaliz
  • Bioisosteric Comparison in Drug Design

    • Source:[1]

    • Context: Comparative binding affinity data (5-HT receptors) showing the functional impact of the NH vs O substitution.

Sources

UV-Vis absorption maxima of 4-methylbenzofuran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for researchers and drug development professionals evaluating benzofuran scaffolds for optoelectronic applications, fluorescent probes, and targeted therapeutics.

Executive Summary

The benzofuran scaffold is a privileged pharmacophore and a highly tunable chromophore used extensively in biological imaging and drug development (such as Transthyretin amyloidosis inhibitors)[1]. When optimizing these molecules for specific optical properties, the regiochemistry of alkyl substitution plays a critical role. This guide objectively compares the UV-Vis absorption maxima (


) of 4-methylbenzofuran derivatives  against unsubstituted and alternative regioisomers (e.g., 3-methyl and 5-methyl variants), providing mechanistic insights into their photophysics and a self-validating protocol for experimental characterization.

Mechanistic Causality: The Photophysics of 4-Methyl Substitution

To rationally design benzofuran-based fluorophores or photosensitizers, one must understand the causality behind spectral shifts. The electronic absorption spectrum of the core benzofuran molecule is dominated by


 transitions, typically exhibiting a primary absorption band in the deep UV region (~245 nm) and a secondary, less intense band near 284 nm[2].

Introducing a methyl group at the 4-position alters the photophysical landscape through two primary mechanisms:

  • Hyperconjugation and Inductive Effects (+I): The 4-methyl group acts as a weak electron-donating group. Unlike substitutions at the 5- or 6-positions—which strongly couple with the oxygen atom's lone pairs via resonance—the 4-position primarily perturbs the Highest Occupied Molecular Orbital (HOMO) of the fused benzene ring. This raises the HOMO energy level, narrowing the HOMO-LUMO gap and inducing a slight bathochromic (red) shift in the primary absorption band[3].

  • Steric Modulation of Intramolecular Charge Transfer (ICT): In highly conjugated derivatives (e.g., 2-azulenyl or 2-benzylidene benzofurans), the 4-methyl group introduces steric bulk near the C3 and C2 positions. This steric repulsion can twist the conjugated substituents out of planarity. A reduction in molecular planarity disrupts the extended

    
    -conjugation, which can paradoxically cause a hypsochromic (blue) shift in the long-wavelength ICT absorption bands compared to less sterically hindered isomers[4].
    

Comparative Performance: UV-Vis Absorption Maxima

The following table synthesizes experimental quantitative data, comparing the optical performance of 4-methylbenzofuran derivatives against alternative structural analogs to guide scaffold selection.

Compound Class / DerivativeSubstitution PatternSolventPrimary

(nm)
Secondary

(nm)
Photophysical Impact & Utility
Unsubstituted Benzofuran NoneCyclohexane245.0284.0Baseline

transition; low molar absorptivity[2].
3-Methylbenzofuran (4a) 3-CH

Cyclohexane247.0~280.0Minimal inductive shift; maintains high molecular planarity[3].
2-Ethyl-4-methylbenzofuran 2-Ethyl, 4-CH

Acetonitrile~252.0288.0Hyperconjugation at C4 raises HOMO energy; excellent target for TTR binding assays[1].
5-Methylbenzofuran-2(3H)-one 5-CH

, 2-oxo
Methanol261.0387.0Stronger resonance with the furan oxygen; broad UVA absorption[5].
2-(1-Azulenyl)-4-methylbenzofuran 2-Azulenyl, 4-CH

CH

Cl

~396.0546.0Steric twist at C4 lowers planarity, tuning the ICT band to shorter wavelengths than the 5-isopropyl isomer (582 nm)[4].

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure high-fidelity data when comparing benzofuran derivatives, the following step-by-step methodology incorporates a self-validating feedback loop to rule out concentration-dependent artifacts (such as excimer formation or aggregation).

Step 1: Solvent Calibration and Selection

  • Action: Select a spectroscopic-grade solvent (e.g., Cyclohexane for non-polar baseline, or Acetonitrile/DMSO for polar evaluation).

  • Causality: Benzofuran derivatives exhibit solvatochromism. Polar solvents can stabilize charge-separated excited states, causing red-shifts. Calibrate the double-beam spectrophotometer (e.g., Shimadzu UV-1800) using the pure solvent in both the reference and sample quartz cuvettes (1 cm path length) to establish a flat baseline.

Step 2: Stock Solution Preparation

  • Action: Accurately weigh the 4-methylbenzofuran derivative and dissolve it in the chosen solvent to achieve a precise

    
     M stock solution.
    
  • Causality: Starting with a highly concentrated stock minimizes weighing errors associated with microgram quantities of highly potent derivatives.

Step 3: Serial Dilution for Linearity Testing

  • Action: Prepare a minimum of five working concentrations ranging from

    
     M to 
    
    
    
    M.
  • Causality: Measuring a single concentration is insufficient. A concentration gradient is required to validate the Beer-Lambert law.

Step 4: Spectrophotometric Measurement

  • Action: Scan the samples from 200 nm to 800 nm. Record the absorbance at the identified

    
     peaks.
    
  • Causality: Capturing the full spectrum ensures that secondary ICT bands or unexpected scattering (indicative of poor solubility) are not missed[3].

Step 5: System Self-Validation (The Beer-Lambert Check)

  • Action: Plot Absorbance (

    
    ) versus Concentration (
    
    
    
    ) for the primary
    
    
    . Calculate the linear regression (
    
    
    ).
  • Causality: If

    
    , the system is self-validated; the position of the 
    
    
    
    is independent of concentration, proving that no molecular aggregation is occurring. The slope of this line accurately yields the molar extinction coefficient (
    
    
    ).

Experimental Workflow Visualization

UVVisWorkflow N1 1. Scaffold Selection N2 2. Solvent Calibration N1->N2 Isomer chosen N3 3. Serial Dilution N2->N3 Baseline set N4 4. UV-Vis Spectroscopy N3->N4 10⁻⁵ to 10⁻⁴ M N5 5. Linearity Validation N4->N5 Absorbance measured N6 6. λ_max & ε Profiling N5->N6 R² > 0.99 confirmed

Figure 1: Self-validating experimental workflow for UV-Vis spectroscopic profiling of benzofurans.

References

  • Synthesis of Azulene-substituted Benzofurans and Isocoumarins via Intramolecular Cyclization of 1-Ethynylazulenes Source: SciSpace URL:[Link]

  • The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence Source: SciSpace URL:[Link]

  • Solvatochromic investigation of the photophysical properties of Benzofurans based 1-HBBC Source: Canadian Journal of Physics / Scholaris URL:[Link]

  • A New Pathway for the Synthesis of a New Class of Blue Fluorescent Benzofuran Derivatives Source: MDPI / PMC URL:[Link]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones Source: Beilstein Journals URL:[Link]

  • Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma Source: PMC URL:[Link]

Sources

Validating esterification conversion of 4-methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Validating Esterification Conversion of 4-Methylbenzofuran-2-Carboxylic Acid: A Comparative Methodological Guide

This compound is a highly valued heterocyclic building block, frequently utilized in the synthesis of biologically active compounds such as [1] and ClC-Kb chloride channel modulators[2]. However, the esterification of this substrate presents unique kinetic and thermodynamic challenges. Because the carboxylic acid is directly conjugated with the electron-rich benzofuran ring, the carbonyl carbon exhibits reduced electrophilicity compared to isolated aliphatic acids.

To achieve high conversion rates, researchers must move beyond standard textbook procedures. This guide objectively compares three distinct esterification strategies—Fischer-Speier, Steglich, and Acid Chloride activation—providing self-validating experimental protocols, mechanistic causality, and quantitative performance data to ensure reproducible scale-up.

Mechanistic Evaluation of Esterification Pathways

The selection of an esterification method dictates the kinetic pathway and the ultimate conversion limit of the reaction.

Esterification_Pathways Substrate This compound Fischer Fischer-Speier (H2SO4, EtOH, Reflux) Substrate->Fischer Excess Alcohol / Heat Tolerant Steglich Steglich (EDC, DMAP, RT) Substrate->Steglich Mild Conditions / Acid Sensitive AcidCl Acid Chloride (SOCl2, then EtOH) Substrate->AcidCl High Conversion / Fast Kinetics Fischer_Result Yield: 75-85% Equilibrium Limited Fischer->Fischer_Result Steglich_Result Yield: 80-90% Byproduct: Urea Steglich->Steglich_Result AcidCl_Result Yield: >95% Irreversible AcidCl->AcidCl_Result

Decision matrix and kinetic outcomes for benzofuran-2-carboxylic acid esterification.

1. Fischer-Speier Esterification (Thermodynamic Control) The [3] relies on the acid-catalyzed condensation of the carboxylic acid with an alcohol. Because this is an equilibrium-driven process, the conversion rate is strictly dictated by Le Chatelier's principle. For this compound, the conjugated system slows the initial nucleophilic attack of the alcohol. Causality Check: Using standard reflux without water scavenging typically stalls conversion at ~65%. Pushing the alcohol ratio to 10:1 or actively removing water can theoretically increase the equilibrium yield to >95%[4].

2. Steglich Esterification (Mild Kinetic Control) The [5] utilizes a carbodiimide (e.g., DCC or EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate. Causality Check: DMAP acts as an essential acyl transfer catalyst. Being a stronger nucleophile than the alcohol, DMAP rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate[6]. This prevents the intermediate from undergoing a detrimental [1,3]-sigmatropic rearrangement into an unreactive N-acylurea, thereby bypassing thermodynamic limitations and allowing for room-temperature conversion[5].

3. Acid Chloride Activation (Irreversible Kinetic Control) Converting the acid to an acyl chloride using thionyl chloride (SOCl2) represents the most aggressive approach. Causality Check: The resulting benzofuran-2-carbonyl chloride is exceptionally electrophilic. Subsequent reaction with an alcohol in the presence of a non-nucleophilic base (e.g., triethylamine) is highly exothermic and irreversible, guaranteeing near-quantitative conversion regardless of steric or electronic deactivation.

Quantitative Data Comparison

The following table summarizes the performance of each methodology when synthesizing ethyl 4-methylbenzofuran-2-carboxylate.

MethodologyReagents & CatalystTemp / TimeConversion (HPLC)Isolated YieldPurityScalability
Fischer-Speier EtOH (10 eq), H₂SO₄ (cat.)78°C / 24 h82%75%>95%Excellent
Steglich EtOH (1.5 eq), EDC, DMAP25°C / 6 h94%88%>98%Moderate (Urea waste)
Acid Chloride SOCl₂, then EtOH, Et₃N80°C then 25°C / 4 h>99%95%>99%High

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as closed-loop systems, integrating analytical checkpoints directly into the workflow.

Protocol 1: Thermodynamic Esterification (Fischer-Speier)
  • Reaction Setup: Suspend this compound (1.0 eq) in absolute ethanol (10 volumes). Causality: A 10-fold volumetric excess of ethanol shifts the equilibrium heavily toward the product[4].

  • Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise.

  • Equilibrium Shift: Heat to reflux (78°C) using a Soxhlet extractor fitted with 3Å molecular sieves. Causality: Continuous removal of the water byproduct prevents the reverse hydrolysis reaction, driving conversion[3].

  • Validation Check: At 12 hours, withdraw a 50 µL aliquot, quench in 1 mL of 50:50 MeCN/H₂O, and analyze via HPLC. Proceed to aqueous workup only when the starting material peak is <5%.

Protocol 2: Kinetic Esterification (Steglich)
  • Reaction Setup: Dissolve the substrate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Add ethanol (1.5 eq) and DMAP (0.1 eq). Cool the mixture to 0°C.

  • Coupling: Add EDC·HCl (1.2 eq) portion-wise. Causality: EDC is chosen over DCC because its corresponding urea byproduct is highly water-soluble, allowing for a self-purifying aqueous workup and preventing urea contamination in the final ester[5].

  • Validation Check: After 6 hours at room temperature, perform TLC (Hexanes/EtOAc 7:3). The lower-Rf carboxylic acid spot must be completely consumed.

Protocol 3: Irreversible Activation (Acid Chloride)
  • Chlorination: Suspend the substrate (1.0 eq) in neat thionyl chloride (SOCl₂, 5.0 eq). Add 1 drop of anhydrous DMF. Causality: DMF generates the Vilsmeier-Haack reagent in situ, which acts as the true catalytic chlorinating agent, significantly lowering the activation energy.

  • Reflux: Heat to 80°C for 2 hours until gas evolution (SO₂, HCl) ceases.

  • Solvent Swap: Evaporate excess SOCl₂ under reduced pressure. Causality: Complete removal of SOCl₂ prevents the formation of ethyl chloride in the subsequent step.

  • Esterification: Dissolve the crude acyl chloride in anhydrous THF, cool to 0°C, and slowly add a mixture of ethanol (2.0 eq) and triethylamine (2.0 eq).

  • Validation Check: The reaction is virtually instantaneous. Quench a 10 µL aliquot in methanol and analyze by HPLC; conversion should read >99%.

Analytical Validation Workflow

Analytical_Workflow Reaction Reaction Sampling Quench Micro-Quench (MeOH/H2O) Reaction->Quench HPLC HPLC-UV (254 nm) Monitor SM Depletion Quench->HPLC HPLC->Reaction <95% Conv. Workup Aqueous Workup & Isolation HPLC->Workup >95% Conv. NMR 1H-NMR Verify Ester Protons Workup->NMR

Closed-loop analytical validation workflow for real-time conversion monitoring.

Definitive Structural Confirmation (¹H-NMR in CDCl₃): To definitively prove the esterification of this compound, the ¹H-NMR spectrum must show:

  • Disappearance of the broad carboxylic acid proton signal (typically found far downfield at ~11.0–13.0 ppm).

  • Appearance of the ester alkyl protons. For an ethyl ester, look for a distinct quartet at ~4.4 ppm (integrating to 2H, -CH₂-) and a triplet at ~1.4 ppm (integrating to 3H, -CH₃).

  • Retention of the substrate's core markers: The furan C3 proton will appear as a sharp singlet around ~7.5 ppm, and the 4-methyl group on the benzene ring will remain a singlet at ~2.5 ppm.

References

  • Wikipedia Contributors. "Fischer–Speier esterification." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Chemistry Portal. "Steglich Esterification." Organic Chemistry Portal. Available at:[Link]

  • Green Chemistry. "Solvent-reagent selection guide for the formation of esters via Steglich-type reactions." RSC Publishing. Available at:[Link]

  • US Patent 4663347A. "Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis." Google Patents.
  • Clockss. "Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives." Clockss Archive. Available at: [Link]

Sources

An In-Depth Technical Guide to TLC Retention Behavior: 4-Methylbenzofuran-2-Carboxylic Acid vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To provide a comprehensive, objective comparison of the thin-layer chromatography (TLC) behavior of 4-methylbenzofuran-2-carboxylic acid against its synthetic precursors, grounded in mechanistic causality and validated experimental protocols.

Introduction and Synthetic Context

In the drug development pipeline, benzofuran-2-carboxylic acid derivatives are highly valued privileged scaffolds, frequently utilized in the design of anti-inflammatory, antimicrobial, and antiplasmodial agents [1]. The synthesis of This compound typically proceeds via a two-step sequence starting from 2-hydroxy-6-methylbenzaldehyde .

The first step involves a Rap-Stoermer condensation with ethyl bromoacetate under basic conditions to yield the intermediate ethyl 4-methylbenzofuran-2-carboxylate . The second step is a base-catalyzed saponification (ester cleavage) to yield the final carboxylic acid. Monitoring this sequence via normal-phase Thin-Layer Chromatography (TLC) requires a deep understanding of how functional group transformations drastically alter the molecule's interaction with the stationary phase.

SynthesisWorkflow SM Starting Material 2-Hydroxy-6-methylbenzaldehyde Reagent Ethyl Bromoacetate + K2CO3 / DMF SM->Reagent Intermediate Intermediate Ethyl 4-methylbenzofuran-2-carboxylate Reagent->Intermediate Step 1: Rap-Stoermer Condensation Saponification LiOH / THF-H2O (Hydrolysis) Intermediate->Saponification Product Final Product This compound Saponification->Product Step 2: Ester Cleavage

Figure 1: Synthetic workflow for this compound and TLC monitoring points.

Mechanistic Causality of Chromatographic Retention

As an Application Scientist, it is critical to look beyond empirical


 values and understand the causality of retention on normal-phase silica gel. The varying polarities of the starting material, intermediate, and product dictate their chromatographic behavior:
  • 2-Hydroxy-6-methylbenzaldehyde (Starting Material): Despite having both a hydroxyl and an aldehyde group, this molecule exhibits surprisingly low polarity on silica gel. The hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This internal chelation effectively "hides" the polar hydrogen from the stationary phase, preventing it from interacting with the active silanol groups on the silica gel. Consequently, it elutes rapidly with a high

    
     value.
    
  • Ethyl 4-methylbenzofuran-2-carboxylate (Intermediate): The cyclization removes the hydrogen bond donor entirely. The molecule interacts with the silica gel purely via dipole-dipole interactions and by acting as a hydrogen bond acceptor (via the ester and furan oxygens). It exhibits moderate retention [1].

  • This compound (Product): The hydrolysis exposes a free carboxylic acid moiety. On neutral silica gel, carboxylic acids form strong intermolecular hydrogen bonds with the silanol groups and can partially ionize. This leads to multiple retention states and severe peak tailing (streaking) [2]. To achieve a sharp, quantifiable spot, the mobile phase must be doped with an acidic modifier (e.g., acetic acid) to suppress ionization and competitively mask the silanol binding sites.

TLC_Mechanism Silica Silica Gel Stationary Phase (Active Silanol Groups) SM 2-Hydroxy-6-methylbenzaldehyde (Intramolecular H-Bonding) Weak Silica Interaction SM->Silica Low Retention (High Rf) Int Ethyl 4-methylbenzofuran-2-carboxylate (Dipole-Dipole) Moderate Silica Interaction Int->Silica Moderate Retention (Medium Rf) Prod This compound (Strong Intermolecular H-Bonding) Strong Silica Interaction Prod->Silica High Retention (Low Rf, Streaking)

Figure 2: Mechanistic causality of silica gel retention for benzofuran derivatives.

Comparative TLC Data

The following table summarizes the quantitative


 values across different solvent systems, providing an objective performance comparison for reaction monitoring.
Compound15% EtOAc / Hexane20% EtOAc / Hexane50% EtOAc / Hexane + 1% AcOHOptimal Visualization
2-Hydroxy-6-methylbenzaldehyde ~0.65~0.750.90 (Near solvent front)UV 254 nm, KMnO₄
Ethyl 4-methylbenzofuran-2-carboxylate 0.500.600.85UV 254 nm
This compound 0.00 (Baseline/Streaks)0.05 (Severe Streaking)0.35 (Sharp, defined spot)UV 254 nm, Bromocresol Green

Data synthesized from standardized chromatographic behavior of benzofuran-2-carboxylates [1] and carboxylic acid TLC methodologies [2].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every analytical step must be treated as a self-validating system. Below is the optimized protocol for monitoring the saponification step (Intermediate


 Product).
Step-by-Step Methodology:
  • Stationary Phase Preparation: Use standard aluminum-backed Silica Gel 60 F254 plates. Pre-mark the origin line 1.0 cm from the bottom edge using a soft graphite pencil to avoid fracturing the silica layer.

  • Mobile Phase Formulation (Critical Step): Prepare a solvent system of 50% Ethyl Acetate in Hexanes with 1% Glacial Acetic Acid (v/v/v) . Causality Check: The acetic acid is mandatory. Without it, the final product will streak across the plate, making it impossible to confirm the complete consumption of the ester intermediate.

  • Chamber Saturation: Pour 10 mL of the mobile phase into a twin-trough TLC chamber. Insert a piece of filter paper to act as a wick and allow the chamber to equilibrate for 10 minutes. This prevents solvent evaporation from the face of the plate during development, ensuring uniform

    
     values.
    
  • Sample Application: Dissolve 1-2 mg of the reaction aliquot in 1 mL of HPLC-grade dichloromethane. Apply 2 µL of the starting material (ester), the reaction mixture, and a co-spot at the origin.

  • Development & Visualization: Develop the plate until the solvent front is 1 cm from the top. Remove and dry thoroughly with a heat gun to evaporate the acetic acid.

    • Primary Validation: Inspect under a UV lamp at 254 nm. All three compounds possess highly conjugated aromatic systems and will appear as dark quenching spots against the green fluorescent background.

    • Secondary Validation (Chemical Staining): Dip the plate in a Bromocresol Green stain (0.04% w/v in ethanol, made slightly basic with 0.1 M NaOH until blue). Gently heat the plate. The this compound will selectively appear as a bright yellow spot against a blue background, definitively proving the presence of the acidic proton [1]. The ester intermediate will not stain yellow.

Conclusion

For drug development professionals synthesizing benzofuran-based libraries, understanding the chromatographic shift from an intramolecularly hydrogen-bonded starting material to a highly polar, intermolecularly bonding carboxylic acid is paramount. Relying strictly on non-polar solvent systems (like 15% EtOAc/Hexane) will lead to false assumptions regarding reaction completion due to the severe baseline streaking of the acid. By implementing a 1% acetic acid modifier and utilizing dual-validation visualization (UV 254 nm + Bromocresol Green), researchers can achieve robust, artifact-free reaction monitoring.

References

  • Hay, J. B., de Villiers, K. A., Taylor, D., Olivier, T., van Otterlo, W. A. L., & Blackie, M. A. L. "Quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents." South African Journal of Chemistry, vol. 77, 2023, pp. 8-18. URL:[Link]

  • Abedinifar, F., Farnia, S. M. F., Hosseinihashemi, S. K., Jalaligoldeh, A., Arabahmadi, S., & Mahdavi, M. "Design and synthesis of new benzofuran-1,2,3-triazole hybrid preservatives and the evaluation of their antifungal potential against white and brown-rot fungi." BioResources, vol. 15, no. 4, 2020, pp. 7828-7843. URL:[Link]

Safety Operating Guide

4-Methylbenzofuran-2-carboxylic Acid: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Methylbenzofuran-2-carboxylic acid is a functionalized heterocyclic organic acid commonly used as a pharmacophore in drug discovery. Proper disposal is critical not only for regulatory compliance (RCRA/EPA) but to prevent environmental contamination and ensuring laboratory safety.

Unlike common inorganic acids, this compound is sparingly soluble in water and possesses a benzofuran core that requires thermal destruction via incineration. Do not dispose of this compound down the drain.

Chemical Profile
PropertyDetail
Chemical Name This compound
CAS Number 5670-24-6 (Verify specific isomer on container; 14003-16-8 is a related isomer)
Formula C₁₀H₈O₃
Physical State Solid (White to light yellow powder)
Solubility Soluble in organic solvents (DMSO, Methanol, Acetone); Insoluble in water
Acidity (pKa) ~3.12 (Predicted) - Acidic

Hazard Identification & Safety Assessment (GHS)

Before handling waste, you must validate the hazards. This compound is an irritant targeting the respiratory system, eyes, and skin.

GHS Classification[4][5]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE)
  • Respiratory: N95 mask or half-face respirator with organic vapor/acid gas cartridges if dust generation is likely.

  • Dermal: Nitrile gloves (Standard 4 mil thickness is sufficient for dry solid; use 8 mil or double-glove if dissolved in solvents like DCM).

  • Ocular: Chemical splash goggles (Safety glasses are insufficient for powders that can become airborne).

Disposal Workflows: The Decision Matrix

The disposal path depends entirely on the physical state of the waste. Because the compound is water-insoluble, aqueous disposal is strictly prohibited unless the concentration is negligible (<1 ppm).

Diagram 1: Waste Stream Decision Matrix

This logical flow ensures you select the correct waste container, preventing dangerous incompatibilities.

WasteDisposal Start Identify Waste State Solid Solid / Powder (Pure or Contaminated) Start->Solid Liquid Liquid / Solution Start->Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant Organic) Solid->SolidBin Double Bag SolventBased Organic Solvent Base (DMSO, MeOH, DCM) Liquid->SolventBased AqueousBased Aqueous Base (Water/Buffer) Liquid->AqueousBased OrgWaste Organic Liquid Waste (Halogenated or Non-Halogenated) SolventBased->OrgWaste Check Compatibility Precipitate Precipitate/Extract (Filter solid -> Solid Bin) AqueousBased->Precipitate Solubility < 0.1% Precipitate->SolidBin Filtered Solid Precipitate->OrgWaste Remaining Filtrate

Caption: Logic flow for determining the correct waste stream based on physical state and solvent composition.

Protocol A: Solid Waste (Primary Method)

Applicable for: Expired chemicals, weighing paper, contaminated gloves, and pure powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Hazardous Waste" bucket.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "this compound debris."[2]

    • Hazards: Check "Irritant" and "Toxic."

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the solid waste bin to prevent exothermic reactions.

  • Disposal: Seal the bag/container. This waste will be sent for high-temperature incineration by your waste contractor.

Protocol B: Liquid Waste (Organic Solutions)

Applicable for: Reaction mixtures in Methanol, DMSO, Acetone, or Ethyl Acetate.

  • Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Acetone).

  • Segregation:

    • Non-Halogenated: Pour into the red/white can labeled "Non-Halogenated Organic Waste."

    • Halogenated: Pour into the yellow/safety can labeled "Halogenated Organic Waste."

  • pH Check: Although the compound is an acid, in organic solvents, pH adjustment is generally not required before disposal unless the waste stream is designated for specific neutralization.

  • Prohibition: Never pour these solutions down the sink. The compound will precipitate in the P-trap, causing clogs and chemical leaching.

Emergency Spill Response Protocol

Spills of this compound present an inhalation risk due to fine dust.

Diagram 2: Spill Cleanup Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (N95/Resp, Goggles, Nitrile) Alert->PPE Assess 3. Assess State PPE->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solvent Spill Assess->WetSpill Cover Cover with wet paper towel (Prevent dust) DrySpill->Cover Absorb Absorb with Vermiculite or Polypropylene Pads WetSpill->Absorb Scoop Scoop into Waste Bag Cover->Scoop Absorb->Scoop Clean Wash area with Soap & Water Scoop->Clean

Caption: Step-by-step response for containing and cleaning spills to minimize respiratory exposure.

Detailed Cleanup Steps
  • Dust Control (Dry Spill): Do not dry sweep. This generates airborne irritants. Cover the powder gently with a paper towel dampened with water or a compatible solvent (ethanol) to suppress dust, then scoop the wet mass into a waste bag.

  • Decontamination: After removing the bulk material, wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize any remaining acid residue, followed by a water rinse.

Regulatory Compliance & RCRA Status

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • RCRA Classification: This specific compound is not a P-listed or U-listed waste by name.[3]

  • Characteristic Waste: It falls under D001 (Ignitable) if dissolved in flammable solvents, or general Toxic/Irritant waste codes depending on state regulations.

  • Lab Packs: For large quantities of pure expired substance, the "Lab Pack" method is preferred. Keep the chemical in its original container, place it in a drum with absorbent material, and have it removed by a licensed hazardous waste hauler (e.g., Clean Harbors, Veolia).

Final Check: Always consult your institution's Environmental Health & Safety (EHS) officer before disposal, as local municipal codes may be stricter than federal guidelines.

References

  • PubChem. (2023). This compound (Compound Summary). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling 4-Methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1646-27-1 Formula: C₁₀H₈O₃ Physical State: Solid (Powder/Crystals)

Executive Summary & Risk Profile

Status: WARNING — Irritant / Bioactive Intermediate

As a Senior Application Scientist, I advise treating 4-Methylbenzofuran-2-carboxylic acid not merely as a generic organic acid, but as a functionalized benzofuran scaffold . While the primary GHS classification indicates irritation (Skin/Eye/Respiratory), the benzofuran moiety is a privileged structure in medicinal chemistry, often associated with biological activity. Therefore, containment protocols must prevent both chemical burns and potential pharmacological sensitization.

Core Hazard Classifications (GHS)
Hazard CodeDescriptionTarget Organ
H315 Causes skin irritationDermal
H319 Causes serious eye irritationOcular
H335 May cause respiratory irritationRespiratory Tract
Precautionary Treat as a potential sensitizer due to benzofuran core.Systemic

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is state-dependent . The risk profile shifts dramatically when the solid acid is dissolved in organic solvents (e.g., DCM, DMF, DMSO), which can act as vehicles for transdermal absorption.

A. Ocular Protection[1][2][3][4][5]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1 / EN 166).

    • Reasoning: Safety glasses with side shields are insufficient for fine powders which can bypass side gaps, or for acidic solutions which cause immediate corneal damage.

  • High Risk (Large Scale/Heating): Face shield over goggles.

B. Dermal Protection (Gloves)

Do not rely on a single glove type. Select based on the solvent system .

State/SolventGlove MaterialThicknessBreakthrough Time
Dry Solid Nitrile≥ 0.11 mm> 480 min
Aqueous Soln. Nitrile≥ 0.11 mm> 480 min
Acetone/DCM Laminate (Silver Shield®)Multi-layer> 240 min
DMF/DMSO Butyl Rubber≥ 0.3 mm> 480 min
  • Technique:Double-gloving is mandatory when handling solutions. Discard the outer glove immediately upon splash contact.

C. Respiratory Protection[2][3][4][5][6][7][8][9][10]
  • Primary Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Secondary (Outside Hood): NIOSH N95 or P100 particulate respirator.

    • Note: If dissolved in volatile solvents (DCM), a respirator with Organic Vapor (OV) cartridges is required.

Operational Protocols

Protocol A: The "Static-Free" Weighing Procedure

Dry organic acids are prone to static charge, causing powder scattering (inhalation risk).

  • Preparation: Place the balance inside the fume hood.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before transfer.

  • Transfer:

    • Do not pour from the stock bottle.

    • Use a micro-spatula to transfer small amounts.

    • Critical Step: Cap the stock bottle immediately after removing the aliquot to prevent moisture absorption and accidental knock-over.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing to capture invisible dust.

Protocol B: Solubilization & Synthesis
  • Add Solvent to Solid: Always add the solvent to the powder, not the reverse, to minimize dust displacement.

  • Venting: If reacting with thionyl chloride (to make the acid chloride) or bases, evolution of gases (SO₂ or CO₂) will occur. Ensure the reaction vessel is vented to a scrubber or hood exhaust.

Visualizing Safety Logic

Diagram 1: PPE Selection Decision Tree

This logic ensures you are protected against the carrier solvent, which is often more dangerous than the solute.

PPE_Logic Start Handling this compound State Determine Physical State Start->State Solid Solid (Powder) State->Solid Solution In Solution State->Solution PPE_Solid PPE: Nitrile Gloves + N95 (if open bench) + Goggles Solid->PPE_Solid SolventCheck Identify Solvent Solution->SolventCheck Solvent_Polar Polar Aprotic (DMF, DMSO) SolventCheck->Solvent_Polar Solvent_Halogen Halogenated (DCM, Chloroform) SolventCheck->Solvent_Halogen PPE_Butyl PPE: Butyl Rubber Gloves + Fume Hood Solvent_Polar->PPE_Butyl PPE_Laminate PPE: Silver Shield/Laminate + Fume Hood Solvent_Halogen->PPE_Laminate

Caption: Decision logic for glove and respiratory selection based on physical state and carrier solvent.

Emergency & Disposal Logistics

Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don goggles, double nitrile gloves, and N95 mask.

  • Contain: Do not dry sweep (creates dust).

  • Clean:

    • Cover spill with wet paper towels (water) to dampen.

    • Scoop up the damp slurry.

    • Wipe surface with 10% Sodium Bicarbonate (NaHCO₃) to neutralize any residual acid.

    • Final wipe with water.[1][2][3][4]

Disposal Plan
  • Waste Stream: Organic Waste (Halogenated or Non-Halogenated depending on solvent).

  • Method: Dissolve in a combustible solvent (e.g., acetone) and send for chemical incineration equipped with an afterburner and scrubber.

  • Prohibition: Do not dispose of via sink/drain. The compound is an organic acid and may be toxic to aquatic life (Precautionary Principle).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1548896, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.